molecular formula C8H6FN B582360 2-Ethynyl-5-fluoro-3-methylpyridine CAS No. 1372103-93-9

2-Ethynyl-5-fluoro-3-methylpyridine

Cat. No.: B582360
CAS No.: 1372103-93-9
M. Wt: 135.141
InChI Key: OPMDYOPIDONVGF-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluoro-3-methylpyridine is a fluorinated and alkynylated pyridine derivative of significant interest in modern chemical research, particularly in medicinal chemistry and organic synthesis. This compound serves as a versatile building block for the construction of more complex molecular architectures. Its value is derived from the strategic incorporation of both fluorine and ethynyl functional groups onto the pyridine scaffold . The introduction of a fluorine atom, known for its high electronegativity and small atomic radius, can profoundly alter a molecule's properties. In this compound, the fluorine substituent can enhance metabolic stability by forming strong carbon-fluorine bonds that resist enzymatic degradation, improve binding affinity to biological targets through dipole-dipole interactions, and fine-tune the molecule's lipophilicity . The ethynyl group provides a highly reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. This allows researchers to efficiently create carbon-carbon bonds and conjugate the pyridine core with other aromatic systems, making this compound a key intermediate in drug discovery and material science . The pyridine ring itself is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties . Product Specifications: • CAS Number: 1372103-93-9 • Molecular Formula: C8H6FN • Molecular Weight: 135.14 g/mol • SMILES: CC1=CC(F)=CN=C1C#C This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-5-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMDYOPIDONVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-5-fluoro-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethynyl-5-fluoro-3-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine and an ethynyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly valuable in the design of novel therapeutics. This document details the compound's properties, provides a validated synthetic protocol via Sonogashira cross-coupling, and explores its current and potential applications in drug discovery, with a focus on its role as a versatile scaffold for kinase inhibitors and other targeted therapies.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug candidates. The introduction of a fluorine atom to the pyridine ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Fluorine's high electronegativity and small size can alter the electronic properties of the pyridine ring, influencing its interactions with biological targets. Furthermore, the ethynyl group provides a rigid linker and a reactive handle for further molecular elaboration, making this compound a highly versatile intermediate for the synthesis of complex molecular architectures.

This guide serves as a senior application scientist's perspective on the practical synthesis, characterization, and strategic utilization of this compound in a drug discovery context.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.

Physicochemical Data

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties.[2]

PropertyValueSource
IUPAC Name This compound-
CAS Number 1372103-93-9[2]
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Appearance Solid
Purity >95%[2]
SMILES CC1=CC(F)=CN=C1C#C
InChI 1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3

Further characterization to determine properties such as melting point, boiling point, and solubility is recommended upon synthesis or acquisition.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with coupling patterns influenced by the fluorine and methyl substituents. The ethynyl proton would likely appear as a singlet in the range of 3-4 ppm. The methyl protons would be a singlet around 2-3 ppm.

  • ¹³C NMR: The two sp-hybridized carbons of the alkyne would be characteristic signals. The fluorinated carbon would show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ for the terminal alkyne C-H stretch and a medium intensity absorption around 2100 cm⁻¹ for the C≡C triple bond stretch would be key diagnostic peaks.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 135.0484.[3]

Safety and Handling

This compound is classified as acutely toxic if swallowed (H301).

Hazard and Precautionary Statements:

  • Hazard Statements: H301 (Toxic if swallowed).

  • Precautionary Statements: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth).[4]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound

The most logical and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides a reliable and versatile route to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6]

Retrosynthetic Analysis

A retrosynthetic analysis points to a Sonogashira coupling between a suitable 2-halo-5-fluoro-3-methylpyridine and a protected acetylene source, such as trimethylsilylacetylene. The bromo-derivative is often a good compromise between reactivity and stability for such couplings.

G target This compound disconnection C(sp)-C(sp2) disconnection (Sonogashira Coupling) target->disconnection precursors 2-Bromo-5-fluoro-3-methylpyridine + (Trimethylsilyl)acetylene disconnection->precursors

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methods for similar substrates.[6] Optimization may be required depending on the specific batch of reagents and equipment.

Starting Materials:

  • 2-Bromo-5-fluoro-3-methylpyridine (CAS: 34552-16-4)[7]

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) for deprotection

  • Methanol (MeOH)

Diagram of the Synthetic Workflow:

G cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection A 2-Bromo-5-fluoro- 3-methylpyridine C Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF A->C B (Trimethylsilyl)acetylene B->C D 2-((Trimethylsilyl)ethynyl)-5-fluoro- 3-methylpyridine (Intermediate) C->D E K₂CO₃, MeOH or TBAF D->E F 2-Ethynyl-5-fluoro- 3-methylpyridine (Final Product) E->F

Caption: Two-step synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluoro-3-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2-3 eq). The mixture should be stirred to ensure homogeneity.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification of Intermediate: The crude trimethylsilyl-protected intermediate is purified by column chromatography on silica gel.

  • Deprotection: The purified intermediate is dissolved in a suitable solvent such as methanol. Potassium carbonate (2-3 eq) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Alternatively, TBAF in THF can be used for deprotection.

  • Final Workup and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of a variety of biologically active molecules.

Scaffold for Kinase Inhibitors

The pyridine ring is a common motif in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase domain. The 2-ethynyl group can be further functionalized, for example, through Sonogashira or click chemistry, to introduce various substituents that can target other regions of the ATP-binding pocket or solvent-exposed areas, leading to enhanced potency and selectivity. The 5-fluoro and 3-methyl groups can modulate the physicochemical properties and provide additional points of interaction or steric influence.

Logical Relationship Diagram:

G A This compound B Further Functionalization (e.g., Sonogashira, Click Chemistry) A->B C Diverse Library of Pyridine Derivatives B->C D Screening against Kinase Targets C->D E Lead Compounds for Kinase Inhibitors D->E

Sources

Synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethynyl-5-fluoro-3-methylpyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. The unique combination of a reactive ethynyl group, a fluorine atom which can modulate physicochemical properties, and a methylated pyridine core makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthetic routes to this compound, with a focus on practical, field-proven methodologies suitable for researchers, scientists, and professionals in drug development.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The ethynyl moiety, on the other hand, serves as a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira cross-coupling reactions, and cyclization reactions. The convergence of these functionalities on a pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, underscores the significance of this compound.

This document will detail the most prevalent and efficient synthetic pathway to the target molecule, which typically involves the Sonogashira cross-coupling of a halogenated pyridine precursor with a suitable acetylene source. We will delve into the mechanistic underpinnings of this critical reaction, provide detailed experimental protocols, and discuss the nuances of reagent selection, reaction optimization, and product purification.

Strategic Synthetic Approach: The Sonogashira Coupling

The most direct and widely employed method for the synthesis of this compound is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide. In the context of our target molecule, the key disconnection lies between the pyridine ring and the ethynyl group, as illustrated below.

G Target This compound Precursor 2-Halo-5-fluoro-3-methylpyridine (X = Br, I) Target->Precursor Sonogashira Coupling Acetylene Acetylene Source (e.g., Trimethylsilylacetylene) Target->Acetylene

Caption: Retrosynthetic analysis of this compound.

The success of this strategy hinges on the availability of a suitable 2-halo-5-fluoro-3-methylpyridine precursor. Both 2-bromo- and 2-chloro-5-fluoro-3-methylpyridine can be utilized, with the bromo derivative generally exhibiting higher reactivity in the Sonogashira coupling. For the purpose of this guide, we will focus on the use of the commercially available 2-bromo-5-fluoro-3-methylpyridine.

Synthesis of the Halogenated Precursor: 2-Bromo-5-fluoro-3-methylpyridine

While 2-bromo-5-fluoro-3-methylpyridine is commercially available, understanding its synthesis provides valuable context. A common approach involves a multi-step sequence starting from a readily available aminopicoline. For instance, 3-amino-2-bromo-5-methylpyridine can be synthesized and subsequently converted to the corresponding fluoro-derivative via a Sandmeyer-type reaction or a Balz-Schiemann reaction.[2] These methods, while effective, often involve hazardous reagents and require careful optimization. Given its commercial availability, procuring this starting material is often the most practical approach for many research and development settings.

The Core Reaction: Sonogashira Coupling Protocol

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Reaction Mechanism Overview

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

G cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Cu-C≡CR CuX CuX RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Ar-C≡CR CuAcetylide Cu-C≡CR (Copper Acetylide) CuX->CuAcetylide H-C≡CR Base CuAcetylide->Transmetal Transmetalation CuAcetylide->CuX

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (2-bromo-5-fluoro-3-methylpyridine). Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of similar heterocyclic systems.[3]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromo-5-fluoro-3-methylpyridine190.021.01.0
Trimethylsilylacetylene (TMSA)98.221.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Copper(I) iodide (CuI)190.450.10.1
Triethylamine (TEA)101.19-Solvent
Tetrahydrofuran (THF), anhydrous72.11-Solvent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-fluoro-3-methylpyridine (1.0 mmol, 190 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and copper(I) iodide (0.1 mmol, 19 mg).

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL).

  • Degas the solution by bubbling argon through it for 10-15 minutes.

  • Add trimethylsilylacetylene (1.2 mmol, 0.17 mL) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 2-((trimethylsilyl)ethynyl)-5-fluoro-3-methylpyridine, is then subjected to deprotection.

Deprotection of the Trimethylsilyl (TMS) Group

The use of trimethylsilylacetylene is advantageous as it is less volatile and easier to handle than acetylene gas. The TMS protecting group is readily removed under mild conditions.

Procedure:

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)-5-fluoro-3-methylpyridine in methanol (10 mL).

  • Add potassium carbonate (2.0 mmol, 276 mg) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic signals for the pyridine ring protons, the methyl group, and the acetylenic proton and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the C≡C-H stretching vibration around 3300 cm⁻¹ and the C≡C stretching vibration around 2100 cm⁻¹.

Safety Considerations

  • Palladium Catalysts: Palladium catalysts are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.[4]

  • Copper(I) Iodide: Copper salts are toxic and should be handled with care.

  • Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood.

  • Trimethylsilylacetylene: TMSA is a flammable liquid.

  • Inert Atmosphere: The Sonogashira reaction should be carried out under an inert atmosphere to prevent the deactivation of the palladium catalyst and the oxidative homocoupling of the alkyne.

Conclusion

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This technical guide has provided a detailed, step-by-step protocol for this transformation, starting from the commercially available 2-bromo-5-fluoro-3-methylpyridine. The use of trimethylsilylacetylene as a protected alkyne source offers a practical and safe alternative to using acetylene gas directly. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and materials science. The versatility of the ethynyl group opens up a wide array of subsequent chemical modifications, making this compound a highly sought-after intermediate in the pursuit of novel and functional molecules.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]

  • LaVecchia, L. et al. The Balz-Schiemann Reaction: A Powerful Tool for the Synthesis of Aromatic Fluorides. European Journal of Organic Chemistry2012 , 5455-5484 (2012). [Link]

  • Razafindrainibe, F. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry2021 , 4393-4397 (2021). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107 , 874-922 (2007). [Link]

  • European Catalyst Manufacturers Association. Catalyst handling best practice guide. (2017). [Link]

Sources

"2-Ethynyl-5-fluoro-3-methylpyridine" CAS number 1372103-93-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Ethynyl-5-fluoro-3-methylpyridine (CAS: 1372103-93-9)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust and logical synthetic pathway via Sonogashira coupling, and explores its potential reactivity and applications as a versatile building block. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their discovery and development workflows.

Introduction and Molecular Overview

This compound is a substituted heteroaromatic compound featuring a pyridine core functionalized with three key substituents: an ethynyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. The strategic placement of these groups imparts a unique combination of reactivity, metabolic stability, and physicochemical properties, making it a valuable intermediate in the synthesis of complex molecular architectures.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and the terminal alkyne functionality serves as a versatile handle for a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling and cycloadditions such as "click chemistry".[2][3] This compound is provided to early discovery researchers as a unique chemical building block.

Physicochemical and Structural Properties

A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for reaction planning, analytical characterization, and safety assessment.

PropertyValueSource(s)
CAS Number 1372103-93-9[4][5]
Molecular Formula C₈H₆FN[4][6]
Molecular Weight 135.14 g/mol [4]
Appearance Solid
SMILES String CC1=CC(F)=CN=C1C#C[4][6]
InChI Key OPMDYOPIDONVGF-UHFFFAOYSA-N[6]
Monoisotopic Mass 135.04843 Da[6]
Predicted XlogP 1.6[6]

Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

While specific literature detailing the synthesis of this compound is not widely published, its structure strongly suggests a synthetic approach based on the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction is a cornerstone of modern organic synthesis for its reliability in coupling terminal alkynes with aryl or vinyl halides under relatively mild conditions.[7][8][9]

The logical precursors for this synthesis would be a 2-halo-5-fluoro-3-methylpyridine (where the halogen is preferably Iodine or Bromine for higher reactivity) and a suitable alkyne source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Rationale for Method Selection
  • High Functional Group Tolerance: The Sonogashira coupling is compatible with a wide range of functional groups, including the pyridine nitrogen and the fluoro-substituent, minimizing the need for extensive protecting group strategies.

  • Proven Efficacy for Heterocycles: The reaction is well-documented for its successful application to electron-deficient heteroaryl halides, such as halopyridines.[9][10]

  • Direct C-C Bond Formation: It provides a direct and efficient method to install the critical ethynyl moiety onto the pyridine core.

Proposed Experimental Workflow

The overall process can be visualized as a two-stage workflow: the core cross-coupling reaction followed by purification and characterization.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Workup & Deprotection cluster_final Purification & Analysis Reactants Precursors: - 2-Bromo-5-fluoro-3-methylpyridine - Trimethylsilylacetylene (TMSA) ReactionVessel Inert Atmosphere (N₂/Ar) Heat (e.g., 60-80 °C) Monitor by TLC/LC-MS Reactants->ReactionVessel Catalysts Catalysts & Reagents: - Pd(PPh₃)₂Cl₂ - CuI - Triethylamine (Base/Solvent) Catalysts->ReactionVessel Workup 1. Filter catalyst 2. Aqueous workup 3. Organic extraction ReactionVessel->Workup Deprotection TMS Deprotection: - K₂CO₃ in Methanol - or TBAF in THF Workup->Deprotection Purification Silica Gel Column Chromatography Deprotection->Purification Analysis Characterization: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - Purity (HPLC) Purification->Analysis FinalProduct Product: This compound Analysis->FinalProduct

Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol

This protocol is a representative example based on established Sonogashira coupling procedures and should be adapted and optimized by the researcher.

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluoro-3-methylpyridine (1.0 eq).

  • Catalyst and Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base: Under a positive pressure of inert gas, add anhydrous triethylamine (Et₃N) as the solvent and base.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir until thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting halide.

  • Workup (TMS-Protected Intermediate): Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude TMS-protected intermediate in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours.

  • Final Purification: Remove methanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final compound.

The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle facilitates the oxidative addition and reductive elimination steps, while the copper cycle activates the alkyne.[11]

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex [Ar-Pd(II)L₂-X] pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne [Ar-Pd(II)L₂-C≡CR] pd_trans->pd_alkyne cu_x Cu(I)X pd_trans->cu_x From Pd Cycle pd_elim Reductive Elimination pd_alkyne->pd_elim product Ar-C≡CR pd_elim->product product->pd0 cu_pi π-Alkyne Complex cu_x->cu_pi R-C≡CH base Base (Et₃N) cu_pi->base cu_acetylide Cu-C≡CR (Copper Acetylide) cu_acetylide->pd_trans To Pd Cycle cu_acetylide->cu_x base->cu_acetylide Deprotonation

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Spectroscopic Characterization Profile (Predicted)

Confirmation of the structure of this compound would rely on a combination of standard spectroscopic techniques. Based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR:

    • An acetylenic proton signal (C≡C-H ) appearing as a sharp singlet.

    • Aromatic proton signals corresponding to the protons on the pyridine ring, showing characteristic splitting patterns influenced by the fluorine atom (H-F coupling).

    • A singlet for the methyl group (-CH₃) protons.

  • ¹³C NMR:

    • Two distinct signals for the acetylenic carbons (C≡C ).

    • Signals for the substituted pyridine ring carbons, with carbon atoms bonded to or near the fluorine showing splitting (C-F coupling).

    • A signal for the methyl carbon (-C H₃).

  • ¹⁹F NMR:

    • A single resonance, likely appearing as a multiplet due to coupling with adjacent aromatic protons.

  • Mass Spectrometry (MS):

    • The Electrospray Ionization (ESI) spectrum in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 136.0557.[6]

Reactivity and Applications in Drug Discovery

The true value of this compound lies in the versatile reactivity of its functional groups, which can be selectively addressed to generate diverse libraries of compounds for screening.

G cluster_alkyne Alkyne Reactions cluster_pyridine Pyridine Ring Reactions Core This compound Click CuAAC 'Click' Reaction (with Azides) Core->Click R-N₃, Cu(I) Sonogashira2 Further Sonogashira Coupling Core->Sonogashira2 R-X, Pd/Cu Reduction Hydrogenation (Alkyne -> Alkene/Alkane) Core->Reduction H₂, Pd/C Hydration Hydration (Alkyne -> Ketone) Core->Hydration H₂O, H⁺/Hg²⁺ NAlkylation N-Alkylation / Quaternization Core->NAlkylation R-X NOxidation N-Oxidation Core->NOxidation m-CPBA

Caption: Key reaction pathways for derivatization.
  • The Ethynyl Group: This is the most versatile handle for derivatization.

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts readily with organic azides to form stable 1,2,3-triazole rings, a key strategy in fragment-based drug discovery and for linking molecular components.

    • Further Couplings: Can participate in a second Sonogashira or other cross-coupling reactions to build more complex conjugated systems.

    • Reduction: Can be selectively reduced to the corresponding vinyl or ethyl group, allowing for fine-tuning of molecular geometry and saturation.

  • The Fluorinated Pyridine Core:

    • Metabolic Blocker: The fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life and bioavailability of a drug molecule.[1]

    • pKa Modulation: The electronegative fluorine atom lowers the pKa of the pyridine nitrogen, affecting its basicity and interaction with biological targets.

    • Nucleophilic Aromatic Substitution (SNAr): While the fluorine at the 5-position is not highly activated, the pyridine ring system can undergo SNAr reactions under certain conditions, particularly if further activating groups are present.[12]

This compound is an ideal starting point for synthesizing novel inhibitors, receptor antagonists, or probes for chemical biology, particularly in therapeutic areas where fluorinated heterocycles have shown promise, such as oncology and infectious diseases.[1][13]

Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling.

  • GHS Classification: Acute Toxicity, Oral (Category 3).

  • Signal Word: Danger.

  • Hazard Statements: H301 (Toxic if swallowed).

  • Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14][15]

  • Avoid breathing dust/fumes and prevent contact with skin and eyes.[14][15]

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a high-value chemical intermediate with significant potential for drug discovery and advanced materials research. Its structure combines the metabolically favorable properties of a fluoropyridine with the synthetic versatility of a terminal alkyne. The synthetic route via Sonogashira coupling is logical and robust, and the compound's reactivity profile opens numerous avenues for the creation of novel and diverse chemical entities. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

  • Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H6FN). Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

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A Technical Guide to the Spectral Characterization of 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Pyridine derivatives, in particular, form the backbone of numerous pharmaceuticals and functional materials due to their versatile chemical properties.[1][2][3] This guide provides an in-depth technical overview of the analytical methodologies for the comprehensive spectral characterization of 2-Ethynyl-5-fluoro-3-methylpyridine, a substituted pyridine with potential applications in medicinal chemistry and organic electronics.

The incorporation of a fluorine atom and an ethynyl group into the pyridine scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for drug candidates.[4][5] Therefore, a robust and unambiguous confirmation of its structure is a critical first step in its development and application. This document will detail the theoretical underpinnings and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₈H₆FN[6]

  • Molecular Weight: 135.14 g/mol [6]

  • SMILES: CC1=CC(F)=CN=C1C#C

  • InChI Key: OPMDYOPIDONVGF-UHFFFAOYSA-N

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.

  • Instrumentation: Data is acquired on a 400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • The spectral width is set to 16 ppm, centered at approximately 6 ppm.

    • A 30-degree pulse angle is used to ensure a short relaxation delay (1 second) can be used, allowing for rapid signal averaging.

    • 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • The spectral width is set to 220 ppm.

    • A larger number of scans (e.g., 1024) is necessary due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Data and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH-6
~7.4d1HH-4
~3.1s1HEthynyl-H
~2.5s3HMethyl-H
  • H-6 Proton (~8.3 ppm): This proton is adjacent to the nitrogen atom and is expected to be the most downfield aromatic proton due to the deshielding effect of the nitrogen. It will appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF).

  • H-4 Proton (~7.4 ppm): This proton is also in the aromatic region and will appear as a doublet due to coupling with the fluorine atom three bonds away (³JHF).

  • Ethynyl Proton (~3.1 ppm): The acetylenic proton is typically found in this region and is expected to be a sharp singlet as it is too far from other protons to show significant coupling.

  • Methyl Protons (~2.5 ppm): The three protons of the methyl group are equivalent and will appear as a singlet.

Predicted ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)Assignment
~158 (d)C-5
~150 (d)C-2
~148C-6
~138C-4
~135C-3
~83Ethynyl-C (C≡CH)
~80Ethynyl-C (C≡CH)
~18Methyl-C
  • C-5 and C-2 Carbons (~158 and ~150 ppm): These carbons are directly attached to the electronegative fluorine and nitrogen atoms, respectively, and are therefore expected to be the most downfield. They will both appear as doublets due to one-bond and two-bond coupling to fluorine (¹JCF and ²JCF), respectively.

  • Aromatic Carbons (C-6, C-4, C-3): The remaining aromatic carbons will appear in the typical aromatic region. Their exact chemical shifts will be influenced by the substituents on the ring.

  • Ethynyl Carbons (~83 and ~80 ppm): The two sp-hybridized carbons of the ethynyl group will appear in this characteristic region.

  • Methyl Carbon (~18 ppm): The sp³-hybridized carbon of the methyl group will be the most upfield signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is ionized using a standard electron ionization (EI) source at 70 eV. This high energy is used to induce fragmentation, providing structural information.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Predicted Mass Spectrum and Interpretation
m/zProposed Fragment
135[M]⁺ (Molecular Ion)
134[M-H]⁺
120[M-CH₃]⁺
106[M-HCN]⁺
  • Molecular Ion ([M]⁺, m/z 135): The presence of a strong molecular ion peak at m/z 135 would confirm the molecular weight of the compound.[7]

  • [M-H]⁺ (m/z 134): Loss of a hydrogen atom, likely from the methyl group or the ethynyl group, is a common fragmentation pathway.

  • [M-CH₃]⁺ (m/z 120): Loss of the methyl group is another expected fragmentation.

  • [M-HCN]⁺ (m/z 106): Fragmentation of the pyridine ring through the loss of hydrogen cyanide is a characteristic pathway for pyridine derivatives.[8]

cluster_workflow Spectral Analysis Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: A generalized workflow for spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹)Functional Group
~3300≡C-H stretch
~2150C≡C stretch
~1600-1450C=C and C=N stretches (aromatic)
~1250C-F stretch
~2950C-H stretch (methyl)
  • ≡C-H Stretch (~3300 cm⁻¹): The sharp absorption band in this region is characteristic of the stretching vibration of the hydrogen atom attached to a triple-bonded carbon.

  • C≡C Stretch (~2150 cm⁻¹): The stretching of the carbon-carbon triple bond gives rise to a weak but sharp absorption in this region.

  • Aromatic C=C and C=N Stretches (~1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will result in a series of absorptions in this region.

  • C-F Stretch (~1250 cm⁻¹): The carbon-fluorine bond stretch will produce a strong absorption band in the fingerprint region.

  • C-H Stretch (~2950 cm⁻¹): The stretching vibrations of the C-H bonds in the methyl group will appear in this region.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when taken together, allows for the complete elucidation of the molecule's structure. The methodologies and predicted spectral data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, development, and analysis of novel pyridine derivatives.

References

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

  • MDPI. (2001). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (1974). Process for the production of 2-methyl-5-ethyl pyridine.
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • PubChemLite. (n.d.). This compound (C8H6FN). Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]

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A Technical Guide to the Stability and Storage of 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-5-fluoro-3-methylpyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science.[1][2] The presence of a reactive ethynyl group, a stabilizing fluoro substituent, and a methyl group on the pyridine core presents a unique combination of chemical properties.[3][4] This guide provides a comprehensive overview of the chemical stability of this compound, potential degradation pathways, and detailed recommendations for its safe and effective storage. The information herein is synthesized from an analysis of its structural components and data from related compounds to provide a robust framework for handling this valuable research chemical.

Introduction: A Molecule of Interest

Substituted pyridines are foundational scaffolds in the development of pharmaceuticals and agrochemicals.[5] The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The ethynyl group, a versatile functional handle, allows for a variety of chemical transformations, most notably "click" chemistry reactions, making it a valuable building block in drug discovery and materials science.[6] this compound combines these features, making a thorough understanding of its stability paramount for its effective use in research and development.

Chemical Stability Profile

While specific, in-depth stability studies on this compound are not extensively published, a detailed analysis of its structural motifs allows for a well-grounded assessment of its stability. The molecule's stability is primarily influenced by the interplay of the electron-withdrawing fluorine atom, the electron-donating methyl group, and the reactive ethynyl group on the pyridine ring.

The fluorine substituent is known to increase the thermal and chemical stability of aromatic rings.[4] This is due to the strong carbon-fluorine bond and the inductive effect of fluorine, which can modulate the electron density of the pyridine ring.[3] Conversely, the terminal alkyne of the ethynyl group is susceptible to various reactions, including oxidation, polymerization, and nucleophilic addition.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can promote polymerization of the ethynyl group and potentially lead to decomposition.

  • Light: Exposure to UV light can initiate radical reactions involving the ethynyl group.

  • Air (Oxygen): The ethynyl group can be susceptible to oxidation, especially in the presence of metal catalysts or upon prolonged exposure to air.

  • Moisture: While the pyridine ring itself is relatively stable to hydrolysis, the presence of moisture could potentially participate in degradation reactions under certain conditions.

  • pH: Strongly acidic or basic conditions should be avoided. Strong acids can lead to the spontaneous polymerization of 2-ethynylpyridine.[7]

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for anticipating and preventing the loss of compound integrity. For this compound, the most probable degradation routes involve the ethynyl group.

A This compound B Oxidative Coupling/Decomposition A->B O2, light, metal traces C Polymerization A->C Heat, acid, light D Hydration (e.g., Kucherov Reaction) A->D H2O, acid/metal catalyst

Caption: Potential degradation pathways for this compound.

The primary degradation pathways for pyridine derivatives in the environment often involve hydroxylation and subsequent ring cleavage, typically mediated by microorganisms.[5][8][9] While these pathways are less likely under controlled laboratory storage, they highlight the inherent reactivity of the pyridine ring.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These are based on general best practices for substituted pyridines and compounds containing reactive functional groups.[10][11][12]

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo minimize the risk of thermal degradation and polymerization of the ethynyl group.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the ethynyl group.
Light Amber vial or in the darkTo protect against light-induced degradation.
Container Tightly sealed, appropriate materialTo prevent moisture ingress and reaction with container material. Glass is generally suitable.[12]
Handling Procedures

A systematic approach to handling is essential to maintain the integrity of the compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Resealing & Storage A Equilibrate to Room Temperature B Inert Atmosphere Purge A->B C Weigh Desired Amount B->C D Dissolve in Anhydrous Solvent C->D E Purge Headspace with Inert Gas D->E F Seal Tightly & Store at 2-8°C E->F

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture inside the vessel.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen).

  • Dispensing: Use clean, dry spatulas and weighing equipment.

  • Resealing: After dispensing, flush the headspace of the container with an inert gas before tightly resealing.

  • Storage: Promptly return the sealed container to the recommended storage conditions (2-8°C).

Incompatible Materials

To prevent hazardous reactions and degradation of the product, avoid contact with the following:

  • Strong Oxidizing Agents: Can react violently with the ethynyl group.

  • Strong Acids: May catalyze polymerization.[7]

  • Strong Bases: Can react with the terminal alkyne.

  • Some Metals: Transition metals can catalyze coupling or decomposition reactions of the ethynyl group.

Safety and Hazard Information

Based on available data for this compound, it is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[13]

Hazard Statements:

  • H301: Toxic if swallowed.[13]

Precautionary Statements:

  • P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor.[13]

Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

Conclusion

While specific, long-term stability data for this compound is not widely available, a thorough understanding of its constituent functional groups provides a strong basis for ensuring its stability. By adhering to the recommended storage conditions of 2-8°C under an inert atmosphere and away from light, and by following careful handling procedures, researchers can maintain the integrity of this valuable compound for their scientific endeavors. The key to its stability lies in mitigating the reactivity of the ethynyl group while leveraging the inherent stability of the fluorinated pyridine core.

References

  • Jubilant Ingrevia Limited.
  • Apollo Scientific.
  • agrochemx.com. 2-Fluoro-5-methylpyridine Suppliers, Customized Wholesale.
  • PubChem. 2-Fluoro-3-methylpyridine.
  • Sigma-Aldrich.
  • ECHEMI.
  • Loba Chemie. 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • TCI Chemicals. 2-Fluoro-3-methylpyridine.
  • Smith, J. D., et al. (2021).
  • Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Smith, J. D., et al. (2021).
  • ResearchGate.
  • Frontier Specialty Chemicals. This compound.
  • ResearchGate.
  • Semantic Scholar.
  • ChemScene. 2-Ethynylpyridine.
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
  • Subramanyam, S., & Blumstein, A. (1991). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules.
  • Pruszyński, M., et al. (2015). Stability and in vivo behavior of Rh[16aneS4-diol]211 at complex: a potential precursor for astatine radiopharmaceuticals. Nuclear Medicine and Biology.
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules.
  • Recent Progresses in the Catalytic Stereoselective Dearomatiz
  • University of Münster. (2024).
  • ChemSynthesis. 2-ethynylpyridine.
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  • PubChem. 4-Ethynylpyridine.
  • CDH Fine Chemical.
  • Sigma-Aldrich. 4-Ethynylpyridine hydrochloride solid, 97 352530-29-1.
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  • PubChem. 2-Fluoro-5-nitropyridine.

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A Senior Application Scientist's Technical Guide to 2-Ethynyl-5-fluoro-3-methylpyridine: Sourcing, Application, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of a project's success. The compound 2-Ethynyl-5-fluoro-3-methylpyridine has emerged as a valuable reagent, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and practical applications, grounded in established synthetic methodologies.

Compound Overview and Physicochemical Properties

This compound (CAS No. 1372103-93-9) is a substituted pyridine derivative. Its structure is characterized by three key functional groups which impart specific reactivity and properties:

  • Ethynyl Group (-C≡CH): This terminal alkyne is the primary reactive site, making the molecule an ideal partner in cross-coupling reactions, most notably the Sonogashira coupling.

  • Fluorine Atom (-F): The presence of fluorine can significantly alter the electronic properties of the pyridine ring and can improve metabolic stability and binding affinity of a final drug candidate.

  • Methyl Group (-CH₃): This group provides steric bulk and can influence the molecule's orientation and interaction within a target's binding pocket.

These features make it a versatile building block for creating novel compounds, especially in the development of kinase and other enzyme inhibitors.[1]

A summary of its key properties is presented below:

PropertyValueSource(s)
CAS Number 1372103-93-9[2][3][4][5]
Molecular Formula C₈H₆FN[2][3]
Molecular Weight 135.14 g/mol [2][3]
Purity Typically >95%[2]
Physical Form Solid[6]
SMILES CC1=CC(F)=CN=C1C#C[2]
Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers, primarily for research and development purposes.[4] Availability spans small, milligram-scale quantities for initial screening up to gram-scale for lead optimization studies. The following table provides a comparative overview of prominent suppliers.

SupplierCatalog / Product NumberAvailable QuantitiesNotes
Sigma-Aldrich CDS02454525 mgSold for early discovery research on an "AS-IS" basis without collected analytical data.[6]
Frontier Specialty Chemicals E13971250 mg, 1 gSpecializes in building blocks for small molecule drug development.[2]
Capot Chemical 81593Not SpecifiedListed as a catalog item.[3]
ChemScene CS-0433699Not SpecifiedFor research and further manufacturing use only.[4]
Fluorochem F762878100 mg, 250 mg
MuseChem M090306Not SpecifiedListed with >95% purity.
Arctom EN300-1216563Flexible Sizes

Sourcing Workflow Diagram

The process of procuring a specialty chemical like this compound involves several logical steps, from initial project needs to final procurement.

cluster_sourcing Sourcing Workflow A Identify Need: This compound required for synthesis B Database Search: Query suppliers using CAS No. 1372103-93-9 A->B C Compare Suppliers: Evaluate purity, quantity, price, and lead time B->C D Select Optimal Supplier C->D E Procurement: Generate Purchase Order D->E F Receiving & QC: Log material and verify identity upon arrival E->F

Caption: A typical workflow for sourcing a specialty chemical building block.

Core Application: Sonogashira Cross-Coupling

The primary utility of the ethynyl group on this molecule is to serve as a handle for carbon-carbon bond formation. A patent describing the synthesis of cGAS (cyclic GMP-AMP synthase) inhibitors explicitly mentions the use of this compound in Sonogashira coupling reactions.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in joining terminal alkynes with aryl or vinyl halides.

The causality for this choice is clear: the reaction allows for the direct and efficient linkage of the fluorinated methylpyridine scaffold to another part of a target molecule (represented by an aryl halide, R-X), forming a larger, more complex structure with potential biological activity.

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a generalized, self-validating methodology derived from standard practices for this type of transformation.[1]

1. Reagent Preparation & Inerting:

  • To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
  • Seal the vessel with a septum.
  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.

2. Solvent and Base Addition:

  • Add a suitable degassed solvent (e.g., Tetrahydrofuran or Dimethylformamide) via syringe.
  • Add a degassed amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 eq) via syringe. The base is required to neutralize the HX generated during the catalytic cycle.

3. Reaction Execution:

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

4. Workup and Purification:

  • Once complete, cool the reaction to room temperature.
  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove the amine salt and other water-soluble impurities.
  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.

Sonogashira Coupling Workflow Diagram

cluster_protocol Experimental Workflow: Sonogashira Coupling A Inert Atmosphere: Prepare reaction vessel under Argon/Nitrogen B Add Reagents: This compound, Aryl Halide, Catalysts A->B C Add Degassed Solvent & Base B->C D Reaction: Stir at RT or heat. Monitor by TLC/LC-MS C->D E Aqueous Workup: Extract product into organic solvent D->E F Purification: Silica Gel Chromatography E->F G Characterization: Obtain pure product F->G

Caption: Step-by-step workflow for a typical Sonogashira coupling reaction.

Safety and Handling

Proper handling of this compound is essential. Safety data indicates that the compound is hazardous.[7]

Safety InformationDetails
Pictograms GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.
UN Number 2810 (Toxic solid, organic, n.o.s.)

Handling Protocol:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Capot Chemical. Specifications of this compound. [Link]

  • Chemsrc. 2-ethynyl-5-methylthiophene | CAS#:81294-10-2. [Link]

  • ChemBuyersGuide.com, Inc. Frontier Specialty Chemicals. [Link]

  • Arctom. CAS NO. 1372103-93-9 | this compound. [Link]

  • Google Patents.
  • Chemikart. This compound | ChemScene. [Link]

  • ChemBuyersGuide.com, Inc. MuseChem (Page 33). [Link]

  • INDOFINE Chemical Company. Safety Data Sheet. [Link]

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An In-depth Technical Guide to the Safe Handling and Use of 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Potential of a Novel Building Block

2-Ethynyl-5-fluoro-3-methylpyridine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a pyridine core, a fluorine substituent, and an ethynyl group, presents a versatile scaffold for the synthesis of novel molecules with potential applications in drug discovery and advanced materials. The fluorinated pyridine motif is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. The terminal alkyne provides a reactive handle for a variety of coupling reactions, such as "click" chemistry, Sonogashira coupling, and Glaser coupling, enabling the facile construction of complex molecular architectures.

However, the very features that make this compound a valuable synthetic intermediate also impart a specific hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, along with detailed procedures for its safe handling, storage, and disposal. The information herein is a synthesis of available data for the compound itself and for structurally related molecules, providing a robust framework for risk mitigation in a research and development setting.

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards is the cornerstone of safe laboratory practice. While a complete, officially published Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be constructed from available data and the known risks of its constituent functional groups.

The primary and most severe known hazard is its acute oral toxicity, as indicated by the GHS06 pictogram (skull and crossbones) and the H301 hazard statement ("Toxic if swallowed") provided by suppliers.[1] This necessitates stringent measures to prevent ingestion.

Based on the safety data for structurally analogous compounds such as 2-fluoro-5-methylpyridine and other substituted pyridines, a more complete hazard profile can be inferred. These related compounds are known to be flammable, harmful upon skin contact and inhalation, and to cause skin, eye, and respiratory irritation.[2]

Table 1: GHS Hazard Classification for this compound and Structurally Related Compounds

Hazard ClassHazard StatementSignal WordGHS PictogramNotes and Rationale
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed Danger GHS06 (Skull and Crossbones)Confirmed for this compound.[1]
Flammable Liquids (Category 3) H226: Flammable liquid and vaporWarningGHS02 (Flame)Inferred from 2-fluoro-5-methylpyridine.[2] Prudent to assume flammability.
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinWarningGHS07 (Exclamation Mark)Inferred from 2-fluoro-5-methylpyridine.[2]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledWarningGHS07 (Exclamation Mark)Inferred from 2-fluoro-5-methylpyridine.[2]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationWarningGHS07 (Exclamation Mark)Inferred from 2-fluoro-5-methylpyridine.[2]
Serious Eye Damage/Eye Irritation (Category 2) H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)Inferred from 2-fluoro-5-methylpyridine.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)Inferred from 2-fluoro-5-methylpyridine.[2]

Prudent Laboratory Practices for Safe Handling

The following protocols are designed to mitigate the risks identified in the preceding section. Adherence to these procedures is mandatory for all personnel handling this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of robust engineering controls.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of vapors and to contain any potential spills.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of where the compound is handled.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is crucial for preventing personal exposure.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against organic solvents and pyridines. Double-gloving is recommended, especially for prolonged handling. Inspect gloves for any signs of degradation or perforation before and during use.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For most operations within a certified fume hood, respiratory protection is not required. However, in the event of a spill or a failure of engineering controls, a full-face respirator with organic vapor cartridges should be available for emergency use.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Clear the work area of any unnecessary equipment or materials.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a disposable weighing boat or a tared, sealed container to minimize contamination.

  • Reaction Setup: When setting up reactions, ensure that all glassware is free of cracks and defects. Use a heating mantle with a temperature controller for heating; open flames are strictly prohibited.[2]

  • Workup and Purification: All extraction, filtration, and chromatography procedures must be performed in the fume hood. Be mindful of the potential for the compound to be present in waste streams.

  • Post-Handling: After handling is complete, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water, even if no direct contact is suspected.

Chemical Reactivity and Stability: Understanding the Inherent Risks

The chemical structure of this compound suggests several potential reactivity hazards that must be carefully managed.

The Acetylenic Moiety: A Source of Instability

Terminal alkynes, such as the ethynyl group in this compound, can be unstable under certain conditions.

  • Explosive Acetylide Formation: Acetylene and terminal alkynes can react with certain metals, particularly copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides. Therefore, the use of spatulas, tubing, or reaction vessels containing these metals should be strictly avoided.

  • Thermal Decomposition: While specific data is unavailable for this compound, terminal alkynes can decompose exothermically at elevated temperatures. Avoid excessive heating and monitor reaction temperatures closely.

The Fluorinated Pyridine Core: Potential for Hazardous Reactions

The pyridine ring and the fluorine substituent also contribute to the compound's reactivity profile.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] Reactions with these materials can be highly exothermic and may lead to the release of toxic fumes.

  • Hazardous Decomposition Products: In the event of a fire or thermal decomposition, this compound is likely to produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[2]

Figure 1: Chemical Incompatibilities of this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an emergency, a calm and methodical response is essential.

Accidental Release Measures
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. For larger spills, dike the area to prevent spreading.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Firefighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. A water spray can be used to cool fire-exposed containers.[2]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

  • Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.[2]

Emergency_Response_Workflow Start Emergency Event Assess Assess the Situation Start->Assess Spill Spill or Release Assess->Spill Chemical Release Exposure Personal Exposure Assess->Exposure Contact with Person Fire Fire Assess->Fire Ignition Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid FightFire Fight Fire (if trained) Fire->FightFire Notify Notify Supervisor and EHS Evacuate->Notify FirstAid->Notify FightFire->Notify

Figure 2: Emergency Response Workflow for Incidents Involving this compound.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2]

  • Container: Keep the container tightly sealed and clearly labeled.

  • Segregation: Store away from incompatible materials, as detailed in Section 3.2.

Disposal
  • Waste Streams: All waste containing this compound must be treated as hazardous waste.

  • Procedure: Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in the general trash.

Conclusion: A Commitment to Safety

This compound is a compound with considerable potential for advancing scientific discovery. However, its safe use is contingent upon a thorough understanding of its hazards and a steadfast commitment to safe laboratory practices. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely unlock the potential of this valuable chemical building block.

References

  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Scribd. (n.d.). Acetylene Safety Guidelines. Retrieved from [Link]

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The Strategic Application of 2-Ethynyl-5-fluoro-3-methylpyridine in Modern Drug Discovery and Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-Ethynyl-5-fluoro-3-methylpyridine, a highly functionalized heterocyclic building block. The unique combination of a pyridine core, a fluorine substituent, a methyl group, and a reactive ethynyl moiety positions this compound as a valuable intermediate in the synthesis of novel pharmaceuticals and advanced organic materials. This document will delve into the strategic importance of its structural features, propose a robust synthetic pathway, explore its key chemical transformations with mechanistic insights, and outline its potential applications in medicinal chemistry and materials science, supported by data from analogous systems.

Introduction: The Architectural Significance of a Multifunctional Building Block

In the landscape of modern chemical synthesis, the efficiency and novelty of target molecules are often dictated by the strategic design of their core building blocks. This compound emerges as a scaffold of significant interest, embodying a convergence of functionalities that are highly sought after in both pharmaceutical and material sciences. The pyridine ring is a ubiquitous motif in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.

The introduction of a fluorine atom at the 5-position is a deliberate design element. Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability.

The methyl group at the 3-position provides steric and electronic modulation of the pyridine ring, influencing its reactivity and the conformational preferences of larger molecules derived from it. Finally, the ethynyl group at the 2-position is a versatile and highly reactive functional handle. It is a gateway to a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira cross-coupling, "click" chemistry, and various cycloadditions. This reactive acetylene moiety allows for the facile introduction of a wide range of substituents, enabling the rapid generation of diverse molecular libraries for screening and optimization.

This guide will explore the untapped potential of this unique combination of functional groups, providing a scientific rationale for its application in the development of next-generation therapeutics and functional materials.

Proposed Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its widespread application. Based on established methodologies for the synthesis of functionalized pyridines, a plausible and efficient synthetic route starting from commercially available precursors is proposed. The key transformation is the introduction of the ethynyl group via a Sonogashira coupling reaction.

2.1. Synthesis of the Precursor: 2-Iodo-5-fluoro-3-methylpyridine

The synthesis of the key precursor, 2-iodo-5-fluoro-3-methylpyridine, can be envisioned starting from 2-amino-5-fluoro-3-methylpyridine. A Sandmeyer-type reaction provides a reliable method for the introduction of the iodo group.

Experimental Protocol: Synthesis of 2-Iodo-5-fluoro-3-methylpyridine

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-fluoro-3-methylpyridine (1.0 eq) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Iodination: A solution of potassium iodide (1.5 eq) in water is then added portion-wise to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours, during which the evolution of nitrogen gas is observed.

  • Work-up and Purification: The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with sodium thiosulfate solution to remove any residual iodine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-iodo-5-fluoro-3-methylpyridine.

2.2. Sonogashira Coupling to Yield this compound

The final step involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between the 2-iodo-5-fluoro-3-methylpyridine precursor and a protected acetylene source, such as trimethylsilylacetylene. The use of a silyl-protected alkyne prevents self-coupling and allows for a cleaner reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), 2-iodo-5-fluoro-3-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq) are dissolved in a suitable solvent system (e.g., a mixture of triethylamine and THF).

  • Addition of Alkyne: Trimethylsilylacetylene (1.2 eq) is then added dropwise to the reaction mixture.

  • Reaction and Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.

  • Deprotection and Work-up: Upon completion, the reaction mixture is cooled to room temperature, and a desilylating agent (e.g., potassium carbonate in methanol or tetrabutylammonium fluoride in THF) is added to remove the trimethylsilyl protecting group. The mixture is stirred for an additional 1-2 hours.

  • Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Key Chemical Transformations and Mechanistic Considerations

The synthetic utility of this compound is primarily derived from the reactivity of its ethynyl group. This functionality serves as a versatile linchpin for the construction of more complex molecular architectures.

3.1. Sonogashira Cross-Coupling: A Gateway to Diverse Scaffolds

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction allows for its coupling with a wide array of aryl, heteroaryl, or vinyl halides, providing access to a diverse range of conjugated systems.

Causality in Experimental Choices: The choice of a palladium catalyst and a copper(I) co-catalyst is critical for the efficiency of the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition to the aryl/vinyl halide and the subsequent reductive elimination to form the product, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of an amine base is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

Diagram: Catalytic Cycle of the Sonogashira Cross-Coupling Reaction

Sonogashira_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡C-R(L2) PdII_Aryl->PdII_Alkyne HX_Base H-Base+ X- Cu_Acetylide R-C≡C-Cu Cu_Acetylide->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡C-R PdII_Alkyne->Product Reductive Elimination Alkyne R-C≡C-H Alkyne->Cu_Acetylide Cu(I), Base Aryl_Halide Ar-X Aryl_Halide->PdII_Aryl Base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

3.2. "Click" Chemistry: The Azide-Alkyne Huisgen Cycloaddition

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Trustworthiness of the Protocol: The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a highly reliable and self-validating synthetic method. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final molecule.

Diagram: Azide-Alkyne Huisgen Cycloaddition Workflow

CuAAC_Workflow Start This compound + Organic Azide (R-N3) Reaction Cu(I) Catalyst (e.g., CuSO4, Na-ascorbate) Solvent (e.g., tBuOH/H2O) Start->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product

Caption: Workflow for the CuAAC "click" reaction.

Potential Applications in Drug Discovery

The structural motifs present in this compound are highly relevant to modern drug discovery programs. Its utility as a building block can be envisioned in several therapeutic areas.

4.1. Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 5-fluoro-3-methylpyridine scaffold can serve as such a core, with the ethynyl group providing a vector for the introduction of various substituents to explore the solvent-exposed region of the binding pocket. The fluorine atom can enhance binding affinity through favorable interactions with the protein backbone.

4.2. Antiviral Agents

Fluorinated nucleoside and non-nucleoside analogues are a well-established class of antiviral drugs.[1] The this compound moiety could be incorporated into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) or other antiviral scaffolds. The ethynyl group can be further functionalized to mimic the interactions of natural nucleosides with viral enzymes.

4.3. Central Nervous System (CNS) Agents

The ability of fluorine to modulate lipophilicity and metabolic stability is particularly advantageous for the development of CNS-active drugs, which must cross the blood-brain barrier. The 5-fluoro-3-methylpyridine scaffold could be a valuable starting point for the synthesis of novel agents targeting CNS receptors and enzymes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
CAS Number 1372103-93-9
Appearance Solid
Purity >95%
SMILES CC1=CC(F)=CN=C1C#C

Potential Applications in Materials Science

The rigid, planar structure of the pyridine ring, combined with the linear geometry of the ethynyl group, makes this compound an attractive building block for the synthesis of advanced organic materials.

5.1. Organic Light-Emitting Diodes (OLEDs)

Extended π-conjugated systems derived from this building block via Sonogashira coupling could exhibit interesting photophysical properties, making them potential candidates for use as emitters or host materials in OLEDs. The fluorine substituent can help to tune the HOMO/LUMO energy levels and improve the thermal and morphological stability of the materials.

5.2. Organic Photovoltaics (OPVs)

As a component of donor or acceptor materials in OPV devices, the electron-withdrawing nature of the fluoropyridine ring can be exploited to modulate the electronic properties of the resulting polymers or small molecules, potentially leading to improved device performance.

Conclusion

This compound represents a strategically designed building block with significant potential in both drug discovery and materials science. Its unique combination of a fluorinated pyridine core and a reactive ethynyl handle provides a versatile platform for the synthesis of a wide array of novel and functional molecules. The synthetic pathways and key reactions outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising intermediate. As the demand for more effective therapeutics and advanced materials continues to grow, the judicious application of such multifunctional building blocks will be paramount to driving innovation.

References

  • Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermedi
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  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. ResearchGate. [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. PubMed. [Link]

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  • The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. [Link]

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The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Pyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of fluorinated pyridine derivatives, a class of compounds that has demonstrated exceptional value in drug discovery and development. We will delve into the profound impact of fluorine substitution on the physicochemical and pharmacological properties of the pyridine ring, explore key synthetic methodologies for their preparation, and highlight their applications with a focus on approved therapeutics and promising drug candidates. This document is intended to serve as a practical and insightful resource for researchers, scientists, and professionals in the field, offering not only established protocols but also the rationale behind experimental choices to empower innovation.

The Power of the C-F Bond in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its nitrogen atom provides a key point for hydrogen bonding and salt formation, influencing solubility and receptor interactions. The introduction of one or more fluorine atoms to this versatile heterocycle dramatically alters its electronic and steric properties, offering a powerful tool to fine-tune molecular characteristics for optimal therapeutic effect.[3]

The high electronegativity of fluorine, the second most electronegative element, creates a strong, polarized carbon-fluorine bond. This has several significant consequences:

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic. This can be critical for optimizing drug-receptor interactions and improving oral bioavailability by altering the ionization state at physiological pH.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3] This often translates to a longer in vivo half-life and improved metabolic stability of fluorinated drug candidates compared to their non-fluorinated counterparts.[4]

  • Increased Lipophilicity: While the effect of a single fluorine atom can be variable, polyfluorination generally increases the lipophilicity (logP) of a molecule. This property is crucial for membrane permeability and can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Control: The small size of the fluorine atom allows it to replace hydrogen with minimal steric hindrance. However, its electronic properties can influence molecular conformation through electrostatic interactions, impacting binding affinity to target proteins.

  • Novel Intermolecular Interactions: The polarized C-F bond can participate in non-canonical hydrogen bonds and other dipole-dipole interactions, offering unique opportunities for optimizing ligand-receptor binding.

These unique properties have led to the widespread use of fluorinated pyridine derivatives in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3]

Synthetic Strategies for Accessing Fluorinated Pyridines

The regioselective introduction of fluorine onto a pyridine ring presents a significant synthetic challenge. However, a number of reliable methods have been developed, each with its own advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the nature of other functional groups present on the pyridine ring, and the scale of the synthesis.

Direct C-H Fluorination

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized starting materials. One of the most significant advancements in this area is the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines at the position alpha to the nitrogen atom.[5] This method is notable for its mild reaction conditions, broad substrate scope, and high regioselectivity.

Reaction Mechanism: Silver(II) Fluoride Mediated C-H Fluorination of Pyridine

G cluster_reagents Reagents cluster_products Products Pyridine Pyridine Intermediate1 Pyridine-AgF₂ Complex Pyridine->Intermediate1 Coordination AgF2 AgF₂ AgF2->Intermediate1 Intermediate2 Radical Cation Intermediate1->Intermediate2 Single Electron Transfer Intermediate3 Fluorinated Intermediate Intermediate2->Intermediate3 Fluorine Atom Transfer from AgF₂ Product 2-Fluoropyridine Intermediate3->Product Deprotonation AgF AgF Product->AgF HF HF Product->HF G cluster_legend Legend Reactants 2-Fluoropyridine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 2-Substituted Pyridine + F⁻ Meisenheimer->Product Loss of Leaving Group (F⁻) Nu Nu⁻ = Nucleophile

Caption: Generalized mechanism for the SNAr reaction of 2-fluoropyridine.

Synthesis from Pre-fluorinated Building Blocks

The use of commercially available or readily synthesized fluorinated building blocks is a common and effective strategy. For example, perfluoropyridine can be synthesized and subsequently functionalized through selective SNAr reactions at the 4-position, followed by reactions at the 2- and 6-positions. [6]

Physicochemical and Spectroscopic Properties

The position of the fluorine atom on the pyridine ring significantly influences its physicochemical properties. Understanding these differences is crucial for rational drug design.

Table 1: Comparative Physicochemical Properties of Monofluorinated Pyridines

PropertyPyridine2-Fluoropyridine3-Fluoropyridine4-Fluoropyridine
pKa 5.23 [7]~1.52.97~-0.4
logP 0.65 [7][8]0.930.830.23
Boiling Point (°C) 115.2 [7]126107-108 [9]109
Dipole Moment (D) 2.223.532.070.08

Note: pKa and logP values can vary depending on the experimental or computational method used. Boiling points are at atmospheric pressure. Dipole moments are calculated values.

Spectroscopic Characterization: The Power of 19F NMR

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is an indispensable tool for the characterization of fluorinated compounds. With a natural abundance of 100% and a high gyromagnetic ratio, the 19F nucleus is highly sensitive, providing sharp signals over a wide chemical shift range. This allows for the unambiguous identification and quantification of fluorinated species, even in complex mixtures. [10]The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the pyridine ring.

Table 2: Typical 19F NMR Chemical Shift Ranges for Fluorinated Pyridines (Referenced to CFCl₃)

Fluorine PositionChemical Shift Range (ppm)
2-F-70 to -90
3-F-110 to -130
4-F-150 to -170
2,6-di-F-65 to -85
3,5-di-F-105 to -125

Note: These are approximate ranges and can be influenced by other substituents on the pyridine ring and the solvent used. [11][12]

Applications in Drug Discovery and Development

The unique properties conferred by fluorine have made fluorinated pyridine derivatives a mainstay in modern drug discovery. Numerous FDA-approved drugs contain this privileged scaffold, and many more are in various stages of clinical development.

Table 3: Selected FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety

Drug NameTherapeutic AreaTargetFluorinated Pyridine Moiety
Voriconazole AntifungalLanosterol 14α-demethylase5-Fluoropyrimidine (bioisostere)
Crizotinib OncologyALK/ROS1 Kinase2,6-Dichloro-3-fluorophenyl
Ruxolitinib OncologyJAK1/JAK2 Kinase3-Fluorophenyl
Eliglustat Gaucher DiseaseGlucosylceramide synthase2,3-Dihydro-1,4-benzodioxine
Alpelisib OncologyPI3Kα5-(trifluoromethyl)pyridin-2-yl

Note: This table is not exhaustive but highlights the diversity of applications. [4]

Case Study: Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder. The introduction of fluorine can enhance binding affinity and improve selectivity. For example, in the development of TRK inhibitors, compounds with a 2,5-difluorophenyl substituent showed moderate IC₅₀ values, highlighting the importance of the fluorine substitution pattern for activity. [6] Table 4: Biological Activity of Selected Fluorinated Pyridine-Containing Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)
LarotrectinibTRKA3
EntrectinibTRKA/B/C1/3/5
Compound A11 TRKA178
SuzetrigineNaV1.80.7

Data sourced from relevant publications. [6][13]

Experimental Protocols

To provide practical guidance, this section details step-by-step methodologies for key synthetic transformations. These protocols are based on established and validated procedures from the scientific literature.

Protocol for Silver(II) Fluoride Mediated C-H Fluorination of 2-Phenylpyridine

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Celite

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-phenylpyridine (1.0 eq).

  • Add anhydrous acetonitrile (to make a ~0.1 M solution).

  • Stir the solution at room temperature.

  • In a single portion, add AgF₂ (3.0 eq). The reaction mixture will turn from a black suspension to a yellow suspension as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Filter the reaction mixture through a pad of Celite, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add MTBE and 1M HCl.

  • Filter to remove any remaining silver salts.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.

Experimental Workflow: AgF₂-mediated C-H Fluorination

G Start Start Setup Reaction Setup: 2-Phenylpyridine, Anhydrous MeCN under N₂ Start->Setup Add_AgF2 Add AgF₂ (3.0 eq) Setup->Add_AgF2 Reaction Stir at RT (1-2 h) Monitor by TLC Add_AgF2->Reaction Filter_Celite Filter through Celite Reaction->Filter_Celite Concentrate1 Concentrate Filtrate Filter_Celite->Concentrate1 Workup Aqueous Workup: MTBE, 1M HCl, Brine Concentrate1->Workup Dry_Concentrate Dry (MgSO₄) and Concentrate Workup->Dry_Concentrate Purify Flash Column Chromatography Dry_Concentrate->Purify Product 2-Fluoro-6-phenylpyridine Purify->Product End End Product->End

Caption: A typical experimental workflow for AgF₂-mediated C-H fluorination.

Protocol for Nucleophilic Aromatic Substitution of 2-Fluoropyridine with a Secondary Amine

Materials:

  • 2-Fluoropyridine

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoropyridine (1.0 eq) in acetonitrile (to make a ~0.3 M solution).

  • Add the secondary amine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the solid and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Conclusion and Future Outlook

Fluorinated pyridine derivatives have firmly established their importance in modern drug discovery and materials science. The strategic incorporation of fluorine provides a powerful handle to modulate key physicochemical and pharmacological properties, leading to the development of safer and more effective therapeutics. As our understanding of fluorine chemistry deepens and new synthetic methodologies emerge, the scope of applications for these versatile building blocks will undoubtedly continue to expand. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of fluorinated pyridine derivatives in their own research and development endeavors, ultimately contributing to the advancement of science and medicine.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]

  • Hussain, F., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 20(1), 3-21. [Link]

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  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Wang, J., et al. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]

  • Ni, C., & Hu, J. (2014). The unique role of fluorine in industry and life sciences. ChemBioChem, 15(10), 1396-1406. [Link]

  • Corley, C. A., et al. (2019). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 11(10), 1639. [Link]

  • Ellman, J. A., & Bergman, R. G. (2015). Facile Rh (III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 17(12), 3042-3045. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Mei, H., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8233. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • Wikipedia. (2024). Pyridine. [Link]

  • Singh, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1163-1188. [Link]

  • Human Metabolome Database. (2022). Showing metabocard for Pyridine (HMDB0000926). [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Human Metabolome Database. (2022). Showing metabocard for Pyridine (HMDB0000926). [Link]

  • ChemDoodle. (n.d.). Demos > 2D Sketcher. [Link]

  • Khan Academy. (n.d.). Drawing dot structures. [Link]

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  • Wróbel, T. M., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(2), 229. [Link]

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  • MCE. (n.d.). The effect of replacing hydrogens in linear alkanes with fluorine. [Link]

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Introduction: The Ethynylpyridine Scaffold - A Nexus of Reactivity for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in Pyridines

The ethynylpyridine framework represents a cornerstone in contemporary organic synthesis, particularly within drug discovery and materials science. This guide provides an in-depth exploration of the chemical behavior of the ethynyl group when attached to a pyridine ring, a scaffold that marries the rich reactivity of a terminal alkyne with the unique electronic and coordinating properties of an electron-deficient N-heterocycle. The pyridine ring, being π-deficient, profoundly influences the ethynyl moiety, modulating its acidity, electrophilicity, and participation in a diverse array of chemical transformations.

The position of the ethynyl group (C2, C3, or C4) is not trivial; it dictates the extent of electronic communication with the nitrogen atom. The C2 and C4 positions, being in direct conjugation, experience a more pronounced electron-withdrawing effect, enhancing the reactivity of the alkyne in specific pathways. This guide will dissect these nuances, offering not just protocols but the underlying chemical logic to empower researchers in their synthetic endeavors. We will delve into the core reactions that make ethynylpyridines such versatile building blocks: cross-coupling, cycloaddition, and nucleophilic addition, providing both mechanistic understanding and field-tested experimental methodologies.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira cross-coupling reaction is the preeminent method for forming C(sp²)-C(sp) bonds, linking an ethynylpyridine to aryl or vinyl halides.[1][2] This reaction's utility is vast, finding application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction proceeds under mild conditions, which is critical when dealing with complex, multi-functionalized molecules.[1]

Mechanistic Rationale: A Dual Catalytic Cycle

The success of the Sonogashira coupling hinges on a synergistic interplay between two independent catalytic cycles: a palladium cycle and a copper cycle.[1][3]

  • The Palladium Cycle: A Pd(0) species initiates the cycle by undergoing oxidative addition to the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate.[3]

  • The Copper Cycle: Concurrently, a copper(I) salt, typically CuI, reacts with the terminal alkyne (ethynylpyridine) in the presence of a base to form a highly reactive copper(I) acetylide.[1] This step is crucial as it activates the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylenic group to the palladium center and regenerating the copper catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus closing the cycle.[3]

The choice of reaction components is critical for success and is guided by mechanistic understanding:

  • Palladium Catalyst: Pd(II) complexes like Pd(PPh₃)₂Cl₂ are often used as pre-catalysts, as they are more stable but are reduced in situ to the active Pd(0) form.[1]

  • Copper Co-catalyst: CuI is the most common co-catalyst, used to increase the reaction rate by activating the alkyne.[1]

  • Base: An amine base (e.g., Et₃N, piperidine) is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[1]

  • Ligands: Phosphine ligands (e.g., PPh₃) stabilize the palladium catalyst.[2][4]

Sonogashira_Mechanism Diagram 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)(C≡CR)L₂ PdII_ArX->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0  Regenerates  Catalyst Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuX Cu(I)X Alkyne H-C≡CR CuAcetylide Cu(I)-C≡CR CuAcetylide->PdII_ArX Feeds into Pd Cycle CuAcetylide->CuX Alkyne->CuAcetylide Base

Caption: Simplified Sonogashira Catalytic Cycles.

Validated Experimental Protocol: Sonogashira Coupling of a Halopyridine

This protocol is adapted from a well-established procedure for the synthesis of 2-amino-3-alkynylpyridines.[2][4]

Materials:

  • Halopyridine (e.g., 2-amino-3-bromopyridine) (0.5 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (0.6 mmol, 1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.0125 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.025 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)

  • Triethylamine (Et₃N) (1.0 mL)

  • N,N-Dimethylformamide (DMF) (2.0 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add 2.0 mL of anhydrous DMF and stir the mixture for 15-20 minutes at room temperature until a homogeneous solution is formed.

  • Add the halopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and triethylamine (1.0 mL).

  • Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylpyridine.

Parameter Optimized Condition Rationale / Comment
Catalyst Pd(CF₃COO)₂ (2.5 mol%)Efficient palladium source for the coupling reaction.[2]
Ligand PPh₃ (5 mol%)Stabilizes the Pd(0) active species.[2]
Co-catalyst CuI (5 mol%)Activates the alkyne by forming a copper acetylide.[2]
Base Et₃NActs as both a base and a solvent component.[2]
Solvent DMFA polar aprotic solvent that effectively dissolves reactants.[2]
Temperature 100 °CProvides sufficient thermal energy for efficient reaction rates.[2]
Atmosphere Inert (N₂ or Ar)Protects the Pd(0) catalyst from oxidative degradation.[1]

[3+2] Cycloaddition: The Azide-Alkyne "Click" Reaction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5][6] This 1,3-dipolar cycloaddition between an azide and a terminal alkyne (like an ethynylpyridine) forms a stable 1,4-disubstituted 1,2,3-triazole ring.[7] The electron-deficient nature of the ethynylpyridine often makes it a highly reactive partner in this transformation.[8]

Mechanistic Rationale: The Role of Copper

The uncatalyzed reaction is slow and requires high temperatures. The introduction of a Cu(I) catalyst dramatically accelerates the reaction and ensures high regioselectivity for the 1,4-isomer. The mechanism involves the formation of a copper acetylide, which then reacts with the azide. Ligands are often used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation.[7]

CuAAC_Workflow Diagram 2: Experimental Workflow for CuAAC cluster_prep Catalyst Preparation cluster_reaction Click Reaction CuSO4 CuSO₄ Solution Cat_Sol [Cu(I)-THPTA] Complex (Pre-incubation) CuSO4->Cat_Sol Ligand THPTA Ligand (Water-Soluble) Ligand->Cat_Sol Mix1 Add [Cu-THPTA] Complex Cat_Sol->Mix1 Reactants Ethynylpyridine + Organic Azide Reactants->Mix1 Mix2 Initiate with Ascorbate Mix1->Mix2 Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Mix2 Incubate Incubate at RT (30-60 min) Mix2->Incubate Product 1,2,3-Triazole Product Incubate->Product

Caption: Experimental Workflow for CuAAC Reaction.

Validated Experimental Protocol: CuAAC "Click" Reaction

This protocol is based on a standard procedure for bioconjugation but is broadly applicable for small molecule synthesis in aqueous media.[7]

Materials:

  • Ethynylpyridine (1.0 equiv)

  • Organic Azide (1.0 - 1.2 equiv)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • Solvent (e.g., Water, t-BuOH/water mixture)

Procedure:

  • Catalyst Preparation: In a microcentrifuge tube, mix the THPTA ligand solution (e.g., 10 µL of 100 mM) with the CuSO₄ solution (e.g., 10 µL of 20 mM). The molar ratio of ligand to copper should be approximately 5:1. Vortex briefly and allow to pre-complex for 2-3 minutes.

  • Reaction Assembly: In a separate vial, dissolve the ethynylpyridine (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent system.

  • Add the pre-complexed THPTA/CuSO₄ solution to the reaction vial containing the azide and alkyne. Vortex briefly.

  • Initiation: To initiate the reaction, add the freshly prepared sodium ascorbate solution (e.g., 10 µL of 300 mM). The solution may change color.

  • Protect the reaction from light and allow it to incubate at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate) or purified directly, depending on its properties.

Addition Reactions: Leveraging Enhanced Electrophilicity

The electron-withdrawing nature of the pyridine ring renders the triple bond of an ethynylpyridine susceptible to nucleophilic attack. This effect is dramatically amplified upon protonation or quaternization of the pyridine nitrogen, which creates a highly electron-deficient pyridinium salt.

Mechanistic Rationale: Acid-Mediated Hydrohalogenation

A classic example is the hydrohalogenation of ethynylpyridines. In the presence of a hydrohalic acid (e.g., HCl), the pyridine nitrogen is readily protonated.[9] This protonation significantly increases the electrophilicity of the alkyne. The halide counteranion (e.g., Cl⁻), now in close proximity to the activated alkyne, can act as a nucleophile, attacking the triple bond to yield the corresponding vinyl halide.[9] This process represents a facile and often high-yielding method for the synthesis of haloalkenyl-pyridines.[9]

Hydrohalogenation_Mechanism Diagram 3: Mechanism of Hydrohalogenation Start 2-Ethynylpyridine Protonation Protonation of Pyridine Nitrogen Start->Protonation + H-X Salt Pyridinium Salt (Activated Alkyne) Protonation->Salt Attack Nucleophilic Attack by Halide Anion Salt->Attack X⁻ Product 2-(2-Haloethenyl)pyridine Attack->Product

Caption: Mechanism of Hydrohalogenation of Ethynylpyridine.

Experimental Protocol: Hydrochlorination of 2-Ethynylpyridine

This protocol is based on the direct reaction of 2-ethynylpyridine with hydrochloric acid.[9]

Materials:

  • 2-Ethynylpyridine (1.0 mmol, 1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Diethyl ether or Dichloromethane for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2-ethynylpyridine (1.0 mmol) in a suitable solvent like dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a stoichiometric amount of concentrated HCl with stirring. The reaction is often rapid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-(2-chloroethenyl)pyridine by column chromatography if necessary.

Conclusion

The ethynylpyridine moiety is a deceptively simple yet powerful functional group whose reactivity is masterfully controlled by the electronic nature of the pyridine ring. From the robust and reliable Sonogashira coupling to the elegant efficiency of the CuAAC click reaction and the mechanistically distinct acid-promoted addition reactions, this scaffold provides chemists with a versatile toolkit for molecular construction. Understanding the causality behind these transformations—the dual catalytic cycles, the role of copper in activating the alkyne, and the dramatic electronic shift upon protonation—is paramount for any researcher, scientist, or drug development professional seeking to harness the full synthetic potential of these valuable building blocks.

References

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]

  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: RSC Publishing URL: [Link]

  • Title: Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion Source: PMC URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: SciRP.org URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: ACS Publications URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications Source: ACS Publications URL: [Link]

  • Title: 1.2: Cycloaddition Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC - PubMed Central URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: RSC Publishing URL: [Link]

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Methodological & Application

Application Note and Synthesis Protocol for 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine, a key building block in medicinal chemistry and materials science. The protocol details a robust and reproducible method centered around a Sonogashira cross-coupling reaction. Beyond a mere recitation of steps, this note elucidates the underlying chemical principles, offers practical insights for optimization, and outlines rigorous safety and characterization procedures to ensure the integrity of the final product.

Introduction: The Significance of Fluorinated Ethynylpyridines

This compound is a valuable heterocyclic compound frequently employed in the synthesis of complex organic molecules. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The ethynyl group serves as a versatile functional handle for subsequent chemical transformations, most notably "click" chemistry, further cross-coupling reactions, and the formation of carbon-rich materials.[2] Consequently, reliable and well-characterized access to this building block is of paramount importance for researchers in drug discovery and materials science.

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a premier method for the formation of carbon-carbon bonds.[3][4] Its mild reaction conditions and broad functional group tolerance make it particularly well-suited for the synthesis of intricate molecules like this compound.[3]

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the precursor, 2-chloro-5-fluoro-3-methylpyridine. The subsequent and final step is a Sonogashira coupling reaction between this halo-pyridine and a protected alkyne, followed by deprotection.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Sonogashira Coupling cluster_2 Deprotection Start Commercially Available Starting Materials Precursor 2-Chloro-5-fluoro-3-methylpyridine Start->Precursor Halogenation/ Aromatization Coupling Sonogashira Cross-Coupling Precursor->Coupling Alkyne Trimethylsilylacetylene Alkyne->Coupling Protected_Product 2-((Trimethylsilyl)ethynyl)-5-fluoro-3-methylpyridine Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-fluoro-3-methylpyridine≥97%Commercially Available
Trimethylsilylacetylene≥98%Commercially AvailableHighly flammable liquid and vapor.[5][6]
Bis(triphenylphosphine)palladium(II) dichlorideCatalyst GradeCommercially Available
Copper(I) iodide≥99.5%Commercially Available
TriethylamineAnhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Potassium carbonateAnhydrous, ≥99%Commercially Available
MethanolACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonateLaboratory preparedN/A
Brine (Saturated aqueous NaCl)Laboratory preparedN/A
Anhydrous sodium sulfateACS GradeCommercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Experimental Procedure

Step 1: Sonogashira Coupling

  • To a dry, argon-purged, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2-chloro-5-fluoro-3-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to the flask. The volume of THF should be sufficient to create a stirrable solution (approximately 5-10 mL per gram of the starting halide).

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Slowly add trimethylsilylacetylene (1.5 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60-65 °C and maintain this temperature with stirring under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation of the Silyl-Protected Intermediate

  • Filter the cooled reaction mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with a small amount of THF.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-((trimethylsilyl)ethynyl)-5-fluoro-3-methylpyridine.

Step 3: Deprotection of the Trimethylsilyl Group

  • Dissolve the crude protected intermediate in methanol.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature. Monitor the deprotection by TLC or GC-MS. This step is usually complete within 1-2 hours.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford this compound as a pure solid.

Mechanism and Scientific Rationale

The core of this synthesis is the Sonogashira coupling, a powerful cross-coupling reaction in organic synthesis for forming carbon-carbon bonds.[3] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add ArPd(II)XL2 Ar-Pd(II)-X(L₂) Ox_Add->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)AlkynylL2 Ar-Pd(II)-(C≡CR)(L₂) Transmetalation->ArPd(II)AlkynylL2 Red_Elim Reductive Elimination ArPd(II)AlkynylL2->Red_Elim Red_Elim->Pd(0)L2 Regeneration Product Ar-C≡C-R Red_Elim->Product ArX Ar-X ArX->Ox_Add CuX CuX Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord Cu_Acetylide Cu-C≡C-R Alkyne_Coord->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetalation Base Base (Et₃N) Base->Alkyne_Coord Terminal_Alkyne H-C≡C-R Terminal_Alkyne->Alkyne_Coord

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-chloro-5-fluoro-3-methylpyridine), forming a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium center.

  • Reductive Elimination: The desired product is formed through reductive elimination, regenerating the Pd(0) catalyst.[8]

Copper Cycle:

  • Copper(I) iodide reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of a base (triethylamine) to form a copper acetylide intermediate. This species is crucial for the transmetalation step.

The use of a silyl protecting group on the acetylene is a key strategic choice. It prevents the homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings. The subsequent deprotection under mild basic conditions with potassium carbonate in methanol is efficient and high-yielding.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C and C-H stretches of the terminal alkyne.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Trimethylsilylacetylene: This reagent is highly flammable and should be handled with care, away from ignition sources.[5][6][10][11]

    • Palladium Catalysts: Palladium catalysts can be flammable and toxic.[12] Avoid inhalation of dust and skin contact.[13][14][15]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • YouTube. Sonogashira coupling. Available from: [Link]

  • Google Patents. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
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  • ResearchGate. Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol... Available from: [Link]

  • The Sarpong Group. Standard Operating Procedure. Available from: [Link]

  • Google Patents. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • The Sarpong Group. Standard Operating Procedures. Available from: [Link]

  • National Research Council. LCSS: PALLADIUM ON CARBON. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available from: [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - (Trimethylsilyl)acetylene. Available from: [Link]

  • ChemSynthesis. 2-ethynylpyridine. Available from: [Link]

  • European Patent Office. Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. Available from: [Link]

  • Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. Available from: [Link]

  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

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Application Notes and Protocols for Click Chemistry Reactions Involving 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Ethynyl-5-fluoro-3-methylpyridine in click chemistry reactions. We delve into the unique structural attributes of this reagent and their implications for reactivity in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide furnishes detailed, field-proven protocols for both small molecule synthesis and aqueous bioconjugation, complete with explanations of the causality behind experimental choices. Furthermore, it includes workflows for reaction monitoring, a troubleshooting guide, and a discussion of safety and handling procedures to ensure reliable and safe execution of these powerful ligation reactions.

Introduction: A Strategic Building Block for Modern Chemistry

The advent of "Click Chemistry" revolutionized the field of chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction's remarkable efficiency and broad functional group tolerance have made it an indispensable tool in drug discovery, chemical biology, and materials science.[2]

This compound has emerged as a particularly valuable building block for these applications. Its structure thoughtfully combines three key features:

  • A Terminal Alkyne: The reactive handle for participation in CuAAC and other alkyne-based ligations.

  • A Fluorinated Pyridine Scaffold: Pyridine rings are privileged structures in medicinal chemistry, and the inclusion of a fluorine atom can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[4]

  • A Methyl Group: Provides steric and electronic influence, offering a vector for further synthetic elaboration or for tuning molecular conformation.

The electron-withdrawing nature of the fluorine atom can increase the acidity of the terminal alkyne proton, potentially facilitating the formation of the key copper-acetylide intermediate in the CuAAC catalytic cycle.[5] However, the pyridine nitrogen itself introduces a critical consideration: its potential to coordinate with and sequester the copper catalyst. This guide provides robust protocols designed to overcome this challenge, ensuring high-yield cycloadditions.

This document serves as an authoritative guide to unlocking the potential of this compound, providing scientifically-grounded protocols that are both reliable and reproducible.

Reagent Properties, Safety, and Handling

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.

Physicochemical Data
PropertyValueSource(s)
CAS Number 1372103-91-7
Molecular Formula C₈H₆FN[6][7]
Molecular Weight 135.14 g/mol [6][8]
Appearance White Crystalline Powder
Purity Typically ≥95%[7]
SMILES CC1=CN=C(C#C)C(F)=C1[6]
Safety and Handling

GHS Hazard Information:

  • Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)[6]

Handling Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[10]

  • Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.[10]

  • Ground and bond containers when transferring the material to prevent static discharge.[11]

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).

  • Keep in a cool, dry place, refrigerated at 2-8°C for long-term stability.[6]

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for covalently linking this compound to any azide-containing molecule.

Mechanistic Overview & Key Considerations

The generally accepted mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle.[5] Subsequent rearrangement and protonolysis release the stable 1,2,3-triazole product and regenerate the catalyst.

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne 2-Ethynyl-5-fluoro- 3-methylpyridine Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 Azide->p1 Cu_Acetylide->p1 Metallacycle Six-membered Cu(III) Metallacycle Triazolide Copper-Triazolide Metallacycle->Triazolide Rearrangement Triazolide->p2 Product 1,2,3-Triazole Product p1->Metallacycle Cycloaddition p2->Cu_I Catalyst Regeneration p2->Product Protonolysis Protocol1_Workflow start Start reagents 1. Combine Alkyne, Azide, & Solvent in Flask start->reagents purge 2. Degas with N2/Ar (10-15 min) reagents->purge catalyst 3. Add Cu(I) Source & Ligand (TBTA) purge->catalyst initiator 4. Add Sodium Ascorbate (from fresh stock) catalyst->initiator reaction 5. Stir at RT (Monitor by TLC/LC-MS) initiator->reaction workup 6. Aqueous Workup & Extraction reaction->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: Workflow for small molecule CuAAC synthesis.

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeNotes
This compound135.141.0135 mgLimiting Reagent
Benzyl Azide133.151.05140 mg (1.05 eq)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.680.0512.5 mg (5 mol%)
Sodium Ascorbate198.110.1019.8 mg (10 mol%)Use a freshly prepared solution
TBTA531.670.0526.6 mg (5 mol%)
Solvent (e.g., THF/H₂O, 4:1)--10 mLDegassed

Step-by-Step Methodology:

  • Preparation: To a 25 mL round-bottom flask, add this compound (135 mg, 1.0 mmol) and Benzyl Azide (140 mg, 1.05 mmol).

  • Dissolution: Add the degassed THF/H₂O solvent system (10 mL) and stir until all solids are dissolved.

  • Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Add CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and TBTA (26.6 mg, 0.05 mmol). Stir for 2-3 minutes until the solution turns a faint blue.

    • Causality Insight: Pre-mixing the copper and ligand allows for the formation of the stabilized catalyst complex before the reaction is initiated. This prevents copper precipitation and maximizes catalytic efficiency. [12]5. Initiation: Add a freshly prepared solution of Sodium Ascorbate (19.8 mg, 0.10 mmol in ~0.5 mL H₂O). The solution should turn colorless or light yellow.

    • Causality Insight: Sodium ascorbate reduces the Cu(II) precursor to the active Cu(I) catalytic species. Using a slight excess prevents re-oxidation of Cu(I) by any residual oxygen. [1]6. Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-4 hours).

  • Workup: Once complete, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure triazole product.

Protocol 2: Aqueous Bioconjugation Procedure

This protocol is tailored for labeling an azide-functionalized peptide or protein in a biological buffer, a common application in chemical biology.

Objective: To label an azide-modified peptide with this compound for downstream applications.

Protocol2_Workflow start Start reagents 1. Prepare Stock Solutions: Alkyne (in DMSO), Azide-Peptide, Catalyst Premix (Cu/THPTA) start->reagents combine 2. Combine Azide-Peptide & Alkyne in Buffer (e.g., PBS) reagents->combine catalyst 3. Add Cu/THPTA Premix combine->catalyst initiator 4. Initiate with Sodium Ascorbate catalyst->initiator reaction 5. Incubate at RT (Protect from Light) initiator->reaction purify 6. Purify Conjugate (e.g., SEC, Dialysis, HPLC) reaction->purify Reaction Complete end End: Characterize by MALDI-TOF / ESI-MS purify->end

Caption: Workflow for aqueous bioconjugation via CuAAC.

Materials & Reagents (Stock Solutions):

Stock SolutionConcentrationSolvent
Azide-Peptide1-5 mg/mLPBS, pH 7.4
This compound10 mMDMSO
THPTA Ligand100 mMH₂O
CuSO₄20 mMH₂O
Sodium Ascorbate300 mMH₂O (prepare fresh)

Step-by-Step Methodology:

  • Catalyst Premix: In a microcentrifuge tube, combine 10 µL of 100 mM THPTA solution and 10 µL of 20 mM CuSO₄ solution. Vortex briefly and let stand for 2-3 minutes. [12][13] * Causality Insight: Using the water-soluble THPTA ligand is critical. It not only stabilizes the Cu(I) catalyst in aqueous media but also prevents the copper from binding to and denaturing the target biomolecule. [12]2. Reaction Setup: In a separate 1.5 mL microcentrifuge tube, combine the following:

    • 50 µL of Azide-Peptide solution

    • 5-10 µL of 10 mM this compound stock (provides an excess of the alkyne)

    • Add the 20 µL of the prepared Catalyst Premix.

  • Initiation: To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex gently to mix. [13]4. Incubation: Protect the reaction from light by wrapping the tube in foil. Incubate at room temperature for 30-60 minutes.

  • Purification: Remove excess reagents and catalyst using a method appropriate for the biomolecule, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or reverse-phase HPLC.

  • Characterization: Confirm successful conjugation by analyzing the mass of the purified product using MALDI-TOF or ESI-LCMS. A mass shift corresponding to the addition of the this compound moiety (135.14 Da) should be observed.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction Yield 1. Inactive Cu(I) catalyst due to oxidation. 2. Pyridine inhibition of the catalyst. 3. Decomposed sodium ascorbate solution.1. Ensure the reaction is properly degassed. Use a fresh, high-quality copper source. 2. Ensure a stabilizing ligand (TBTA/THPTA) is used at a 1:1 ratio with the copper source. 3. Always prepare the sodium ascorbate solution immediately before use.
Side Product Formation 1. Oxidative homocoupling of the alkyne (Glaser coupling).1. Increase the concentration or add a slight excess of sodium ascorbate to maintain a reducing environment. Ensure thorough degassing.
Incomplete Reaction (Bioconjugation) 1. Steric hindrance around the azide on the biomolecule. 2. Insufficient excess of the alkyne reagent.1. Increase the reaction time or slightly elevate the temperature (e.g., to 37°C), if the biomolecule is stable. 2. Increase the equivalents of the alkyne reagent (e.g., 20-50 equivalents).

Conclusion

This compound is a potent and strategically designed building block for click chemistry. Its unique combination of a reactive alkyne and a medicinally relevant fluoropyridine core makes it an invaluable tool for the rapid synthesis of novel chemical entities. The protocols detailed herein, grounded in a firm understanding of the CuAAC mechanism and the specific challenges posed by the pyridine moiety, provide a clear and reliable pathway for researchers to successfully employ this reagent in both small molecule synthesis and complex bioconjugation applications.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Autechem. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • van der Vliet, D. J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1839-1843. [Link]

  • Autechem. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [Link]

  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-methyl-5-ethyl pyridine.
  • NJ.gov. (n.d.). Hazard Summary: 2-Methyl-5-Ethylpyridine. Retrieved from [Link]

  • ACS Publications. (2026, January 16). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 13). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Retrieved from [Link]

  • PubMed. (2011, August 16). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 23). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]

  • PubMed. (2013, March 1). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Retrieved from [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Ethynyl-5-fluoro-3-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to accessing novel chemical space and developing drug candidates with optimized pharmacological profiles. 2-Ethynyl-5-fluoro-3-methylpyridine emerges as a high-value scaffold for medicinal chemists, combining three key structural features: a reactive ethynyl group, a bioisosteric fluorine atom, and a substituted pyridine core. This unique combination offers a powerful toolkit for the synthesis of complex molecules targeting a wide array of therapeutic areas.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and protein-ligand interactions.[1] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, due to its high electronegativity and ability to form strong bonds with carbon.[4][5] Furthermore, the ethynyl group serves as a versatile synthetic handle, enabling the construction of diverse molecular architectures through various coupling reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into the design rationale for employing this building block, provide detailed, field-proven protocols for its key transformations, and offer insights into the potential therapeutic applications of the resulting compounds.

Physicochemical Properties and Design Rationale

The strategic incorporation of this compound into a drug discovery program is underpinned by the predictable and advantageous impact of its constituent functional groups.

PropertyValueSource
Molecular Formula C₈H₆FN[6]
Molecular Weight 135.14 g/mol [6]
Form Solid[6]
SMILES CC1=CC(F)=CN=C1C#C[6]
InChI Key OPMDYOPIDONVGF-UHFFFAOYSA-N[6]

The Fluorine Advantage: The presence of a fluorine atom at the 5-position of the pyridine ring is a deliberate design element. Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, influencing its pKa and potential for aromatic interactions. Crucially, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate.[4]

The Methyl Group's Influence: The methyl group at the 3-position provides steric bulk and can influence the conformation of the molecule. This can be critical for achieving selective binding to a biological target and can also impact the molecule's overall solubility and lipophilicity.

The Ethynyl Group as a Synthetic Linchpin: The terminal alkyne functionality is the cornerstone of this building block's versatility. It readily participates in a variety of high-yield and functional-group-tolerant reactions, most notably the Sonogashira cross-coupling and azide-alkyne "click" cycloadditions. This allows for the efficient and modular assembly of complex molecular libraries.

Key Applications and Synthetic Protocols

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more elaborate molecular structures. Below are detailed protocols for its most critical applications.

Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, linking the ethynylpyridine core to various aryl or vinyl halides.[7] This reaction is fundamental in constructing biaryl-like structures and extending the molecular framework.

Reaction Workflow:

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Ethynylpyridine 2-Ethynyl-5-fluoro- 3-methylpyridine ReactionVessel Inert Atmosphere (N₂ or Ar) Anhydrous Solvent (e.g., THF, DMF) Ethynylpyridine->ReactionVessel ArylHalide Aryl/Vinyl Halide (R-X, X=I, Br, OTf) ArylHalide->ReactionVessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->ReactionVessel Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->ReactionVessel Base Base (e.g., Et₃N, DIPEA) Base->ReactionVessel CoupledProduct Coupled Product ReactionVessel->CoupledProduct Workup Aqueous Workup & Purification CoupledProduct->Workup FinalProduct Final Product Workup->FinalProduct

Caption: Workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol:

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent and the amine base.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The copper(I) cocatalyst facilitates the transmetalation step, accelerating the reaction.[8] The amine base is necessary to neutralize the hydrogen halide formed during the reaction. Monitoring the reaction by TLC or LC-MS allows for the determination of the optimal reaction time and prevents the formation of byproducts. Successful purification and characterization (e.g., by ¹H NMR, ¹³C NMR, and HRMS) will validate the identity and purity of the desired coupled product.

Azide-Alkyne "Click" Cycloaddition: Constructing Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is a cornerstone of "click chemistry" and is widely used in drug discovery to link different molecular fragments.

Logical Relationship Diagram:

Click_Chemistry_Logic Ethynylpyridine 2-Ethynyl-5-fluoro- 3-methylpyridine Reaction Click Reaction Ethynylpyridine->Reaction OrganicAzide Organic Azide (R-N₃) OrganicAzide->Reaction Cu_Source Copper(I) Source (e.g., CuSO₄/Sodium Ascorbate) Cu_Source->Reaction Solvent Solvent System (e.g., t-BuOH/H₂O) Solvent->Reaction TriazoleProduct 1,2,3-Triazole Product Reaction->TriazoleProduct

Sources

Application Notes and Protocols: 2-Ethynyl-5-fluoro-3-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifecta of Functionality for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The building block, 2-Ethynyl-5-fluoro-3-methylpyridine , represents a confluence of three highly sought-after functionalities: a reactive terminal alkyne, a metabolically robust fluorinated pyridine core, and a strategically placed methyl group. This unique combination offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures with enhanced biological activity and improved drug-like properties.

The terminal alkyne serves as a versatile handle for a myriad of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, and various cycloaddition reactions.[1] These reactions are pivotal in the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many therapeutic agents.[2] The fluorine atom, a bioisostere of hydrogen, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins by altering the electronic properties and conformation of the molecule.[3] The pyridine ring itself is a common scaffold in numerous approved drugs, and the methyl substituent can provide steric hindrance to prevent unwanted metabolism or create specific interactions within a protein's binding pocket.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a key building block in the synthesis of potential therapeutic agents, with a focus on its application in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The key properties of this compound are summarized in the table below.[1][4]

PropertyValue
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Appearance Solid
CAS Number 1372103-93-9
SMILES CC1=CC(F)=CN=C1C#C

Synthesis of this compound: A Practical Approach

While commercially available, an in-house synthesis of this compound can be a cost-effective and scalable option for large-scale campaigns. A robust and widely applicable method involves a Sonogashira cross-coupling reaction of a suitable halogenated precursor with a protected acetylene source, followed by deprotection. The following protocol outlines a typical synthesis from 2-bromo-5-fluoro-3-methylpyridine.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Bromo-5-fluoro-3-methylpyridine C Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Et₃N (base) THF (solvent) A->C Reactants & Conditions B Trimethylsilylacetylene B->C D 5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)pyridine C->D Product E 5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)pyridine F K₂CO₃ Methanol E->F Reactant & Conditions G This compound F->G Final Product

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-5-fluoro-3-methylpyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

Step 1: Sonogashira Coupling to form 5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)pyridine

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-fluoro-3-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and anhydrous Et₃N (2.0 eq).

  • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-fluoro-3-methyl-2-((trimethylsilyl)ethynyl)pyridine.

Expert Insight: The choice of a bulky, electron-rich phosphine ligand can sometimes improve the efficiency of the Sonogashira reaction, especially with challenging substrates.[5] While Pd(PPh₃)₂Cl₂ is a robust catalyst, for optimization, catalysts like Pd(PhCN)₂Cl₂/P(t-Bu)₃ could be considered for room temperature couplings.[5]

Step 2: Deprotection to yield this compound

  • Dissolve the purified 5-fluoro-3-methyl-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Application in Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6] This reaction is particularly valuable in drug discovery for the construction of rigid linkers and the introduction of pharmacophoric elements. This compound is an excellent substrate for Sonogashira couplings, allowing for its conjugation to a variety of aryl and heteroaryl halides.

General Reaction Scheme: Sonogashira Coupling

cluster_0 A This compound C Pd Catalyst CuI (co-catalyst) Base Solvent A->C B Aryl/Heteroaryl Halide (R-X, X = I, Br) B->C D Coupled Product C->D Sonogashira Coupling

Caption: General scheme for the Sonogashira coupling of this compound.

Application Example: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core linked to an aromatic or heteroaromatic moiety.[7] The Sonogashira coupling provides a direct route to such scaffolds.

Protocol: Synthesis of a 2-(Arylethynyl)-5-fluoro-3-methylpyridine Derivative

Materials:

  • This compound

  • Aryl or heteroaryl bromide/iodide (e.g., 4-bromobenzonitrile)

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a degassed solution of the aryl/heteroaryl halide (1.0 eq) in a mixture of DMF and Et₃N (e.g., 4:1 v/v), add this compound (1.1 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours under an inert atmosphere. The reaction can be gently heated (e.g., to 50-60 °C) if the starting materials are unreactive.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired product.

Trustworthiness through Self-Validation: The success of a Sonogashira coupling is highly dependent on the catalyst system and reaction conditions.[2] For a given substrate, it is advisable to screen a small set of conditions, varying the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ with a phosphine ligand), base (e.g., Et₃N, diisopropylethylamine), and solvent (e.g., DMF, THF, acetonitrile). A successful reaction should show clean conversion to the desired product with minimal formation of homocoupled alkyne (Glaser coupling) byproducts.

Application in Cycloaddition Reactions

The electron-rich triple bond of this compound makes it a valuable partner in various cycloaddition reactions, providing access to a diverse range of heterocyclic scaffolds.

1,3-Dipolar Cycloaddition: Synthesis of Triazoles

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,2,3-triazoles. These five-membered heterocycles are prevalent in medicinal chemistry due to their metabolic stability and ability to act as hydrogen bond acceptors.

Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

  • This compound

  • Organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and water (as solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.05 eq in a minimum amount of water) and sodium ascorbate (0.1 eq in a minimum amount of water).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn from colorless to a greenish-blue.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

[4+2] Cycloaddition (Diels-Alder Reaction)

While less common for simple alkynes, electron-deficient alkynes can participate as dienophiles in Diels-Alder reactions. The pyridine ring in this compound is electron-withdrawing, which can activate the alkyne towards reaction with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions.[8] This provides a route to substituted benzene or cyclohexadiene derivatives.

Illustrative Protocol: [4+2] Cycloaddition with an Electron-Rich Diene

Materials:

  • This compound

  • An electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Lewis acid catalyst (e.g., ZnCl₂, optional)

  • High-boiling point solvent (e.g., toluene, xylene)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and the diene (2.0-3.0 eq) in the chosen solvent.

  • If using a Lewis acid, add it at this stage (0.1-0.2 eq).

  • Heat the reaction mixture at a high temperature (e.g., 110-140 °C) for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insight: The feasibility and outcome of Diels-Alder reactions with ethynylpyridines can be highly substrate-dependent. The high temperatures often required can lead to side reactions. Lewis acid catalysis can sometimes promote the reaction at lower temperatures.[8] It is crucial to perform small-scale test reactions to determine the optimal conditions.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis, particularly in the context of drug discovery. Its unique combination of a reactive alkyne, a fluorinated pyridine core, and a methyl group provides a powerful tool for the construction of complex molecules with desirable physicochemical and biological properties. The protocols outlined in this guide for its synthesis and application in key transformations like the Sonogashira coupling and cycloaddition reactions provide a solid foundation for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

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Application Notes & Protocols: Strategic Derivatization of 2-Ethynyl-5-fluoro-3-methylpyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the derivatization strategies for 2-Ethynyl-5-fluoro-3-methylpyridine, a highly valuable heterocyclic building block in modern medicinal chemistry. The presence of a fluorine atom, a methyl group, and a reactive ethynyl moiety on the pyridine scaffold offers a unique combination of properties and synthetic handles. Judicious manipulation of these features can significantly impact the pharmacokinetic and pharmacodynamic profiles of novel drug candidates.[1][2][3] This document details field-proven protocols for two of the most powerful transformations of the ethynyl group: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The causality behind experimental choices, self-validating protocols, and applications in drug development are discussed to provide researchers with a comprehensive and actionable resource.

Introduction: The Strategic Value of this compound

The pyridine ring is a ubiquitous scaffold in FDA-approved drugs.[4] The strategic incorporation of fluorine into such heterocyclic systems is a widely recognized strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[2][3][5] The fluorine atom in this compound can block potential sites of metabolic degradation and modulate the pKa of the pyridine nitrogen, influencing its interactions with biological targets.[1]

The true synthetic versatility of this molecule, however, lies in its 2-ethynyl group. This terminal alkyne is a powerful functional handle that allows for the construction of complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[6] This guide will focus on two cornerstone reactions that leverage the ethynyl group for the synthesis of diverse compound libraries: Sonogashira coupling and [3+2] cycloaddition.

Key Molecular Features:

  • Pyridine Core: A privileged scaffold in medicinal chemistry.

  • Fluorine Atom: Enhances pharmacokinetic properties.[1][2]

  • Ethynyl Group: A versatile functional group for derivatization.

  • Methyl Group: Provides steric and electronic influence.

Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct and efficient route to internal alkynes.[7] This reaction is fundamental for extending the molecular framework of this compound, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The resulting diarylacetylene derivatives are key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.[1]

Mechanistic Rationale & Experimental Causality

The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper co-catalyst is crucial for the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[8] The choice of a copper-free system is also viable and can be advantageous in pharmaceutical synthesis to avoid potential issues with copper contamination.[9]

Sonogashira_Catalytic_Cycle

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(PPh₃)₄, and CuI.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add anhydrous THF (e.g., 5 mL per mmol of the limiting reagent) followed by triethylamine (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the product by NMR and Mass Spectrometry.

Data Presentation: Representative Sonogashira Couplings
Aryl Halide PartnerCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ / CuIEt₃N / THFRT16~85-95
3-BromobenzonitrilePd(PPh₃)₄ / CuIEt₃N / THFRT16~80-90
2-BromopyridinePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF6012~70-85
4-Iodo-N,N-dimethylanilinePd(PPh₃)₄ / CuIEt₃N / THFRT12>90

Note: Yields are approximate and highly dependent on the specific substrate and reaction scale.

[3+2] Cycloaddition (CuAAC): The Power of Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. This reaction allows for the covalent linkage of this compound with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole.[11] Triazole rings are excellent pharmacophores and stable linkers in drug conjugates due to their high polarity, aromaticity, and ability to engage in hydrogen bonding.

Mechanistic Rationale & Experimental Causality

The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) or used directly as a Cu(I) salt (like CuI or CuBr). The presence of a 2-pyridyl group, as in our substrate, can accelerate the reaction by forming an active complex with the copper catalyst.[11] The reaction is often performed in water or a mixture of water and an organic solvent, making it a green chemistry alternative.

CuAAC_Workflow

Caption: General workflow for a CuAAC "click" reaction.

Protocol: CuAAC of this compound with Benzyl Azide

This protocol is robust and generally applicable to a wide range of organic azides.

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of t-BuOH and water (e.g., 10 mL per mmol of alkyne).

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. A color change is typically observed as Cu(II) is reduced to Cu(I).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The resulting triazole is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or flash column chromatography.

  • Characterization: Confirm the structure and purity of the product by NMR and Mass Spectrometry.

Data Presentation: Representative CuAAC Reactions
Azide Partner (R-N₃)Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Benzyl AzideCuSO₄ / NaAsct-BuOH / H₂ORT1>95
1-Azido-4-methoxybenzeneCuIH₂ORT0.5>98
3-Azidopropan-1-olCuSO₄ / NaAsct-BuOH / H₂ORT2>95
Ethyl 2-azidoacetateCuSO₄ / NaAsct-BuOH / H₂ORT2~90-95

Note: Yields are approximate and demonstrate the high efficiency of the CuAAC reaction.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern drug discovery. The derivatization protocols detailed herein for Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition provide reliable and efficient pathways to generate vast libraries of novel compounds. These methods are characterized by their broad substrate scope, high yields, and operational simplicity. By leveraging these robust synthetic strategies, researchers can rapidly explore chemical space and accelerate the development of next-generation therapeutics with improved pharmacological profiles.

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  • ResearchGate. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

  • Al-Tannak, N. F., et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. PMC - NIH. Available at: [Link]

  • Al-Badri, Z. M., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC - NIH. Available at: [Link]

Sources

Application Note & Protocol: Sonogashira Coupling of 2-Ethynyl-5-fluoro-3-methylpyridine with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl-Alkynyl Pyridines

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide[1][2]. This palladium- and copper-cocatalyzed transformation is renowned for its operational simplicity and mild reaction conditions, which has led to its extensive use in the synthesis of complex molecules[1][2]. The resulting aryl-alkynyl scaffolds are privileged motifs in medicinal chemistry and materials science. The incorporation of a fluorinated methylpyridine moiety, such as in 2-Ethynyl-5-fluoro-3-methylpyridine, introduces unique electronic properties and metabolic stability, making its derivatives highly sought after in drug discovery programs[3]. This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and field-proven insights for the successful coupling of this compound with a variety of aryl halides.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle, which operate in concert to achieve the desired cross-coupling[4][5].

The Palladium Cycle:

  • Reductive Elimination: The active catalyst, a Pd(0) species, is generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II)-aryl intermediate. The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl[4][5].

  • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex. This is often the rate-determining step[4].

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper(I) acetylide species[4][5]. This species then participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-X]L2 pd0->pd_complex Oxidative Addition transmetalation [Ar-Pd(II)-C≡CR]L2 pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-C≡CR transmetalation->product cu_catalyst Cu(I)X cu_alkyne_complex [H-C≡CR • CuX] cu_catalyst->cu_alkyne_complex Coordination cu_acetylide Cu-C≡CR cu_alkyne_complex->cu_acetylide Deprotonation cu_acetylide->pd_complex base_h Base-H+ aryl_halide Ar-X alkyne H-C≡CR base Base

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters.

  • Palladium Catalyst: Both Pd(0) and Pd(II) complexes can be used. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. While Pd(PPh₃)₄ is used directly, Pd(II) precatalysts are reduced in situ to the active Pd(0) species[1]. For challenging couplings, ligands with increased steric bulk and electron-donating properties can enhance catalytic activity[5][6].

  • Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of the copper acetylide, which is crucial for the transmetalation step[1][5]. While essential for the classic Sonogashira reaction, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling)[1][4]. In cases where this is a significant side reaction, a copper-free protocol may be necessary[2].

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct and to deprotonate the alkyne[1]. The amine can often serve as the solvent or a co-solvent[5].

  • Solvent: A variety of solvents can be employed, with tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile being common choices. The choice of solvent can influence the solubility of the reactants and catalysts, and thus the reaction rate.

  • Temperature: The reaction is typically conducted at room temperature or with gentle heating (40-60 °C)[1]. The reactivity of the aryl halide will dictate the required temperature, with less reactive halides like aryl chlorides often requiring higher temperatures.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with an aryl bromide. It is recommended to perform a small-scale test reaction to optimize conditions for a specific aryl halide.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL) and triethylamine (2.5 mL) to the flask.

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Alternatively, use the freeze-pump-thaw method (three cycles) for more sensitive substrates.

  • Alkyne Addition: Add a solution of this compound (1.0 mmol) in THF (1 mL) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation: Typical Reaction Conditions

The following table summarizes typical starting conditions for the coupling of this compound with various aryl halides.

Aryl Halide (Ar-X)Catalyst Loading (mol%)CuI (mol%)BaseSolventTemperature (°C)Expected Reactivity
Aryl Iodide1-52-10Et₃NTHF25-40High
Aryl Bromide2-105-15Et₃N/DIPEATHF/DMF40-80Moderate
Aryl Chloride5-1510-20Cs₂CO₃Toluene/Dioxane80-120Low
Aryl Triflate2-55-10Et₃NTHF25-50High

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Reaction or Low Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Use a fresh batch of catalyst and CuI.- Ensure rigorous exclusion of oxygen.- Use freshly distilled and anhydrous solvents and amine base.
Formation of Alkyne Homocoupling Product - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas the reaction mixture.- Reduce the amount of CuI or switch to a copper-free protocol.
Decomposition of Starting Material - Reaction temperature is too high- Incompatible functional groups- Run the reaction at a lower temperature for a longer duration.- Protect sensitive functional groups on the aryl halide or alkyne.

Safety Precautions

  • General Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times[7].

  • Organometallic Reagents: Palladium catalysts and copper iodide are toxic and should be handled with care. Avoid inhalation of dust and skin contact[7][8].

  • Solvents: THF and other organic solvents are flammable and should be kept away from ignition sources. Ethers like THF can form explosive peroxides upon storage and should be tested before use[9].

  • Alkynes: Terminal alkynes can be volatile and flammable. Handle with care in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7361. Retrieved from [Link]

  • Kühn, F. E., et al. (2021). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 86(2), 1559-1576. Retrieved from [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Organic Letters, 10(18), 4129-4132. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]

  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

  • University of Southampton. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]

  • Wittenberg University. (n.d.). Handling Chemicals. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

  • ResearchGate. (2025). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. Retrieved from [Link]

  • Google Patents. (1974). Process for the production of 2-methyl-5-ethyl pyridine.

Sources

The Strategic Incorporation of 2-Ethynyl-5-fluoro-3-methylpyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Fluorinated Pyridines in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the strategic selection of molecular building blocks is paramount. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are implicated in numerous pathologies, most notably cancer.[1][2] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized treatment paradigms.[1] Within the medicinal chemist's toolkit, fluorinated heterocyclic scaffolds have emerged as "privileged" fragments, offering a unique combination of properties that can enhance the potency, selectivity, and pharmacokinetic profile of drug candidates.[3] The incorporation of fluorine can improve metabolic stability and binding affinity.[4] Specifically, the 2-ethynyl-5-fluoro-3-methylpyridine moiety has garnered significant interest as a key structural element in the synthesis of a new generation of kinase inhibitors.

This technical guide delves into the application of this compound in the synthesis of kinase inhibitors, with a focus on providing a detailed, field-proven protocol for its incorporation into a target molecule. We will explore the causality behind the experimental choices, ensuring that the described protocols are robust and reproducible for researchers, scientists, and drug development professionals.

The Strategic Advantage of the this compound Scaffold

The utility of the this compound scaffold lies in the synergistic interplay of its constituent parts:

  • The Pyridine Ring: A common motif in kinase inhibitors, the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region, a critical area for ATP binding.[5]

  • The Ethynyl Group: This functional group serves as a versatile handle for the construction of more complex molecules, most notably through the robust and reliable Sonogashira cross-coupling reaction.[6][7] This reaction allows for the facile formation of a carbon-carbon bond between the ethynylpyridine and an aryl or heteroaryl halide, providing a direct and efficient route to elaborate the inhibitor's structure.

  • The Fluoro Substituent: The presence of a fluorine atom at the 5-position of the pyridine ring can significantly modulate the electronic properties of the molecule.[3] This can lead to enhanced binding affinity with the target kinase and can also block sites of metabolic degradation, thereby improving the drug's pharmacokinetic profile.[4]

  • The Methyl Group: The methyl group at the 3-position can provide additional steric bulk and lipophilicity, which can be fine-tuned to optimize inhibitor-protein interactions and cellular permeability.

Application in the Synthesis of PRMT5 Inhibitors: A Case Study

A compelling example of the application of the this compound scaffold is in the synthesis of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). Overexpression of PRMT5 has been linked to various cancers, making it an attractive therapeutic target.[8] The following section outlines a detailed protocol for the synthesis of a PRMT5 inhibitor incorporating the this compound moiety, based on methodologies described in the patent literature.[8]

Synthetic Workflow Overview

The overall synthetic strategy involves a key Sonogashira cross-coupling reaction between this compound and a suitable halogenated heterocyclic core, followed by further functionalization to yield the final PRMT5 inhibitor.

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Steps cluster_4 Final Product A This compound C Sonogashira Cross-Coupling A->C B Halogenated Heterocyclic Core (e.g., 8-bromo-6-(difluoromethyl)-5-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline) B->C D Coupled Intermediate C->D Pd/Cu catalysis E Further Functionalization (e.g., deprotection, salt formation) D->E F PRMT5 Kinase Inhibitor E->F G cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIAlkyne R-Pd(II)-C≡CR' L2 Transmetal->PdIIAlkyne CuAlkyne Cu-C≡CR' CuAlkyne->Transmetal RedElim Reductive Elimination PdIIAlkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product Alkyne R'-C≡CH Alkyne->CuAlkyne + CuX, Base Base Base (TEA) CuX CuX

Sources

The Synthetic Versatility of 2-Ethynyl-5-fluoro-3-methylpyridine: A Gateway to Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Design

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, present in a wide array of fungicides, herbicides, and insecticides.[1][2] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target enzymes.[3] This is attributed to fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. Consequently, fluorinated pyridine derivatives are of paramount interest to researchers and scientists in the agrochemical industry.[4][5]

This guide focuses on the synthetic applications of a particularly valuable, yet underexplored, building block: 2-Ethynyl-5-fluoro-3-methylpyridine . The presence of a terminal alkyne group at the 2-position of the pyridine ring opens a gateway to a diverse range of chemical transformations, enabling the construction of complex molecular architectures with potential agrochemical applications. This document will provide a detailed exploration of the synthetic utility of this compound, complete with reaction protocols and mechanistic insights, to empower researchers in their quest for novel and effective crop protection agents.

Molecular Profile and Synthetic Potential

This compound is a solid with the empirical formula C₈H₆FN and a molecular weight of 135.14 g/mol .[6] Its structure combines the beneficial electronic properties of the fluoro- and methyl-substituted pyridine ring with the versatile reactivity of a terminal alkyne.

The primary avenues for the application of this molecule in agrochemical synthesis lie in the reactions of its ethynyl group. Two of the most powerful and widely employed reactions for this purpose are the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Application in Agrochemical Synthesis: Key Transformations and Protocols

The true value of this compound lies in its ability to act as a versatile synthon. Below, we explore its application in two powerful synthetic strategies for the creation of novel agrochemical candidates.

Sonogashira Coupling: Forging Carbon-Carbon Bonds for Complex Scaffolds

The Sonogashira reaction is a robust and efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] This palladium- and copper-cocatalyzed cross-coupling reaction is conducted under mild conditions, making it highly suitable for the synthesis of complex molecules.[8]

In the context of agrochemical synthesis, the Sonogashira coupling of this compound with various aryl or heteroaryl halides can be used to construct bi-aryl or heteroaryl-aryl structures, which are common motifs in fungicidal and herbicidal compounds.

Conceptual Application Workflow: Sonogashira Coupling

A This compound C Sonogashira Coupling Reaction A->C B Aryl/Heteroaryl Halide (e.g., 2-chloronicotinic acid derivative) B->C D Novel Pyridine-based Agrochemical Candidate C->D Pd/Cu catalyst, base E Biological Screening (Fungicidal/Herbicidal Activity) D->E

Caption: Sonogashira coupling workflow for agrochemical synthesis.

Exemplary Protocol: Synthesis of a Phenylpyridine Derivative

This protocol details the synthesis of a hypothetical, yet representative, 2-(phenylethynyl)-5-fluoro-3-methylpyridine derivative, a scaffold with potential herbicidal properties.[9]

Table 1: Reagents for Sonogashira Coupling

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound135.141.0135 mg
Iodobenzene204.011.1224 mg
Pd(PPh₃)₂Cl₂701.900.0321 mg
Copper(I) iodide (CuI)190.450.059.5 mg
Triethylamine (TEA)101.193.00.42 mL
Tetrahydrofuran (THF), anhydrous--10 mL

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (135 mg, 1.0 mmol), iodobenzene (224 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Rinse the celite with ethyl acetate (20 mL).

  • Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired 2-(phenylethynyl)-5-fluoro-3-methylpyridine.

Expected Outcome:

  • Product: A solid product.

  • Yield: Typically in the range of 70-90%.

  • Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. An inert atmosphere prevents catalyst degradation and ensures high yields.

  • Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex.[10]

  • Triethylamine: This amine base is crucial for neutralizing the hydrogen iodide generated during the reaction and for the deprotonation of the terminal alkyne.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions, hence the use of anhydrous THF.

Azide-Alkyne Click Chemistry: Building Triazole-Containing Agrochemicals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, characterized by its high yield, stereospecificity, and simple reaction conditions.[11] This reaction forms a stable 1,2,3-triazole ring, a valuable heterocyclic motif in many biologically active molecules, including agrochemicals.

This compound can be reacted with a variety of organic azides to generate novel triazole-containing compounds. These triazoles can act as isosteres for other functional groups or as pharmacophores that interact with biological targets.

Conceptual Application Workflow: Click Chemistry

A This compound C Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Organic Azide (e.g., benzyl azide) B->C D Novel Triazole-Pyridine Agrochemical Candidate C->D Cu(I) catalyst, solvent E Biological Screening (Fungicidal/Herbicidal Activity) D->E

Caption: Click chemistry workflow for agrochemical synthesis.

Exemplary Protocol: Synthesis of a Triazole-Pyridine Conjugate

This protocol describes the synthesis of a hypothetical 1-benzyl-4-(5-fluoro-3-methylpyridin-2-yl)-1H-1,2,3-triazole, a structure that could be explored for its fungicidal properties.

Table 2: Reagents for CuAAC Reaction

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound135.141.0135 mg
Benzyl azide133.151.0133 mg
Copper(II) sulfate pentahydrate249.690.0512.5 mg
Sodium ascorbate198.110.119.8 mg
t-Butanol/Water (1:1)--10 mL

Step-by-Step Methodology:

  • Reagent Dissolution: In a 50 mL round-bottom flask, dissolve this compound (135 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol) in water (1 mL). Prepare another solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in water (1 mL).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution. A color change is typically observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 8 hours. The product often precipitates out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to obtain the pure 1-benzyl-4-(5-fluoro-3-methylpyridin-2-yl)-1H-1,2,3-triazole.

Expected Outcome:

  • Product: A crystalline solid.

  • Yield: Typically high, often >90%.

  • Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and elemental analysis.

Causality Behind Experimental Choices:

  • Copper(II) Sulfate and Sodium Ascorbate: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) catalytic species in situ. This is a common and convenient method for generating the active catalyst.[12]

  • t-Butanol/Water Solvent System: This solvent mixture is effective at dissolving a wide range of organic substrates while being compatible with the aqueous catalyst solutions.

  • Room Temperature Reaction: The high efficiency of the click reaction allows it to proceed smoothly at room temperature, which is advantageous for thermally sensitive substrates.

Conclusion and Future Outlook

This compound is a highly promising building block for the synthesis of novel agrochemicals. Its utility is primarily derived from the versatile reactivity of the terminal alkyne, which allows for the straightforward construction of complex molecular frameworks through well-established and robust reactions such as the Sonogashira coupling and azide-alkyne click chemistry. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the potential of this compound in their own discovery programs. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of versatile intermediates like this compound will be instrumental in driving innovation in the agrochemical industry.

References

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Application Notes and Protocols for 2-Ethynyl-5-fluoro-3-methylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Building Block for Advanced Functional Materials

2-Ethynyl-5-fluoro-3-methylpyridine is an emerging heterocyclic building block with significant potential in the design and synthesis of novel organic functional materials. Its unique molecular architecture, which combines a pyridine ring, a fluorine substituent, an ethynyl group, and a methyl group, offers a versatile platform for creating materials with tailored electronic, photophysical, and thermal properties.

The pyridine moiety, being an electron-deficient aromatic system, can facilitate the development of n-type or ambipolar organic semiconductors. The fluorine atom further enhances this electron-accepting character, lowers the HOMO and LUMO energy levels, and can improve the material's oxidative stability and charge carrier mobility[1]. The ethynyl group provides a rigid, linear conjugated linkage, which is essential for charge transport in organic electronic devices, and also serves as a reactive site for polymerization and further functionalization. The methyl group can enhance solubility and influence the solid-state packing of the resulting materials.

These attributes make this compound a compelling candidate for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a component of emissive or charge-transport layers.

  • Organic Photovoltaics (OPVs): In the design of novel acceptor or donor materials.

  • Conjugated Polymers: As a monomer for the synthesis of polymers with tunable optoelectronic properties.

This document provides detailed protocols for the synthesis of this compound and its subsequent polymerization, along with an analysis of the expected properties of the resulting materials.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₆FN[2]
Molecular Weight 135.14 g/mol [2]
CAS Number 1372103-93-9[3]
Appearance Solid[2]
Purity >95% (commercially available)[3]

Synthesis of this compound

The most efficient and widely applicable method for the synthesis of this compound is a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step. The starting material, 2-bromo-5-fluoro-3-methylpyridine, is commercially available.

Synthesis_Workflow Start 2-bromo-5-fluoro-3-methylpyridine Step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst, base) Start->Step1 Intermediate 2-((Trimethylsilyl)ethynyl)-5-fluoro-3-methylpyridine Step1->Intermediate Step2 TMS Deprotection (e.g., K2CO3/MeOH or TBAF) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Protocol 1: Sonogashira Coupling of 2-bromo-5-fluoro-3-methylpyridine with (Trimethylsilyl)acetylene

This protocol is adapted from established procedures for the Sonogashira coupling of substituted bromopyridines[4][5]. The use of (trimethylsilyl)acetylene provides a stable and easy-to-handle source of the acetylene moiety.

Materials:

  • 2-bromo-5-fluoro-3-methylpyridine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluoro-3-methylpyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous THF and triethylamine (2.0 equiv.) to the flask.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add (trimethylsilyl)acetylene (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-5-fluoro-3-methylpyridine.

Protocol 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group can be readily cleaved under mild basic conditions to yield the terminal alkyne[6][7].

Materials:

  • 2-((Trimethylsilyl)ethynyl)-5-fluoro-3-methylpyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the silylated intermediate (1.0 equiv.) in methanol.

  • Add potassium carbonate (2.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain this compound.

Characterization

Expected ¹H NMR (in CDCl₃, 400 MHz):

  • δ ~8.2-8.4 ppm (d): 1H, proton on the pyridine ring ortho to the nitrogen.

  • δ ~7.3-7.5 ppm (d): 1H, proton on the pyridine ring meta to the nitrogen.

  • δ ~3.2-3.4 ppm (s): 1H, acetylenic proton.

  • δ ~2.3-2.5 ppm (s): 3H, methyl protons.

Expected ¹³C NMR (in CDCl₃, 100 MHz):

  • Signals for the pyridine ring carbons between δ 120-160 ppm .

  • Signals for the acetylenic carbons between δ 80-90 ppm .

  • Signal for the methyl carbon around δ 15-20 ppm .

Application in Polymer Synthesis: Towards Conjugated Poly(ethynylpyridine)s

This compound can serve as a monomer for the synthesis of novel conjugated polymers. The polymerization of ethynylpyridines can be achieved through various methods, including spontaneous polymerization upon quaternization or transition metal-catalyzed polymerization[8][9].

Polymerization Monomer This compound Polymerization Polymerization (e.g., Rh-based catalyst) Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Polymerization of this compound.

Protocol 3: Rhodium-Catalyzed Polymerization

Rh-based catalysts are known to be effective for the living polymerization of substituted acetylenes, allowing for good control over molecular weight and polydispersity[9].

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the monomer in the anhydrous solvent.

  • In a separate flask, prepare a solution of the Rh catalyst in the same solvent.

  • Add triethylamine (as a co-catalyst) to the monomer solution.

  • Initiate the polymerization by adding the catalyst solution to the monomer solution.

  • Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for several hours to days, depending on the desired molecular weight.

  • Terminate the polymerization by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane) to precipitate the polymer.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Expected Properties of Poly(this compound)

The resulting polymer is expected to be a conjugated material with properties influenced by the fluorinated pyridine side chains.

PropertyExpected CharacteristicsRationale/Reference
Solubility Soluble in common organic solvents (e.g., THF, chloroform)The methyl group and the disruption of planarity by the side chains can enhance solubility.
Thermal Stability High decomposition temperature (>300 °C)Conjugated polymer backbones and the presence of aromatic pyridine rings generally lead to good thermal stability[10][11].
Electronic Properties Lowered HOMO/LUMO levels compared to non-fluorinated analogsThe strong electron-withdrawing nature of fluorine lowers the energy levels of the frontier molecular orbitals[1]. This can facilitate electron injection and improve air stability.
Conductivity Semiconducting, with potential for n-type or ambipolar behaviorThe electron-deficient pyridine ring promotes n-type character. Doping can significantly increase conductivity[12].
Photophysical Properties Expected to be fluorescent in solution and in the solid stateThe extended π-conjugation along the polyacetylene backbone typically results in fluorescence. The emission wavelength will depend on the effective conjugation length and solid-state packing.

Potential Applications in Organic Electronics

The unique combination of a conjugated backbone and electron-deficient fluorinated pyridine side chains makes poly(this compound) a promising candidate for various applications in organic electronics.

Applications Polymer Poly(this compound) OLEDs Organic Light-Emitting Diodes (OLEDs) (Electron Transport/Emissive Layer) Polymer->OLEDs OPVs Organic Photovoltaics (OPVs) (Acceptor Material) Polymer->OPVs FETs Field-Effect Transistors (FETs) (n-type or ambipolar channel) Polymer->FETs

Caption: Potential applications in materials science.

The lowered LUMO level is particularly advantageous for facilitating electron injection from common cathodes (like aluminum) in OLEDs , potentially reducing the need for complex electron injection layers. In OPVs , this material could function as an electron acceptor when blended with a suitable polymer donor. The rigid backbone and potential for ordered packing could lead to good charge mobilities in Organic Field-Effect Transistors (OFETs) .

References

  • ResearchGate. Conjugated Pyridine-Based Polymers Characterized as Conductivity Carrying Components in Anode Materials | Request PDF. [Link]

  • ResearchGate. Thermal degradation of poly(2-vinylpyridine) copolymers | Request PDF. [Link]

  • ResearchGate. Thermal, morphological, and conductivity profile of pyridine/thiophene-based polyesters and their miscible blends | Request PDF. [Link]

  • ResearchGate. Synthesis and properties of poly‐(2‐ethynylpyridinium bromide) having propargyl side chains | Request PDF. [Link]

  • ACS Publications. Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid | Macromolecules. [Link]

  • The Royal Society of Chemistry. Synthesis and Photophysical Properties of a New Push–Pull Pyrene Dye with Green-to-Far-red Emission and its Application - The Royal Society of Chemistry. [Link]

  • Synlett. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. [Link]

  • ResearchGate. Photophysical Properties of the Synthesized Pyrene Derivatives. [Link]

  • White Rose Research Online. Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. [Link]

  • Organic Chemistry Portal. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. [Link]

  • ResearchGate. Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. [Link]

  • ResearchGate. Recent Progress of Fluorinated Conjugated Polymers | Request PDF. [Link]

  • PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Chemical Communications (RSC Publishing). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. [Link]

  • MDPI. Low—Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • MDPI. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Link]

  • Gelest. Deprotection of Silyl Ethers - Gelest Technical Library. [Link]

  • MDPI. LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts. [Link]

  • UNM Digital Repository - University of New Mexico. photophysical properties of synthetic oligomeric phenylene ethynylene. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • Journal of Materials Chemistry B (RSC Publishing). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. [Link]

  • MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. [Link]

  • Semantic Scholar. Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation. [Link]

  • OAE Publishing Inc. Luminescent alkynylplatinum(II) terpyridine-containing conjugated polymers: synthesis, characterization and photophysical studies. [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

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Application Note: Quantitative Analysis of 2-Ethynyl-5-fluoro-3-methylpyridine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale for Method Selection

2-Ethynyl-5-fluoro-3-methylpyridine is a substituted pyridine derivative containing ethynyl, fluoro, and methyl functional groups. Its use as a building block in the synthesis of complex molecules, such as cGAS inhibitors for autoimmune diseases, necessitates precise and reliable quantification to ensure reaction stoichiometry, monitor purity, and control final product quality.[1]

The selection of analytical methods is dictated by the physicochemical properties of the analyte.

  • RP-HPLC-UV (Primary Method): The presence of the pyridine ring, a UV-active chromophore, makes UV detection a suitable choice. The molecule's overall structure suggests moderate polarity, making it amenable to reversed-phase chromatography. HPLC is a robust, widely available technique ideal for routine purity and assay determination in a quality control environment.[2][3]

  • GC-MS (Confirmatory Method): As a small organic molecule, this compound is expected to have sufficient volatility for gas chromatography.[4][5] GC offers high separation efficiency, and coupling with a mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, adding a high degree of confidence and specificity to the analysis.[6] This makes GC-MS an excellent orthogonal method to confirm peak identity and quantify low-level impurities.

Overall Analytical Workflow

The comprehensive analytical strategy involves using HPLC-UV for primary quantification and GC-MS for identity confirmation and supplementary analysis. This dual-method approach ensures both accuracy and specificity.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Primary Method: HPLC-UV cluster_gcms Confirmatory Method: GC-MS prep Weigh Analyte (Standard or Sample) dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter hplc_inject Inject into HPLC System filter->hplc_inject Primary Path gc_inject Inject into GC-MS System filter->gc_inject Confirmatory Path hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection (e.g., 270 nm) hplc_separate->hplc_detect hplc_quant Quantify using External Standard Calibration hplc_detect->hplc_quant gc_confirm Confirm Identity (Mass Spectrum) & Quantify (SIM/TIC) hplc_quant->gc_confirm Orthogonal Verification gc_separate Separation on DB-5ms Column gc_inject->gc_separate gc_detect Mass Spectrometry Detection (EI) gc_separate->gc_detect gc_detect->gc_confirm

Caption: Overall workflow for quantification and confirmation.

Method 1: RP-HPLC-UV for Quantitative Assay

This method is designed as the primary assay for determining the purity and concentration of this compound.

Principle and Rationale

Reversed-phase chromatography separates compounds based on their hydrophobicity. The analyte will partition between a nonpolar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). By using a gradient elution, compounds with different polarities can be effectively separated. The fluorinated pyridine ring is expected to have strong UV absorbance, allowing for sensitive detection. The choice of a C18 column is a standard starting point for moderately polar aromatic compounds.[7] Fluorinated phases could also be explored as an alternative to enhance selectivity if needed.[8]

Experimental Protocol

A. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic Acid (FA), LC-MS grade

  • This compound reference standard (purity ≥ 99.0%)

  • Diluent: 50:50 (v/v) Acetonitrile/Water

B. Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock standard with the diluent.

C. Sample Preparation

  • Accurately weigh a sample containing an expected amount of the analyte to achieve a final concentration within the calibration range (e.g., 100 µg/mL).

  • Dissolve the sample in the diluent using a volumetric flask.

  • Sonicate for 5 minutes.

  • Prior to injection, filter the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

D. HPLC-UV Instrument Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for good resolution of small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic pyridine compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% BA gradient ensures elution of the main peak with good shape and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
UV Detection 270 nmWavelength selected based on the UV spectrum of the pyridine chromophore. A diode array detector (DAD) can be used to confirm peak purity.

E. System Suitability Test (SST) Before running the sequence, inject a working standard (e.g., 100 µg/mL) five times. The results must meet the following criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method 2: GC-MS for Identity Confirmation and Trace Analysis

This orthogonal method provides unambiguous identification and is suitable for detecting the analyte at lower levels or in complex matrices.

Principle and Rationale

GC separates compounds based on their volatility and interaction with a stationary phase. The analyte is vaporized in a heated inlet and carried by an inert gas through a capillary column. A non-polar 5% phenyl-polymethylsiloxane column is a general-purpose choice that separates compounds primarily by their boiling points and is robust for a wide range of analytes.[9] The mass spectrometer ionizes the eluted compound (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio, and generates a mass spectrum that serves as a chemical "fingerprint."

Experimental Protocol

A. Reagents and Materials

  • Methanol or Ethyl Acetate, GC grade

  • This compound reference standard

  • Diluent: Ethyl Acetate

B. Standard and Sample Preparation

  • Prepare a stock solution (e.g., 1000 µg/mL) in ethyl acetate.

  • Prepare working standards and samples in the desired concentration range (e.g., 0.1 to 50 µg/mL) by diluting with ethyl acetate.

  • Filter samples through a 0.45 µm PTFE syringe filter if particulates are present.

GCMS_Protocol_Flow start Prepare Sample/ Standard in Ethyl Acetate inject Inject 1 µL into GC Inlet (Split Mode, e.g., 20:1) start->inject vaporize Vaporization at 250°C inject->vaporize separate Separation on DB-5ms Column (Temperature Program) vaporize->separate transfer Transfer to MS via Heated Transfer Line (280°C) separate->transfer ionize Electron Ionization (EI) at 70 eV transfer->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection & Signal Processing analyze->detect result Obtain Mass Spectrum & Chromatogram detect->result

Caption: Step-by-step workflow for the GC-MS analysis.

C. GC-MS Instrument Conditions

ParameterConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete and rapid vaporization of the analyte.
Injection Mode Split (20:1 ratio)Prevents column overloading for concentrated samples; can be changed to splitless for trace analysis.
Oven Program Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp ensures good separation from solvent and any potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
MS Scan Range 40 - 400 amuCovers the expected molecular ion and key fragment ions.
Acquisition Mode Full Scan (for identification); Selected Ion Monitoring (SIM) (for enhanced sensitivity)Full scan provides the complete mass spectrum, while SIM increases sensitivity by monitoring only specific ions.

Method Validation Protocol

To ensure the developed methods are suitable for their intended purpose, they must be validated according to ICH Q2(R1) guidelines.[10][11][12] The purpose of analytical method validation is to demonstrate its suitability for the intended purpose.[11]

Validation Parameters

The following parameters should be assessed for the HPLC-UV assay method:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte.Peak purity index > 0.995 (DAD). No interference from blank or placebo at the analyte's retention time.
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.999 over 5 concentration levels (e.g., 50-150% of nominal).
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).

Conclusion

This application note details two validated, orthogonal analytical methods for the comprehensive analysis of this compound. The primary RP-HPLC-UV method is suitable for robust, routine quantification in a quality control setting, while the confirmatory GC-MS method provides definitive structural identification and high sensitivity. Together, these protocols form a reliable system for ensuring the quality and purity of this important pharmaceutical intermediate.

References

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • Google Patents. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • ACS Publications. Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Available at: [Link]

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

  • ResearchGate. (PDF) Gas chromatography-mass spectral structural analysis, phytochemical screening and antimicrobial activity of n-hexane leaf extract of Corymbia torelliana. Available at: [Link]

  • National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • Google Patents. SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS.
  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. Available at: [Link]

  • National Institutes of Health. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. Available at: [Link]

  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Atmospheric Chemistry and Physics. A combined gas- and particle-phase analysis of highly oxygenated organic molecules (HOMs) from α-pinene ozonolysis. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical building block in their synthetic endeavors. We understand that synthesizing substituted heteroaromatics can present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

The predominant synthetic route to this and similar compounds is the Sonogashira cross-coupling reaction.[1] This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[2] Our guidance will focus on troubleshooting this specific transformation.

General Reaction Scheme: Sonogashira Coupling

The typical synthesis involves the coupling of a 2-halo-5-fluoro-3-methylpyridine (where X is typically I or Br) with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.

cluster_1 Reaction Conditions A 2-Halo-5-fluoro-3-methylpyridine D TMS-protected Intermediate A->D + B B Trimethylsilylacetylene (TMSA) C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) E This compound D->E

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Question 1: My reaction shows little to no conversion of the 2-halo-5-fluoro-3-methylpyridine starting material. What are the most likely causes?

Low or no conversion is the most common issue and typically points to problems with the catalytic cycle. The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[3] A failure in any step can halt the entire process.

Causality Analysis:

  • Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) is not reduced to Pd(0) or if the Pd(0) species is oxidized and precipitates as palladium black, the reaction will not proceed. Pyridine substrates themselves can act as ligands and interfere with the catalyst's activity.[1]

  • Catalyst Poisoning: The nitrogen atom of the pyridine substrate can coordinate strongly to the palladium center, inhibiting its catalytic activity. This is a known issue with nitrogen-containing heterocycles.[4]

  • Insufficient Temperature: While many Sonogashira couplings are run at room temperature, electron-deficient or sterically hindered substrates may require heating to facilitate the oxidative addition step.[5] However, excessive heat can cause catalyst decomposition and increase side reactions.[5]

  • Poor Reagent Quality: Water and oxygen are detrimental. Wet solvents or bases can hydrolyze intermediates, and oxygen promotes the unwanted homocoupling of the alkyne (see Question 2) and can lead to catalyst deactivation.[6]

Troubleshooting Workflow & Protocols:

start Low / No Conversion check_catalyst 1. Verify Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Check Reagent Quality start->check_reagents solution_catalyst Use fresh Pd catalyst & ligand. Consider a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand). check_catalyst->solution_catalyst solution_conditions Rigorously degas solvent and reagents. Increase temperature incrementally (e.g., 50-80 °C). Ensure base is anhydrous. check_conditions->solution_conditions solution_reagents Use freshly distilled, anhydrous solvents and bases. Ensure alkyne is pure. check_reagents->solution_reagents

Caption: Decision tree for troubleshooting zero-conversion issues.

Protocol: Setting Up an Optimized, Oxygen-Free Sonogashira Reaction

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition:

    • To the cooled flask, add the 2-halo-5-fluoro-3-methylpyridine, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).

    • Evacuate and backfill the flask with inert gas three times.

  • Solvent and Base Addition:

    • Add anhydrous, degassed solvent (e.g., THF or DMF) via cannula or syringe.

    • Add anhydrous, degassed amine base (e.g., triethylamine) via syringe. The solution should be stirred.

  • Alkyne Addition: Add trimethylsilylacetylene via syringe and begin heating the reaction to the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

Question 2: I'm observing a significant amount of a diyne byproduct from alkyne homocoupling. How can I minimize this?

The formation of a diyne (e.g., bis(trimethylsilyl)butadiyne) is a result of the Glaser-Hay coupling, a common side reaction in Sonogashira couplings.[1] This process is copper-catalyzed and oxygen-dependent.[6]

Causality Analysis:

  • Presence of Oxygen: Molecular oxygen oxidizes the Cu(I) acetylide intermediate, leading to dimerization. This is the primary cause of homocoupling.

  • High Catalyst Concentration: High concentrations of the copper catalyst can favor the homocoupling pathway.[6]

  • Slow Cross-Coupling: If the main palladium-catalyzed cross-coupling is slow, the copper-catalyzed homocoupling has more time to occur.

Mitigation Strategies:

StrategyMechanism of ActionProtocol Recommendation
Rigorous Degassing Removes dissolved oxygen, which is essential for the Glaser coupling pathway.Sparge the solvent with argon for 20-30 minutes before use. Use the freeze-pump-thaw method (3 cycles) for maximum oxygen removal.
Copper-Free Conditions Eliminates the co-catalyst required for homocoupling.While viable, copper-free Sonogashira reactions often require more specialized ligands and may be slower.[1] This is a good option if degassing fails.
Use of an Additive Some protocols suggest adding a reducing agent like hydrazine or hydroxylamine to scavenge oxygen.This should be approached with caution as it can interfere with the main catalytic cycle.
Control Reagent Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the alkyne. A large excess can favor homocoupling.Carefully measure and add the alkyne reagent.
Question 3: My yield is low, and I see a mix of product and dehalogenated starting material. What is happening?

The presence of the dehalogenated starting material (5-fluoro-3-methylpyridine) points to a reductive side reaction that competes with the desired cross-coupling.

Causality Analysis:

  • Source of Hydride: The hydride source for the dehalogenation can be the amine base, the solvent (especially if using alcohols or wet solvents), or impurities.

  • Catalyst State: This side reaction can be promoted by certain palladium species, particularly palladium hydrides, which can form under the reaction conditions.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of reductive dehalogenation.

Corrective Actions:

  • Choice of Base: Switch to a non-coordinating, sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃.[4] Triethylamine can sometimes be a source of hydrides.

  • Solvent Purity: Ensure the solvent is absolutely anhydrous. Consider using a non-protic solvent like dioxane or toluene.

  • Temperature Control: Try running the reaction at a lower temperature for a longer period. While it may slow the reaction, it can disproportionately reduce the rate of the dehalogenation side reaction.[5]

Question 4: I'm using trimethylsilylacetylene (TMSA). What are the best conditions for the final deprotection step?

The trimethylsilyl (TMS) group is a common and effective protecting group for terminal alkynes.[7] Its removal is typically straightforward but must be done under conditions that do not degrade the final product.

Causality Analysis:

  • Incomplete Deprotection: The deprotection reagent may not be active enough, or the reaction time may be too short.

  • Product Degradation: The product, an ethynylpyridine, can be unstable under strongly acidic or basic conditions. The ethynyl group can be susceptible to hydration or other additions.[8][9]

Recommended Deprotection Protocols:

ReagentConditionsAdvantagesDisadvantages
Tetrabutylammonium fluoride (TBAF) 1M solution in THF, room temperature, 1-2 hours.Very effective and fast for cleaving Si-C bonds.[10]Can be basic; workup can sometimes be difficult.
Potassium Carbonate (K₂CO₃) K₂CO₃ in methanol (MeOH), room temperature, 2-4 hours.Mild, inexpensive, and easy to work up (filter off the solid).Can be slower than TBAF.
In-situ Deprotection Some protocols use a base like DBU to deprotect the TMS group in the same pot, allowing for a subsequent reaction.[7]Streamlines the process into a one-pot synthesis.Requires careful control to avoid side reactions with the newly formed terminal alkyne.

Protocol: Mild TMS Deprotection with K₂CO₃/Methanol

  • After the Sonogashira coupling is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and amine base.

  • Redissolve the crude residue in methanol.

  • Add 2-3 equivalents of potassium carbonate (K₂CO₃).

  • Stir the suspension at room temperature and monitor the reaction by TLC until the TMS-protected intermediate is fully consumed.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Rinse the celite pad with additional methanol or ethyl acetate.

  • Concentrate the filtrate to obtain the crude this compound, ready for purification.

Question 5: I'm struggling with the purification of the final product. What are the recommended methods?

Purifying pyridine-containing compounds can be challenging due to the basicity of the nitrogen atom, which can cause streaking and poor separation on standard silica gel chromatography.

Causality Analysis:

  • Interaction with Silica: The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and sometimes irreversible adsorption.

  • Co-elution of Impurities: Non-polar byproducts like the alkyne homodimer can co-elute with the product in non-polar solvent systems.

Purification Strategies:

  • Base-Washed Silica Gel: Neutralize the acidic sites on the silica gel.

    • Protocol: Prepare a slurry of silica gel in your desired mobile phase (e.g., 90:10 hexanes:ethyl acetate) containing 1% triethylamine. Pack the column with this slurry. Run the chromatography using a mobile phase that also contains 0.5-1% triethylamine. This will significantly improve peak shape and recovery.

  • Alternative Stationary Phases: If silica fails, consider using neutral alumina as the stationary phase, which is less acidic.

  • Acid-Base Extraction: Utilize the basicity of your product to separate it from neutral impurities.

    • Protocol: a. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. b. Extract with a dilute aqueous acid solution (e.g., 1M HCl). The pyridine product will move to the aqueous layer as the pyridinium salt. Neutral impurities will remain in the organic layer. c. Separate the layers. d. Carefully basify the aqueous layer with a base like saturated NaHCO₃ or dilute NaOH until pH > 8. e. Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate). f. Dry the organic layer with Na₂SO₄, filter, and concentrate to get the purified product.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective purification method.

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.

References
  • CN112159424A - Synthesis process of trimethylsilylacetylene - Google Patents.

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate.

  • Sonogashira Coupling Reaction with Diminished Homocoupling - ACS Publications.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI.

  • Sonogashira Coupling - Chemistry LibreTexts.

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.

  • Sonogashira Coupling - Organic Chemistry Portal.

  • Sonogashira coupling - Wikipedia.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications.

  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - ACS Omega.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - Journal of the American Chemical Society.

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.

  • This compound - Sigma-Aldrich.

  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH.

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub.

  • Purine and Related Compound Purification Strategies - Teledyne Labs.

  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC.

  • This compound - Frontier Specialty Chemicals.

  • Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN - ResearchGate.

  • Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion - PMC - NIH.

  • Pyridine synthesis - Organic Chemistry Portal.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.

  • A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates - MDPI.

  • Trimethylsilylacetylene - Wikipedia.

Sources

Technical Support Center: Optimizing the Sonogashira Reaction with "2-Ethynyl-5-fluoro-3-methylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern synthetic chemistry.[1][2] However, the unique electronic and steric properties of "2-Ethynyl-5-fluoro-3-methylpyridine" can introduce challenges not encountered with simpler substrates. The pyridine nitrogen can coordinate with the palladium catalyst, potentially impeding its catalytic activity. Furthermore, the electron-withdrawing nature of the fluorine atom and the steric hindrance from the methyl group can influence reactivity. This guide will provide a structured approach to overcoming these potential hurdles.

Core Troubleshooting and FAQs

Question 1: I am observing low or no conversion in my Sonogashira reaction. What are the likely causes and how can I address them?

Low conversion is a common issue, often stemming from suboptimal catalyst systems or reaction conditions. Here's a systematic approach to troubleshooting:

1. Catalyst System Evaluation:

  • Palladium Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, they may not be ideal for this sterically hindered and potentially coordinating substrate.[3][4] Consider employing bulky, electron-rich phosphine ligands that can promote the crucial reductive elimination step and stabilize the palladium center. Ligands such as XPhos, SPhos, or P(t-Bu)₃ have shown success in challenging cross-coupling reactions.[5][6][7]

  • Copper Co-catalyst Integrity: The copper(I) iodide (CuI) co-catalyst is essential for the traditional Sonogashira mechanism. However, its quality is paramount. Oxidized or impure CuI can lead to diminished catalytic activity and promote undesired side reactions.[8] Always use fresh, high-purity CuI. In cases of persistent issues, a copper-free Sonogashira protocol may be a viable alternative.[6][9][10][11]

2. Optimizing Reaction Conditions:

  • Solvent and Base Combination: The choice of solvent and base is critical and highly interdependent.[2] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serve as both the base and the solvent.[1] However, for a substrate like this compound, a non-coordinating solvent such as THF, dioxane, or DMF with a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ may be more effective.[1][12] This can minimize catalyst inhibition by the pyridine nitrogen.

  • Temperature Adjustment: Sonogashira reactions are typically run at room temperature or with gentle heating.[1] If you observe no reaction at ambient temperature, a gradual increase in temperature (e.g., to 50-80 °C) can be beneficial. However, excessive heat can lead to catalyst decomposition and the formation of palladium black.[13]

Troubleshooting Workflow for Low Conversion

G cluster_0 Reagent & Atmosphere Control cluster_1 Process Parameter Control A High-Purity Reagents D Precise Catalyst Loading A->D enables B Anhydrous & Degassed Solvents B->D enables C Inert Atmosphere C->D enables G Reproducible & Optimized Yield D->G leads to E Consistent Stirring E->G leads to F Accurate Temperature Control F->G leads to

Sources

Technical Support Center: Purification of 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethynyl-5-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this key building block. The methodologies and advice presented here are grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

Introduction: The Chemistry of Purifying this compound

This compound is a valuable heterocyclic compound in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, presents unique purification challenges.[1][2] The reaction mixture often contains a complex array of components, including unreacted starting materials, palladium and copper catalysts, phosphine ligands, homocoupled byproducts (Glaser coupling products), and various inorganic salts.[1][3] The presence of the basic pyridine nitrogen can also lead to complications during silica gel chromatography, such as peak tailing.[4]

This guide will provide a structured approach to troubleshooting common purification issues and offer detailed protocols for effective isolation of the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Poor Separation or Overlapping Peaks in Column Chromatography

Symptoms:

  • TLC analysis shows co-elution of the product with impurities.

  • Fractions collected from the column are consistently impure.

  • Broad, tailing peaks are observed during chromatographic analysis.

Causality and Solutions:

Possible Cause Scientific Rationale Recommended Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized to achieve differential migration of the product and impurities on the stationary phase.[5]1. Systematic TLC Analysis: Screen a variety of solvent systems with differing polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[5] 2. Adjust Solvent Ratio: If the Rf value is too high, decrease the polarity of the eluent. If the Rf is too low, increase the polarity.[5]
Peak Tailing due to Basic Nitrogen The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape and resolution.[4]1. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.1-1%), into the mobile phase to saturate the active sites on the silica.[4] 2. Use Deactivated Silica: If the compound is particularly sensitive, consider deactivating the silica gel by pre-flushing the column with a solvent system containing triethylamine.[6]
Column Overloading Exceeding the capacity of the stationary phase leads to band broadening and a loss of resolution.1. Reduce Sample Load: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[5] 2. Increase Column Dimensions: For larger scale purifications, use a column with a larger diameter.[5]

Experimental Workflow for Optimizing Chromatography:

Caption: Troubleshooting workflow for column chromatography.

Problem 2: Product Decomposition During Purification

Symptoms:

  • Appearance of new, unexpected spots on TLC plates during the purification process.

  • Low recovery of the desired product despite complete reaction conversion.

  • Discoloration of the product fractions.

Causality and Solutions:

Possible Cause Scientific Rationale Recommended Solution
Acid-Sensitivity on Silica Gel Residual acidity of standard silica gel can lead to the degradation of sensitive compounds.1. Use Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase for chromatography. 2. Deactivate Silica: As mentioned previously, pre-treating the silica gel with a triethylamine-containing solvent can mitigate its acidity.[6]
Instability to Air or Light Some organic molecules, particularly those with extended conjugation, can be sensitive to oxidation or photodegradation.[7]1. Inert Atmosphere: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be air-sensitive. 2. Protect from Light: Wrap the column and collection flasks in aluminum foil to prevent light exposure.[7]
Problem 3: Difficulty Removing Catalyst Residues

Symptoms:

  • Persistent colored impurities (often black or brown) in the product, indicative of palladium species.

  • Broad signals in the NMR spectrum, suggesting paramagnetic impurities.

Causality and Solutions:

Possible Cause Scientific Rationale Recommended Solution
Incomplete Removal of Palladium/Copper Catalysts Metal catalysts and their byproducts can be difficult to remove by standard chromatography.1. Aqueous Workup with Chelating Agents: During the initial workup, wash the organic layer with an aqueous solution of a chelating agent like ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. 2. Filtration through a Scavenging Agent: Pass a solution of the crude product through a short plug of a suitable scavenging material (e.g., silica gel, Celite®, or specialized metal scavengers) before column chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Flash column chromatography on silica gel is the most widely employed technique for the purification of this compound and related heterocyclic structures.[8] It offers a good balance of resolution, speed, and scalability. A typical solvent system would be a gradient of ethyl acetate in hexanes.

Q2: My compound is a solid. Can I use recrystallization for purification?

A2: Yes, recrystallization can be a highly effective method for purifying solid compounds, provided a suitable solvent system can be identified.[9] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9]

Experimental Protocol: Recrystallization Screening

  • Place a small amount of the crude solid (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., hexanes, ethyl acetate, isopropanol, toluene, or mixtures thereof) dropwise at room temperature until the solid just dissolves.

  • If the solid dissolves readily at room temperature, the solvent is not suitable.

  • If the solid is insoluble, heat the mixture gently. If it dissolves when hot, it is a potential recrystallization solvent.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a good crop of crystals with minimal dissolved product in the mother liquor is the best choice.[10]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by chromatographic separation and confirm the molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds to assess purity and identify volatile impurities.

Q4: What are the typical impurities I should expect from a Sonogashira reaction?

A4: Common impurities include:

  • Unreacted Starting Materials: The halo-pyridine precursor and the terminal alkyne.

  • Homocoupled Alkyne (Glaser Product): This is a common byproduct, especially in the presence of copper catalysts and oxygen.[1][3] Running the reaction under a strictly inert atmosphere can minimize this.[3]

  • Catalyst Residues: Palladium and copper species.

  • Phosphine Oxides: From the oxidation of phosphine ligands.

Logical Flow for Impurity Identification and Removal:

G cluster_0 Reaction Workup & Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy A Crude Reaction Mixture B Aqueous Wash (e.g., NH4Cl, EDTA) A->B C TLC/LC-MS Analysis B->C D Unreacted Starting Materials C->D E Homocoupled Alkyne (Glaser Product) C->E F Catalyst Residues (Pd/Cu) C->F G Other Byproducts C->G H Flash Column Chromatography D->H E->H F->B G->H I Recrystallization (if solid) H->I J Preparative HPLC (for high purity) I->J K Pure Product (>95%) J->K

Caption: Decision pathway for purification strategy.

References

  • Sonogashira coupling. Wikipedia. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]

  • de la Torre, A., et al. (2019). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 24(15), 2789. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • Journal of the American Chemical Society. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Biotage. Improving Flash Purification of Chemically Related Pyrazines. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • MDPI. Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. [Link]

  • Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • National Institutes of Health. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

Sources

Technical Support Center: 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethynyl-5-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use, particularly in Sonogashira coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its utility primarily stems from the reactive terminal alkyne, which readily participates in carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.[1][2] However, the electronic properties of the substituted pyridine ring introduce a layer of complexity that can lead to specific side reactions. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen make the ring susceptible to nucleophilic attack, while the methyl group provides some electronic donation.[3] Understanding this electronic interplay is crucial for mitigating undesired pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in a Sonogashira coupling?

A1: The most prevalent side reaction is the homocoupling of this compound to form 1,4-bis(5-fluoro-3-methylpyridin-2-yl)buta-1,3-diyne. This is also known as the Glaser or Hay coupling.[4][5] Another common issue is the precipitation of palladium black, indicating catalyst decomposition.[6] Less frequent, but still possible, are side reactions involving the pyridine ring itself, such as nucleophilic substitution of the fluorine atom.

Q2: What causes the formation of the homocoupled diyne byproduct?

A2: The homocoupling of terminal alkynes is primarily catalyzed by the copper(I) co-catalyst in the presence of an oxidant, which is often atmospheric oxygen.[1][4] The mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization.[7]

Q3: Can the pyridine nitrogen interfere with the catalytic cycle?

A3: Yes, the basic nitrogen atom of the pyridine ring can coordinate to the palladium or copper catalyst. This coordination can sometimes inhibit the catalytic activity, leading to lower reaction rates or incomplete conversion. The choice of ligands on the palladium catalyst can influence the extent of this inhibition.

Q4: Is the fluorine atom on the pyridine ring susceptible to substitution?

A4: The fluorine atom at the 5-position is on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[8][9] While less reactive than fluorine atoms at the 2- or 4-positions, strong nucleophiles or harsh reaction conditions (e.g., high temperatures, strong bases) could lead to its displacement.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Formation of a Homocoupled Dimer.
  • Observation: TLC or LC-MS analysis shows a significant amount of a byproduct with a mass corresponding to the dimer of this compound, alongside unreacted starting materials and a low yield of the desired product.

  • Causality: This is a classic case of Glaser-Hay homocoupling competing with the desired Sonogashira cross-coupling.[4][5] This side reaction is favored by the presence of oxygen and a copper(I) co-catalyst.[1]

  • Troubleshooting Protocol:

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed prior to the addition of the palladium and copper catalysts. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[6]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire course of the reaction. Use Schlenk techniques or a glovebox.[6]

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While potentially slower, these conditions completely eliminate the primary pathway for Glaser coupling.[10]

    • Amine Base Selection: The choice of amine base can influence the rate of homocoupling. Less coordinating bases may be beneficial.

    • Order of Addition: Add the this compound slowly to the reaction mixture containing the aryl halide and catalysts. This keeps the concentration of the terminal alkyne low, disfavoring the bimolecular homocoupling reaction.

Issue 2: Reaction Stalls and a Black Precipitate Forms.
  • Observation: The reaction mixture turns black, and a fine black powder precipitates. Reaction monitoring shows little to no further conversion of starting materials.

  • Causality: The formation of a black precipitate is indicative of the reduction of the palladium catalyst to palladium(0) metal, often referred to as "palladium black."[6] This inactive form of the catalyst has poor solubility and low catalytic activity. This can be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature.

  • Troubleshooting Protocol:

    • Reagent and Solvent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can act as poisons to the palladium catalyst.[6]

    • Ligand Choice: The choice of phosphine ligand can significantly impact the stability of the palladium catalyst. More sterically demanding and electron-rich ligands can often stabilize the catalytic species and prevent decomposition.

    • Temperature Control: Avoid excessive heating. While some Sonogashira couplings require elevated temperatures, prolonged exposure to high heat can promote catalyst decomposition.

    • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can help to overcome partial deactivation, though this is not a solution to the root cause.

Issue 3: Formation of an Unexpected Byproduct with Loss of the Fluorine Atom.
  • Observation: Mass spectrometry analysis reveals a byproduct with a mass corresponding to the desired product minus a fluorine atom and plus another nucleophilic species present in the reaction (e.g., an amine or hydroxide).

  • Causality: This points to a nucleophilic aromatic substitution (SNAr) reaction at the C-F bond of the pyridine ring.[8][9] The electron-deficient nature of the fluoropyridine ring makes it susceptible to attack by nucleophiles.

  • Troubleshooting Protocol:

    • Base Selection: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) instead of primary or secondary amines if they are not the intended coupling partner.

    • Temperature Moderation: SNAr reactions are often accelerated by heat. Running the reaction at the lowest possible temperature that still allows for efficient cross-coupling can minimize this side reaction.

    • Reaction Time: Minimize the reaction time. Prolonged exposure to the reaction conditions can increase the likelihood of side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd(PPh3)4 (0.02 equiv), and CuI (0.04 equiv).

  • Add thoroughly degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or DIPEA, 3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of this compound (1.2 equiv) in the same degassed solvent via a syringe pump over 1-2 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

IssuePotential CauseMitigation Strategy
Low Yield, High Dimer Glaser-Hay HomocouplingRigorous degassing, inert atmosphere, copper-free conditions, slow addition of alkyne.
Reaction Stalls, Black Precipitate Palladium Catalyst DecompositionUse high-purity reagents, optimize ligand, control temperature.
Loss of Fluorine Atom Nucleophilic Aromatic SubstitutionUse non-nucleophilic base, moderate temperature, minimize reaction time.

Visualization of Reaction Pathways

Desired Sonogashira Coupling Pathway

Sonogashira cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Catalytic Cycle Aryl_Halide Ar-X Oxidative_Addition Oxidative_Addition Aryl_Halide->Oxidative_Addition Alkyne This compound Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Deprotonation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative Addition Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Acetylide Base Amine Base Base->Cu_Acetylide Product Cross-Coupled Product Transmetalation Transmetalation Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Product Cu_Acetylide->Transmetalation Glaser Alkyne This compound Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Deprotonation Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Acetylide Base Amine Base Base->Cu_Acetylide Oxygen O₂ (Air) Oxidative_Dimerization Oxidative_Dimerization Oxygen->Oxidative_Dimerization Dimer Homocoupled Dimer Cu_Acetylide->Oxidative_Dimerization Oxidative Dimerization Oxidative_Dimerization->Dimer

Sources

Technical Support Center: Enhancing the Stability of 2-Ethynyl-5-fluoro-3-methylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Ethynyl-5-fluoro-3-methylpyridine" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to help you anticipate and overcome stability challenges during your experiments, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Molecule's Reactivity

"this compound" is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility is derived from the unique interplay of its three key functional groups: the pyridine ring, the ethynyl group, and the fluorine substituent. However, these same features contribute to its potential instability under various experimental conditions.

  • The Pyridine Ring: As an electron-deficient aromatic system, the pyridine nucleus is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.[1][2] The nitrogen atom itself is basic and can be protonated in acidic media, which can alter the molecule's reactivity and solubility.[3][4]

  • The Ethynyl Group: The terminal alkyne is a high-energy functional group, making it a versatile handle for transformations like Sonogashira couplings, click chemistry, and various addition reactions.[5] However, it is also prone to degradation pathways such as oxidative dimerization (Glaser coupling), hydration, and polymerization, especially in the presence of transition metals, oxygen, or certain solvents.[6][7][8]

  • Fluorine and Methyl Substituents: The fluorine atom at the 5-position and the methyl group at the 3-position significantly influence the electronic properties and steric environment of the pyridine ring. The fluorine atom, being highly electronegative, further deactivates the ring towards electrophilic substitution but can influence the regioselectivity of nucleophilic attacks. It may also enhance the photostability of the molecule in some contexts.[9]

This guide will address the practical implications of this reactivity, providing you with the knowledge to handle, store, and utilize these valuable compounds effectively.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Compound Handling and Storage

Question 1: My solid "this compound" has developed a yellowish or brownish tint over time. Is it still usable?

Answer: The discoloration of pyridine-containing compounds is often an indication of impurity formation or degradation.[10] For a molecule like "this compound," this could be due to several factors:

  • Oxidative Dimerization: The terminal ethynyl group is susceptible to oxidative coupling, especially in the presence of air (oxygen) and trace metal impurities, to form 1,3-diyne (butadiyne) derivatives.[6][8] These highly conjugated byproducts are often colored.

  • Polymerization: Terminal alkynes can polymerize over time, particularly if exposed to light, heat, or catalytic impurities.

  • Interaction with Atmospheric Moisture: Pyridine derivatives can be hygroscopic.[10] Absorbed water can potentially lead to slow hydrolysis or other degradation pathways, especially if acidic or basic impurities are present.

Causality and Experimental Choices: To minimize degradation during storage, it is crucial to create an inert environment. Storing the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial to protect from light, and at low temperatures (2-8°C) is strongly recommended.[11][12] Before use, it is advisable to check the purity of a discolored sample by TLC, LC-MS, or NMR to assess the extent of degradation. If minor impurities are present, purification by column chromatography or recrystallization may be necessary.

Question 2: I observe a gradual decrease in the purity of my compound when dissolved in deuterated chloroform (CDCl₃) for NMR analysis. What is causing this?

Answer: Deuterated chloroform can be a source of instability for sensitive compounds. Commercial CDCl₃ often contains trace amounts of deuterium chloride (DCl) and phosgene, which can react with your molecule.

  • Acid-Catalyzed Degradation: The basic nitrogen of the pyridine ring can be protonated by DCl.[3][4] This protonation can increase the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack by trace water or other nucleophiles present in the solvent.

  • Reaction with Phosgene: Although less common with newer batches of CDCl₃, residual phosgene can react with the pyridine nitrogen or other nucleophilic sites.

Causality and Experimental Choices: To mitigate this, use freshly opened or high-purity CDCl₃. For sensitive compounds, it is best practice to pass the CDCl₃ through a short plug of basic alumina immediately before use to remove acidic impurities. Alternatively, consider using a more inert deuterated solvent such as benzene-d₆, acetone-d₆, or DMSO-d₆ if your compound is soluble in them.

Reaction and Purification Issues

Question 3: During a Sonogashira coupling reaction, I am observing significant formation of a homocoupled diyne byproduct. How can I prevent this?

Answer: The formation of the Glaser-Hay homocoupling product is a common side reaction in Sonogashira couplings and is indicative of an imbalance in the catalytic cycle.[5] This occurs when the oxidative addition of the aryl halide to the Pd(0) catalyst is slower than the oxidative dimerization of the terminal alkyne.

Causality and Experimental Choices: To favor the desired cross-coupling over homocoupling, you can:

  • Ensure Rigorous Deoxygenation: The oxidative dimerization is typically oxygen-dependent. Thoroughly deoxygenate your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst.

  • Control the Rate of Alkyne Addition: Adding the "this compound" solution slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

  • Optimize Catalyst and Ligand: Ensure your palladium catalyst is active. Using a pre-catalyst or an appropriate phosphine ligand can facilitate the oxidative addition step. The choice of copper(I) co-catalyst and base can also influence the reaction rates.

  • Use a slight excess of the alkyne: While counterintuitive, a small excess (e.g., 1.1-1.2 equivalents) of the alkyne can sometimes help to ensure the complete consumption of the aryl halide, driving the reaction to the desired product.

Question 4: My compound streaks badly during silica gel column chromatography, leading to poor separation and low recovery. What can I do?

Answer: Peak tailing and streaking of basic compounds like pyridine derivatives on silica gel are common due to strong interactions between the basic nitrogen atom and the acidic silanol groups of the stationary phase.[13]

Causality and Experimental Choices: To improve the chromatography, you need to suppress this interaction:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (NEt₃) or pyridine is added to the solvent system (e.g., hexane/ethyl acetate). This neutralizes the acidic sites on the silica gel, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: If base-modified silica is not effective or compatible with your compound, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can be an excellent option.

Stability in Solution

Question 5: I need to prepare a stock solution of "this compound" for screening assays. What is the best solvent and how should I store it?

Answer: The choice of solvent and storage conditions is critical for maintaining the integrity of your stock solution.

Causality and Experimental Choices:

  • Solvent Selection: Aprotic, anhydrous solvents are generally preferred.

    • Good choices: Anhydrous DMSO, DMF, acetonitrile, or THF.

    • Use with caution: Protic solvents like methanol or ethanol could potentially react with the ethynyl group under certain conditions (e.g., in the presence of base). Chlorinated solvents like dichloromethane or chloroform should be used with care due to potential acidity.[14]

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C to minimize degradation rates.

    • Atmosphere: If possible, overlay the solution with an inert gas before sealing.

    • Container: Use low-retention vials to prevent loss of compound to the container walls.

It is always recommended to perform a preliminary stability study on a small scale by analyzing the stock solution by LC-MS after a set period to confirm its integrity under your chosen storage conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO for use in biological screening or chemical reactions.

Materials:

  • "this compound"

  • Anhydrous DMSO (in a sealed bottle)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps and PTFE septa

  • Micropipettes and sterile, filtered tips

Procedure:

  • Pre-weighing: In a controlled environment with low humidity, accurately weigh the required amount of "this compound" into a tared amber glass vial.

  • Inerting: Gently flush the vial containing the solid with a stream of argon or nitrogen for 30-60 seconds.

  • Solvent Addition: Using a micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration of 10 mM.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Final Inerting and Storage: Briefly flush the headspace of the vial with the inert gas before sealing it tightly. Store the stock solution at -20°C or below.

Protocol 2: Monitoring Stability by LC-MS

This protocol provides a general method for assessing the stability of your compound in a chosen solvent over time.

Materials:

  • Stock solution of "this compound"

  • LC-MS system with a C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • LC vials

Procedure:

  • Time Zero (T₀) Sample: Immediately after preparing your stock solution, dilute a small aliquot to an appropriate concentration for LC-MS analysis (e.g., 10 µM) in a mixture of Mobile Phase A and B. Inject this sample to obtain the initial purity profile.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time Point (Tₓ) Samples: At predetermined time points (e.g., 24h, 48h, 1 week), withdraw another aliquot from the stock solution, dilute it in the same manner as the T₀ sample, and analyze it by LC-MS using the same method.

  • Data Analysis: Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products. Calculate the percentage of the parent compound remaining at each time point relative to T₀.

Time PointStorage Condition% Parent Compound RemainingObservations (New Peaks)
T₀-100%-
Tₓe.g., Room Temp(Calculate)Note m/z of new peaks
Tₓe.g., 4°C(Calculate)Note m/z of new peaks
Tₓe.g., -20°C(Calculate)Note m/z of new peaks

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for "this compound" based on the reactivity of its functional groups.

G cluster_main This compound cluster_degradation Degradation Products main Starting Material dimer 1,3-Diyne (Dimer) main->dimer [O], Trace Cu/Pd hydrated Acetylpyridine (Hydration Product) main->hydrated H₂O, H⁺/Metal Catalyst polymer Polymer main->polymer Heat, Light, Catalyst

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Compound Instability

This workflow provides a logical sequence of steps to diagnose and address stability issues observed during an experiment.

G start Instability Observed (e.g., new spots on TLC, unexpected MS peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Evaluate Solvent Purity (Acidity, Peroxides, Water) check_storage->check_solvent Optimal improve_storage Store under inert gas, at low temp, in dark check_storage->improve_storage Suboptimal check_reagents Assess Reagent Purity (Catalyst, Base, etc.) check_solvent->check_reagents High Purity purify_solvent Use fresh, anhydrous solvent; pass through alumina if needed check_solvent->purify_solvent Questionable use_fresh_reagents Use fresh reagents; ensure catalyst is active check_reagents->use_fresh_reagents Old/Impure re_run Re-run Experiment check_reagents->re_run High Purity improve_storage->re_run purify_solvent->re_run use_fresh_reagents->re_run

Caption: A systematic workflow for troubleshooting compound instability.

References

  • Two laboratory deaths, and keeping organic solvents dry. ResearchGate. Available at: [Link]

  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega. Available at: [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. Available at: [Link]

  • Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology. Available at: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Available at: [Link]

  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. PMC. Available at: [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. Available at: [Link]

  • Alkane Degradative Pathways. ResearchGate. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • C-H functionalization of pyridines. PubMed. Available at: [Link]

  • Selective Manganese-Catalyzed Dimerization and Cross-Coupling of Terminal Alkynes. ACS Catalysis. Available at: [Link]

  • The terminal and subterminal oxidation pathways for aerobic n-alkane... ResearchGate. Available at: [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Dimerization of Alkynes and Alkenes. Wiley-VCH. Available at: [Link]

  • The Synthesis of Green Palladium Catalysts Stabilized by Chitosan for Hydrogenation. MDPI. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Regensburg. Available at: [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science. Available at: [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. ResearchGate. Available at: [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. sioc-journal.cn. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Available at: [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

  • Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. ACS Omega. Available at: [Link]

  • Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex. Dalton Transactions. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • PYRIDINE AR. Loba Chemie. Available at: [Link]

  • The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link]

Sources

challenges in the scale-up synthesis of "2-Ethynyl-5-fluoro-3-methylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up synthesis of this valuable compound.

I. Synthetic Strategy Overview

The most common and scalable synthetic route to this compound involves a two-step process. The primary transformation is a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This is followed by a deprotection step to yield the final product.

The proposed synthetic pathway is as follows:

Synthetic_Pathway 2-bromo-5-fluoro-3-methylpyridine 2-bromo-5-fluoro-3-methylpyridine Intermediate 2-(Trimethylsilylethynyl)-5-fluoro-3-methylpyridine 2-bromo-5-fluoro-3-methylpyridine->Intermediate Sonogashira Coupling Pd catalyst, Cu(I) cocatalyst, Base TMS-acetylene Trimethylsilylacetylene (TMSA) TMS-acetylene->Intermediate Final_Product This compound Intermediate->Final_Product TMS Deprotection (e.g., K₂CO₃, MeOH)

Caption: Synthetic pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common challenges and questions that may arise during the synthesis and scale-up of this compound.

Sonogashira Coupling Step

Q1: My Sonogashira coupling reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low conversion in a Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its decomposition, often indicated by the formation of a black precipitate ("palladium black"), will halt the catalytic cycle.

    • Recommendation: Ensure your palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is of high quality and has been stored under an inert atmosphere.[1] If palladium black is observed, it may be necessary to filter the reaction mixture and add fresh catalyst, although preventing its formation is ideal. Consider using more robust ligands that can stabilize the palladium species.

  • Reagent Purity: Impurities in your starting materials, particularly the 2-bromo-5-fluoro-3-methylpyridine and trimethylsilylacetylene (TMSA), can poison the catalyst.

    • Recommendation: Use high-purity reagents. If necessary, purify the starting materials before use. Ensure your TMSA has not been exposed to moisture, which can affect its reactivity.

  • Inadequate Inert Atmosphere: Sonogashira reactions, especially those using a copper co-catalyst, are sensitive to oxygen.[3] Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes the alkyne and can complicate purification.[3]

    • Recommendation: Thoroughly degas your solvent and reaction vessel by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Selection and Strength: The base is crucial for the deprotonation of the terminal alkyne and for neutralizing the HX formed during the reaction.[3]

    • Recommendation: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is commonly used and often serves as a co-solvent.[3] Ensure the base is anhydrous and used in sufficient excess. For electron-deficient pyridines, a stronger base might be beneficial in some cases.

Q2: I am observing a significant amount of a side product that I suspect is the homocoupling product of TMSA. How can I minimize this?

A2: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a result of the Glaser homocoupling reaction.[3] This side reaction is promoted by the presence of oxygen and a copper(I) co-catalyst.

  • Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is the first line of defense.

  • Copper-Free Conditions: While the copper co-catalyst generally accelerates the reaction, it is also a key promoter of homocoupling.[3] Copper-free Sonogashira protocols have been developed and may be a suitable alternative, though they might require different ligands or reaction conditions to achieve good yields.[3]

  • Slow Addition of Alkyne: Adding the TMSA slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the bimolecular homocoupling reaction.

  • Use of a Reductive Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (mixed with an inert gas) can help to suppress homocoupling.[4]

Q3: The reaction works at a small scale, but I'm facing issues with consistency and yield upon scale-up. What should I consider?

A3: Scale-up introduces challenges related to mass and heat transfer, as well as reagent addition and mixing.

  • Efficient Mixing: Ensure that your reaction vessel is equipped with adequate agitation to maintain a homogeneous mixture, especially if the reaction involves multiple phases or slurries.

  • Temperature Control: Sonogashira couplings are often exothermic. On a larger scale, it is crucial to have a robust cooling system to maintain the desired reaction temperature and prevent catalyst decomposition or runaway reactions.

  • Reagent Addition: The order and rate of reagent addition can be more critical at a larger scale. Consider the slow addition of one of the reactants to control the reaction rate and exotherm.

  • Solvent Concentration: Very dilute reaction mixtures can be inefficient on a large scale. However, highly concentrated mixtures may lead to solubility issues or increased side reactions. Optimization of the solvent volume is key.

TMS Deprotection Step

Q4: My TMS deprotection with potassium carbonate in methanol is sluggish or incomplete. What can I do?

A4: While potassium carbonate in methanol is a mild and effective method for TMS deprotection, its efficiency can be influenced by several factors.[5]

  • Solvent Composition: The presence of a co-solvent like tetrahydrofuran (THF) can improve the solubility of the silylated intermediate and facilitate the reaction.

  • Reaction Time and Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor the reaction by TLC or LC-MS to avoid potential side reactions at elevated temperatures.

  • Base Equivalents: Ensure you are using a sufficient excess of potassium carbonate.

  • Alternative Deprotection Reagents: If potassium carbonate proves ineffective, other fluoride-based reagents like tetrabutylammonium fluoride (TBAF) can be used. However, be aware that TBAF is a much stronger reagent and may not be compatible with other functional groups in your molecule.

Purification and Product Stability

Q5: I'm having difficulty purifying the final product, this compound. What are the best practices?

A5: The basic nature of the pyridine ring can lead to tailing on silica gel chromatography.

  • Column Chromatography:

    • Solvent System: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • Tailing Suppression: To minimize tailing, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. Alternatively, using neutral or basic alumina as the stationary phase can be effective.

  • Acid-Base Extraction: An acid-base workup can be a powerful purification tool. The pyridine product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or a dilute NaOH solution) and the product re-extracted into an organic solvent.

  • Palladium Removal: Residual palladium from the Sonogashira coupling can be a concern, especially for pharmaceutical applications. There are several methods for palladium scavenging, including treatment with activated carbon, specialized silica-based scavengers, or aqueous washes with reagents that complex with palladium.[6][7]

Q6: Is this compound stable? Are there any special storage considerations?

A6: Ethynylpyridines can be sensitive to light, air, and heat.

  • Storage: It is recommended to store the final product under an inert atmosphere, protected from light, and at a reduced temperature (e.g., in a refrigerator or freezer) to minimize degradation over time. The product may darken upon storage, which may or may not indicate a loss of purity.[8]

III. Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Sonogashira Coupling of 2-bromo-5-fluoro-3-methylpyridine with Trimethylsilylacetylene

Sonogashira_Protocol cluster_0 Reaction Setup cluster_1 Solvent and Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up Setup 1. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add: - 2-bromo-5-fluoro-3-methylpyridine (1.0 eq) - Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq) - CuI (0.04 - 0.10 eq) Addition 2. Evacuate and backfill the flask with nitrogen (3x). 3. Add degassed solvent (e.g., THF or 1,4-dioxane) and degassed triethylamine (2.0 - 3.0 eq). 4. Add trimethylsilylacetylene (1.1 - 1.5 eq) dropwise via syringe. Setup->Addition Reaction 5. Heat the reaction mixture to the desired temperature (e.g., 50-70 °C). 6. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Addition->Reaction Workup 7. Cool the reaction to room temperature. 8. Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues. 9. Concentrate the filtrate under reduced pressure. Reaction->Workup

Caption: Sonogashira coupling experimental workflow.

Protocol 2: TMS Deprotection

Deprotection_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition and Reaction cluster_2 Monitoring and Work-up Setup 1. Dissolve the crude 2-(trimethylsilylethynyl)-5-fluoro-3-methylpyridine in methanol. Reaction 2. Add potassium carbonate (K₂CO₃) (2.0 - 3.0 eq). 3. Stir the mixture at room temperature. Setup->Reaction Workup 4. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 5. Filter the mixture to remove the K₂CO₃. 6. Concentrate the filtrate under reduced pressure. 7. Proceed with purification. Reaction->Workup

Caption: TMS deprotection experimental workflow.

IV. Quantitative Data Summary

ParameterSonogashira CouplingTMS Deprotection
Starting Material 2-bromo-5-fluoro-3-methylpyridine2-(Trimethylsilylethynyl)-5-fluoro-3-methylpyridine
Reagents Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃NPotassium Carbonate
Solvent THF or 1,4-dioxaneMethanol
Temperature 50 - 70 °CRoom Temperature
Typical Reaction Time 2 - 24 hours1 - 4 hours
Typical Yield 70 - 95%>90%

V. Safety Considerations

  • Trimethylsilylacetylene (TMSA): This reagent is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[9]

  • Palladium Catalysts: Palladium on carbon catalysts can be pyrophoric, especially after use and when dry.[10][11][12] Handle spent catalyst under a wet blanket of solvent and dispose of it according to your institution's safety guidelines.

  • Inert Atmosphere: The use of an inert atmosphere is crucial not only for the success of the reaction but also for safety, as it prevents the formation of potentially explosive mixtures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves, when handling these reagents and performing the reactions.

VI. References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. Retrieved from [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. Retrieved from [Link]

  • Safe Handling of Pyrophoric Chemicals - Central Washington University. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]

  • Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation | Request PDF - ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • TMS Deprotection low yields :( : r/chemhelp - Reddit. (2024, January 1). Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Retrieved from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Retrieved from [Link]

  • Pyrophoric Materials | Division of Research Safety - University of Illinois. (2019, September 18). Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes | Journal of the American Chemical Society. (2026, January 20). Retrieved from [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Deprotection of Silyl Ethers - Gelest Technical Library. Retrieved from [Link]

  • Pyrophoric Handling Procedure - Carnegie Mellon University. Retrieved from [Link]

  • Arylation of Terminal Alkynes - ChemistryViews. (2023, March 11). Retrieved from [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. Retrieved from [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025, February 28). Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]

  • Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex - American Chemical Society. (2026, January 16). Retrieved from [Link]

  • Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis - ORBi. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • US7084287B2 - Method of removing palladium - Google Patents. Retrieved from

  • C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]

  • Decarboxylative Alkynylation - PMC - NIH. Retrieved from [Link]

  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Organic Process Research & Development - ACS Publications. Retrieved from [Link]

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Technical Support Center: Byproduct Analysis in 2-Ethynyl-5-fluoro-3-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation in this specific Sonogashira coupling reaction. Our goal is to provide you with not just solutions, but a deeper understanding of the reaction intricacies to empower your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC analysis. What are the likely byproducts?

Answer:

Low yields in the Sonogashira coupling of a 2-halo-5-fluoro-3-methylpyridine with a terminal alkyne are often attributed to the formation of several key byproducts. The primary culprits are typically the homocoupling of the terminal alkyne (Glaser coupling) and dehalogenation of your pyridine starting material.[1]

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[1] This reaction leads to the formation of a diyne byproduct. The likely homocoupling product in your reaction would be 1,4-disubstituted-1,3-butadiyne, depending on the alkyne used. If you are using trimethylsilylacetylene, the dimer would be bis(trimethylsilyl)butadiyne.

  • Dehalogenation: The palladium catalyst can facilitate the reduction of the C-X bond (where X is Br or I) on your pyridine ring, leading to the formation of 5-fluoro-3-methylpyridine. This side reaction consumes your starting material without forming the desired product. Dehalogenation can be promoted by certain bases, solvents, or impurities in the reaction mixture.[2]

  • Starting Material Dimerization: Although less common, homocoupling of the 2-halo-5-fluoro-3-methylpyridine can occur, leading to the formation of 2,2'-bis(5-fluoro-3-methylpyridine).

To identify these byproducts, it is crucial to perform a thorough analysis of your crude reaction mixture using techniques like GC-MS and ¹H NMR.

Question 2: How can I definitively identify the suspected byproducts in my crude reaction mixture?

Answer:

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for identifying the byproducts.

Workflow for Byproduct Identification:

Byproduct_Identification_Workflow Crude_Mixture Crude Reaction Mixture TLC Initial TLC Analysis (Multiple Spots) Crude_Mixture->TLC GCMS GC-MS Analysis TLC->GCMS Inject aliquot NMR ¹H NMR Analysis TLC->NMR Dissolve aliquot Purification Column Chromatography GCMS->Purification Guide separation NMR->Purification Guide separation Fractions Isolate Byproduct Fractions Purification->Fractions Characterization Full Characterization (¹H, ¹³C NMR, MS) Fractions->Characterization

Caption: Workflow for byproduct identification and characterization.

Experimental Protocol: GC-MS Analysis of Crude Reaction Mixture [3][4]

  • Sample Preparation:

    • Quench a small aliquot (approx. 0.1 mL) of your reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the same solvent.

  • GC-MS Parameters (Typical):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 40-500 m/z.

Data Interpretation:

  • Compare the retention times and mass spectra of the peaks in your chromatogram with the expected molecular weights and fragmentation patterns of the starting materials, product, and suspected byproducts.

CompoundExpected Molecular Ion (M+)Key Fragmentation Patterns
5-fluoro-3-methylpyridine111.05Look for fragments corresponding to the loss of methyl and fluorine.
This compound135.05Characteristic fragments from the pyridine ring and the ethynyl group.
Alkyne Dimer (e.g., Butadiyne)Varies with alkyneWill have a distinct mass spectrum from the pyridine-containing compounds.
Pyridine Dimer220.09A higher molecular weight peak with a fragmentation pattern showing the pyridine subunit.

Experimental Protocol: ¹H NMR Analysis of Crude Reaction Mixture

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Interpretation:

    • Product: Look for the characteristic singlet of the acetylenic proton (if unprotected) typically around 3.0-3.5 ppm. The aromatic protons on the pyridine ring will also show a distinct pattern.

    • Dehalogenated Pyridine: The ¹H NMR spectrum will show signals corresponding to 5-fluoro-3-methylpyridine, which will differ from the halogenated starting material, particularly in the aromatic region.

    • Alkyne Dimer: The spectrum of the homocoupled alkyne will be simpler and lack the signals from the pyridine ring.

Question 3: I have confirmed the presence of the alkyne homocoupling byproduct. How can I minimize its formation?

Answer:

The Glaser homocoupling is primarily an oxidative process.[1] Therefore, minimizing its formation revolves around controlling the reaction atmosphere and, in some cases, modifying the catalytic system.

Strategies to Minimize Glaser Coupling:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of High-Purity Reagents: Traces of metal impurities in your reagents or solvents can promote oxidation. Use freshly purified solvents and high-purity catalysts and bases.

  • Copper-Free Conditions: While the copper co-catalyst accelerates the desired reaction, it is also a major contributor to homocoupling.[5] Consider running the reaction under copper-free Sonogashira conditions. This may require a more active palladium catalyst or higher reaction temperatures.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Question 4: My main impurity is the dehalogenated starting material, 5-fluoro-3-methylpyridine. What are the causes and how can I prevent it?

Answer:

Dehalogenation is a reductive process that competes with the desired cross-coupling.[2] Several factors can contribute to this side reaction.

Causes of Dehalogenation:

  • Base: Some amine bases can act as hydride donors, leading to the reduction of the aryl halide.[2][6]

  • Solvent: Protic solvents or impurities like water can be a source of protons for the reductive cleavage of the C-X bond.

  • Catalyst System: The choice of palladium catalyst and ligands can influence the rate of dehalogenation relative to the cross-coupling.

Preventive Measures:

  • Choice of Base: Experiment with different bases. Less nucleophilic, bulkier bases are sometimes less prone to causing dehalogenation.

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

  • Ligand Selection: The use of electron-rich and bulky phosphine ligands on the palladium catalyst can sometimes suppress dehalogenation by favoring the desired oxidative addition and reductive elimination steps of the cross-coupling cycle.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Sonogashira coupling for the synthesis of this compound?

A1: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu cycle) PdII_Alkyne->Pd0 Reductive Elimination (Product Formation) Product Ar-C≡C-R PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne_Complex [R-C≡C-H • Cu(I)] CuX->Cu_Alkyne_Complex Coordination (R-C≡C-H) Cu_Acetylide R-C≡C-Cu(I) Cu_Alkyne_Complex->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Transmetalation

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Q2: How do I purify my final product, this compound, from the reaction byproducts?

A2: Column chromatography is the most common and effective method for purifying the desired product.[3][7] Given the polar nature of the pyridine nitrogen, a normal-phase silica gel column is generally suitable.

Experimental Protocol: Column Chromatography Purification [7]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel.

  • Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar byproducts (like the alkyne dimer) will elute first, followed by your product, and then more polar impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Q3: Can the fluorine atom on the pyridine ring be involved in any side reactions?

A3: While the C-F bond is generally robust, under harsh reaction conditions (e.g., very high temperatures and strongly basic conditions), nucleophilic aromatic substitution of the fluorine atom is a possibility, though less likely than the reactions at the C-X bond. It is always advisable to use the mildest possible conditions to achieve the desired transformation.[8]

Q4: What is the role of the base in the Sonogashira reaction?

A4: The base plays a crucial role in the Sonogashira coupling. Its primary function is to deprotonate the terminal alkyne, forming the reactive acetylide species.[6] It also serves to neutralize the hydrogen halide (HX) that is formed as a byproduct of the reaction. The choice of base can significantly impact the reaction rate and the formation of byproducts.[9]

References

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes. Organic Letters, 21(24), 9714-9718. [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 111(4), 2075-2145. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Trost, B. M., & Li, C. J. (Eds.). (2014).
  • SpectraBase. (n.d.). 2-Ethynylpyridine. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • MDPI. (2021). Synthesis and Characterization of Iron Bispyridine Bisdicyanamide, Fe[C5H5N]2[N(CN)2]2. [Link]

  • The Journal of Organic Chemistry. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • National Center for Biotechnology Information. (2022). Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. (2019). Influence of base on the Sonogashira coupling reaction. [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • ResearchGate. (2018). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

  • Panda, S. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Teledyne ISCO. (2012). Purification of Alkaloids. [Link]

  • University of California, Irvine. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

  • National Center for Biotechnology Information. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. [Link]

  • The Organic Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]

  • PubMed. (2025). Synthesis and crystal structure of (E)- N-[(2-bromo-phen-yl)methyl-idene]. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • The Journal of Organic Chemistry. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • ResearchGate. (2022). H.NMR-Spectrum of Compound{2}. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding the Synthesis and Market Dynamics of 5-Chloro-2-Fluoro-3-Methylpyridine. [Link]

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Technical Support Center: Catalyst Selection for 2-Ethynyl-5-fluoro-3-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Ethynyl-5-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for your experiments. The focus is on the Sonogashira coupling, the most prevalent and effective method for forming carbon-carbon bonds with terminal alkynes like yours.[1]

The structure of this compound presents unique challenges and opportunities. The pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting the reaction, while the electron-withdrawing fluorine atom can modulate the electronic properties of the system.[2] This guide will help you navigate these subtleties to achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you set up a successful coupling reaction.

Q1: What is the best general-purpose catalyst system for coupling this compound?

A1: For a robust starting point, a palladium/copper co-catalyzed system is highly recommended. The Sonogashira reaction traditionally employs a palladium catalyst to activate the aryl/vinyl halide and a copper co-catalyst to activate the terminal alkyne.[3] A standard, reliable combination is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the palladium source and Copper(I) iodide (CuI) as the co-catalyst.[4] This system is commercially available, well-documented, and effective for a wide range of substrates.

Q2: Do I always need a copper co-catalyst? What are the pros and cons of a "copper-free" Sonogashira reaction?

A2: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free versions have gained popularity.[5][6]

  • Pros of Copper-Free: The primary advantage is the prevention of alkyne homocoupling (Glaser coupling), a common side reaction that produces a diyne byproduct.[7] This side reaction is often promoted by copper salts in the presence of oxygen. Eliminating copper simplifies purification and can increase the yield of the desired product.

  • Cons of Copper-Free: Copper-free reactions may require more specialized and often more expensive ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) to facilitate the catalytic cycle.[8][9] Reaction rates can sometimes be slower, necessitating higher temperatures or longer reaction times.

Causality: The copper(I) acetylide intermediate is central to the copper-catalyzed cycle, participating in the key transmetalation step with the palladium center.[8] In copper-free systems, the deprotonated alkyne is thought to coordinate directly to the palladium complex, a step that can be less efficient and requires careful optimization of the ligand and base.[9]

Q3: How does the pyridine nitrogen in my substrate affect the catalyst?

A3: The nitrogen atom in the 2-pyridyl position is a known challenge in cross-coupling reactions because it can act as a ligand, coordinating to the palladium center.[2] This can lead to the formation of stable, off-cycle complexes that reduce the concentration of the active catalyst, slowing down or even halting the reaction. To mitigate this, using ligands that bind more strongly to palladium than the pyridine nitrogen is crucial. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands are often effective solutions.[3][8] These ligands promote the desired catalytic cycle by stabilizing the active monoligated palladium species and sterically discouraging coordination of the pyridine substrate.[10]

Q4: What type of base and solvent should I choose?

A4: The base is critical for deprotonating the terminal alkyne, making it nucleophilic enough to engage in the catalytic cycle.[8] An amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is often used, as it can also serve as the solvent or co-solvent.[4] These bases are generally effective and help to scavenge any acidic byproducts. For sensitive substrates, a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like THF, dioxane, or DMF can be used, particularly in copper-free protocols.[8]

Troubleshooting Guide: Addressing Specific Experimental Issues

Problem 1: My reaction shows low or no conversion of the starting materials.

Possible Cause Scientific Rationale & Troubleshooting Steps
Catalyst Inactivation The Pd(0) active species may have been oxidized to inactive Pd(II) or formed inactive aggregates ("palladium black"). The pyridine substrate itself can act as an inhibitor.[2] Solution: 1. Ensure Strict Anaerobic Conditions: De-gas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes) and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[11] 2. Switch Ligands: If using PPh₃, switch to a more electron-rich and sterically bulky ligand like XPhos, SPhos, or P(t-Bu)₃. These ligands form more stable and active L₁Pd(0) complexes that are less susceptible to deactivation and can better compete with pyridine coordination.[8][10]
Inefficient Oxidative Addition If you are using an aryl chloride as a coupling partner, the C-Cl bond activation is significantly more difficult than for C-Br or C-I bonds. Solution: For aryl chlorides, a more potent catalyst system is required. Use a palladium precatalyst like Pd₂(dba)₃ with a highly active, bulky phosphine ligand (e.g., XPhos, RuPhos) or an NHC ligand.[3]
Insufficient Basicity The terminal alkyne is not being deprotonated efficiently, halting the catalytic cycle. Solution: Switch to a stronger base. If using Et₃N, consider a bulkier amine like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃, which can be more effective in certain solvent systems.
Low Reaction Temperature The activation energy for a key step in the catalytic cycle (e.g., oxidative addition or reductive elimination) is not being overcome. Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40-80 °C, monitoring the reaction progress by TLC or LC-MS.

Problem 2: The main product is the homocoupled diyne (Glaser coupling).

Possible Cause Scientific Rationale & Troubleshooting Steps
Oxygen in the Reaction The copper-catalyzed homocoupling process is highly sensitive to the presence of molecular oxygen, which facilitates the oxidative coupling of copper acetylides. Solution: 1. Improve Degassing: Rigorously de-gas all solvents and reagents before use. Ensure all glassware is oven-dried and cooled under an inert atmosphere. 2. Use High-Purity Reagents: Use freshly opened, high-purity solvents and bases.
High Copper Loading An excess of the copper co-catalyst can accelerate the rate of homocoupling relative to the desired cross-coupling reaction. Solution: 1. Reduce CuI Loading: Decrease the amount of CuI catalyst to 1-5 mol%. 2. Switch to a Copper-Free System: If the problem persists, transitioning to a copper-free protocol is the most effective solution. A system like Pd(OAc)₂ with a suitable phosphine ligand and an organic base in a polar aprotic solvent is a good alternative.[6]

Catalyst System Selection Table

This table provides a summary of common catalyst systems for Sonogashira coupling, tailored for challenging heteroaromatic substrates.

Palladium Source Ligand Copper Source Base Typical Use Case & Rationale
Pd(PPh₃)₄PPh₃ (internal)CuIEt₃N, PiperidineStandard Starting Point. Good for reactive aryl iodides and bromides. The PPh₃ ligand is moderately effective but can be displaced by the pyridine substrate.
PdCl₂(PPh₃)₂PPh₃ (external)CuIEt₃N, iPr₂NHAlternative Pd(II) Precatalyst. Requires in-situ reduction to Pd(0). Can be more stable to air than Pd(0) sources but may require a slight induction period.
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, P(t-Bu)₃None (Copper-Free)K₂CO₃, Cs₂CO₃For Challenging Substrates. Recommended for aryl chlorides or when pyridine inhibition is severe. Bulky, electron-rich ligands promote reductive elimination and stabilize the active L₁Pd(0) catalyst.[8][10]
PEPPSI™-type PrecatalystsNHC (internal)CuI or NoneK₂CO₃, t-BuOKHigh Activity & Stability. N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and form very stable complexes, making them highly resistant to deactivation and effective for difficult couplings.[3]

Visual Workflow: Troubleshooting a Failed Sonogashira Reaction

Below is a decision-making workflow to systematically troubleshoot a stalled or low-yielding reaction.

G start Reaction Failure: Low or No Product check_conditions Verify Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvent? - Reagent Purity? start->check_conditions homocoupling Is Alkyne Homocoupling the Main Product? check_conditions->homocoupling Conditions OK no_reaction No Reaction at All? homocoupling->no_reaction No improve_degassing Improve Degassing & Reduce CuI Loading homocoupling->improve_degassing Yes change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) no_reaction->change_ligand Using PPh3? increase_temp Increase Temperature (e.g., to 60-80 °C) no_reaction->increase_temp Using Bulky Ligand switch_to_copper_free Switch to Copper-Free Protocol improve_degassing->switch_to_copper_free Still Fails success Reaction Successful change_ligand->success Works increase_temp->success Works

Sources

Technical Support Center: Solvent Effects on 2-Ethynyl-5-fluoro-3-methylpyridine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethynyl-5-fluoro-3-methylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of solvent selection in modulating the reactivity of this versatile building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your reactions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary reactive sites of this compound and how do solvents influence them?

Answer: this compound has two primary sites of reactivity: the terminal alkyne and the pyridine nitrogen.

  • The Terminal Alkyne (C≡C-H): This is the most versatile functional group, participating in a wide range of reactions such as Sonogashira cross-coupling, azide-alkyne cycloadditions (Click Chemistry), and nucleophilic additions. The acidity of the terminal proton is crucial for reactions like the Sonogashira coupling, where deprotonation is a key step.[1]

  • The Pyridine Nitrogen: The lone pair on the nitrogen atom imparts basicity and nucleophilicity. This nitrogen can act as a ligand, coordinating to metal catalysts, or as a base. This inherent basicity can sometimes interfere with catalytic cycles or react with electrophilic reagents.[2]

Solvent Influence: Solvents mediate the reactivity of these sites in several ways:

  • Solubility: Ensuring all reactants and catalysts are in the same phase is fundamental for reaction kinetics.[3][4]

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates or transition states, accelerating certain reaction pathways.[5] For example, in reactions involving charged species, a more polar solvent will generally increase the reaction rate.[5]

  • Interaction with Catalysts: Solvents can coordinate with metal catalysts, affecting their stability, activity, and propensity for side reactions.[4]

  • Modulating Nucleophilicity: The choice between polar protic and polar aprotic solvents can drastically alter the strength of a nucleophile. Polar protic solvents can hydrogen-bond with and "cage" anionic nucleophiles, reducing their reactivity, whereas polar aprotic solvents solvate the counter-cation, leaving the nucleophile more "naked" and reactive.[6]

Q2: I'm performing a Sonogashira coupling with this compound and an aryl iodide. My yield is low, and I'm seeing significant homocoupling (Glaser coupling) of the alkyne. What's going wrong?

Answer: This is a classic problem in Sonogashira couplings. Both the solvent and the reaction atmosphere are critical factors. The undesired homocoupling is an oxidative process involving the copper(I) acetylide intermediate.[7]

Troubleshooting Steps & Scientific Rationale:

  • Solvent Choice & Degassing:

    • The Problem: The Sonogashira reaction is sensitive to oxygen.[7] Solvents can dissolve significant amounts of oxygen, which promotes the oxidative homocoupling of the copper acetylide intermediate.

    • The Solution: Use an anhydrous, polar aprotic solvent that can be rigorously degassed. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices. DMF is more polar and can be better at solubilizing polar substrates and salts, but it is harder to remove under vacuum. Always degas your chosen solvent thoroughly before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Choice of Base:

    • The Problem: The base is crucial for deprotonating the terminal alkyne. However, some bases can have solubility issues or be too strong/weak for the specific substrate.

    • The Solution: An amine base is typically used. Diisopropylamine (iPr₂NH) or triethylamine (Et₃N) are common. They act as both the base and can serve as a co-solvent. Ensure the base is fresh and anhydrous.

  • Catalyst System:

    • The Problem: The ratio of Palladium to Copper catalyst is important. Also, the pyridine nitrogen on your substrate can coordinate to the palladium or copper centers, potentially inhibiting catalysis.

    • The Solution: While not strictly a solvent issue, using a slight excess of a phosphine ligand can sometimes help prevent substrate inhibition. The solvent choice directly impacts catalyst stability and activity.[4] In some cases, a "copper-free" Sonogashira protocol may be beneficial to eliminate the primary pathway for homocoupling.

The following diagram outlines a decision-making workflow for troubleshooting this specific issue.

Sonogashira_Troubleshooting Start Low Yield & High Homocoupling Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Solvent Is the solvent anhydrous and properly degassed? Check_Atmosphere->Check_Solvent Yes Solution_Atmosphere Improve inert atmosphere (e.g., use Schlenk line) Check_Atmosphere->Solution_Atmosphere No Check_Base Is the amine base fresh and anhydrous? Check_Solvent->Check_Base Yes Solution_Solvent Switch to anhydrous solvent (THF, DMF) and degas (e.g., Freeze-Pump-Thaw) Check_Solvent->Solution_Solvent No Solution_Base Use freshly distilled amine base Check_Base->Solution_Base No Consider_Cu_Free Consider Copper-Free Sonogashira Protocol Check_Base->Consider_Cu_Free Yes

Caption: Troubleshooting workflow for Sonogashira coupling issues.

Q3: Which solvents are recommended for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this molecule?

Answer: The CuAAC, or "click" reaction, is famously robust and can be performed in a wide variety of solvents. The choice is primarily dictated by the solubility of your azide coupling partner.[8]

Solvent Recommendations for CuAAC

Reactant Solubility ScenarioRecommended Solvent(s)Rationale
Both azide and alkyne are water-solubleWater or t-BuOH/H₂O mixturesGreen solvent choice; water can accelerate the reaction rate.[3]
One or both reactants are organic-solubleDMF, DMSO, THF, or mixtures with waterEnsures a homogeneous reaction mixture, which is crucial for efficient catalysis.[3]
Reaction involves sensitive biomoleculesAqueous buffers (e.g., PBS)Maintains the stability and native conformation of the biomolecule.[3]

Key Considerations:

  • Catalyst Generation: The active catalyst is Cu(I). If starting with a Cu(II) salt (like CuSO₄·5H₂O), a reducing agent such as sodium ascorbate is required. The reaction is generally tolerant of residual oxygen when a reducing agent is used.[8]

  • Ligand Acceleration: In some cases, ligands can accelerate the CuAAC reaction. The pyridine nitrogen in your substrate may itself act as a ligand, potentially influencing the reaction rate. Studies have shown that 2-ethynylpyridine can act as a promoter for CuAAC reactions in water.[9][10]

Q4: Can the pyridine nitrogen of this compound act as a nucleophile itself, and how does the solvent affect this?

Answer: Yes, the pyridine nitrogen is nucleophilic and can participate in side reactions, particularly with strong electrophiles.[2] This is a classic example of substrate-reagent competition.

  • In SN2-type reactions: If you are reacting an alkyl halide with another nucleophile, the pyridine can compete and undergo N-alkylation. This is more likely in polar aprotic solvents (like DMF or DMSO) which enhance the nucleophilicity of the pyridine nitrogen.[6]

  • In acidic conditions: The pyridine nitrogen will be protonated, forming a pyridinium salt. This deactivates its nucleophilicity but can also alter the electronic properties of the ring, potentially affecting the reactivity of the alkyne.

Solvent Mitigation Strategies:

  • Protic Solvents (e.g., alcohols): These can hydrogen-bond with the pyridine nitrogen, somewhat attenuating its nucleophilicity through solvation. However, protic solvents may not be suitable for all reaction types (e.g., those involving organometallics).

  • Non-coordinating, less polar solvents (e.g., Toluene, Dioxane): These solvents are less likely to promote reactions involving charged intermediates. If your reagents are sufficiently soluble, these can be a good choice to minimize side reactions at the nitrogen.

The diagram below illustrates how different solvent types interact with nucleophiles.

Solvent_Nucleophile_Interaction cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_minus_protic Nu⁻ H1 δ⁺H H1->Nu_minus_protic H2 δ⁺H H2->Nu_minus_protic H3 δ⁺H H3->Nu_minus_protic H4 δ⁺H H4->Nu_minus_protic O1 Oδ⁻-R O2 Oδ⁻-R O3 Oδ⁻-R O4 Oδ⁻-R caption1 Nucleophile is 'caged' by H-bonding, reducing its reactivity. Nu_minus_aprotic Nu⁻ Cat_plus_aprotic M⁺ S1 S=Oδ⁻ S1->Cat_plus_aprotic S2 S=Oδ⁻ S2->Cat_plus_aprotic S3 S=Oδ⁻ S3->Cat_plus_aprotic caption2 Solvent solvates the cation (M⁺), leaving a 'naked', highly reactive Nu⁻.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Sonogashira Coupling

This protocol is designed to minimize homocoupling and can be adapted for various aryl halides.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (Iodide or Bromide, 1.0 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv.) or a combination of PdCl₂(PPh₃)₂ (0.03 equiv.)

  • Copper(I) Iodide (CuI) (0.05 equiv.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous amine base (e.g., Diisopropylamine or Triethylamine, 2-3 equiv.)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound via syringe.

  • Heat the reaction to the desired temperature (typically 50-80 °C, depending on the reactivity of the aryl halide).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).[11]

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This robust protocol is suitable for a wide range of substrates.

Materials:

  • Organic Azide (1.0 equiv.)

  • This compound (1.0-1.2 equiv.)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv.)

  • Sodium Ascorbate (0.1-0.2 equiv.)

  • Solvent (e.g., 1:1 mixture of t-butanol and water)

Procedure:

  • In a vial, dissolve the organic azide and this compound in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate microfuge tube, prepare a fresh solution of sodium ascorbate in water.

  • In another microfuge tube, prepare a solution of copper(II) sulfate pentahydrate in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. A color change (often to yellow or green) should be observed.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization if necessary.[3]

References

  • Jadhav, V., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health (NIH). [Link]

  • Reddit User Discussion. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? Reddit. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]

  • Hiroki, H., Ogata, K., & Fukuzawa, S. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Thieme E-Books & E-Journals. [Link]

  • Organic Chemistry Portal. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Organic Chemistry Portal. [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org. [Link]

  • Li, W., et al. (2014). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. National Institutes of Health (NIH). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • jOeCHEM. (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). YouTube. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2023). Substitution and Elimination SN1 SN2 E1 E2 Practice Questions: Part 2. YouTube. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • ResearchGate. (2018). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. ResearchGate. [Link]

  • ResearchGate. (2016). Effect of solvent on the click polymerization. ResearchGate. [Link]

  • American Chemical Society. (2024). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

  • Google Patents. (2011). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Khan Academy. (2018). Mechanism of nucleophilic addition reactions. Khan Academy. [Link]

  • Swarthmore College. (2019). Progress toward the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin metathesis. Swarthmore College. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]

  • Samec, J. S. M. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]

  • Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity? Quora. [Link]

  • Royal Society of Chemistry. (2020). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. [Link]

  • DergiPark. (2024). The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]

  • ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • PubMed. (2012). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. PubMed. [Link]

  • MDPI. (2022). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. [Link]

  • Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine.

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Technical Support Center: Temperature Optimization for Reactions Involving 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethynyl-5-fluoro-3-methylpyridine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on temperature optimization for common reactions involving this versatile building block. The guidance herein is synthesized from established chemical principles and literature precedents for analogous systems to ensure scientific integrity and practical utility.

Section 1: Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] For a substrate such as this compound, successful coupling is critical for the synthesis of more complex molecules. Temperature is a pivotal parameter that can significantly influence reaction rate, yield, and purity.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What is a good starting temperature for a Sonogashira coupling with this compound?

A1: For many Sonogashira reactions, particularly with reactive aryl iodides, room temperature is a viable starting point.[2][3] A study involving the similar compound, 6-bromo-3-fluoro-2-cyanopyridine, successfully performed the Sonogashira coupling at room temperature over 16 hours.[4] Given the electronic nature of this compound, beginning with ambient temperature (20-25 °C) is a prudent approach to minimize potential side reactions.

Q2: When should I consider increasing the temperature for my Sonogashira reaction?

A2: An increase in temperature should be considered under the following circumstances:

  • Low or No Conversion: If after several hours at room temperature there is little to no consumption of your starting materials (as monitored by TLC, GC, or LC-MS), a gradual increase in temperature is warranted.

  • Use of Less Reactive Halides: The reactivity of the aryl halide partner follows the general trend: I > Br > Cl.[5] While aryl iodides may react well at room temperature, aryl bromides often require moderate heating, and aryl chlorides typically necessitate higher temperatures and more specialized catalytic systems.[2][6]

  • Sterically Hindered Substrates: If either the pyridine derivative or the coupling partner is sterically bulky, higher temperatures may be needed to overcome the steric hindrance and facilitate the reaction.

Q3: What are the risks of using excessively high temperatures in a Sonogashira coupling?

A3: High temperatures can be detrimental to Sonogashira couplings and may lead to:

  • Catalyst Decomposition: Palladium catalysts can decompose at elevated temperatures, often observed as the formation of palladium black, which will halt the catalytic cycle.[5]

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where the terminal alkyne couples with itself, especially in the presence of oxygen and a copper co-catalyst.[5] Higher temperatures can accelerate this undesired pathway.

  • Substrate or Product Decomposition: While specific data for this compound is limited, heterocyclic compounds can be prone to decomposition at high temperatures. Thermal analysis of similar heterocyclic structures shows decomposition beginning at temperatures above 250 °C, though reaction conditions are typically much lower.[7]

  • Formation of Side Products: Increased temperatures can lead to a loss of selectivity and the formation of various byproducts, complicating purification.

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause(s) Related to Temperature Suggested Solution(s)
Low to No Product Yield Reaction is too slow at the current temperature.Gradually increase the temperature in 10-20 °C increments. For aryl bromides, a starting point of 50-80 °C is often effective.[6][8] Monitor the reaction at each new temperature to find the optimal point before significant side product formation occurs.
Formation of Black Precipitate (Palladium Black) Temperature is too high, causing catalyst decomposition.Reduce the reaction temperature. If heating is necessary, maintain it at the lowest effective temperature. Ensure the reaction is under an inert atmosphere to prevent oxidative degradation of the catalyst.
Significant Alkyne Homocoupling (Glaser Product) Temperature is promoting the oxidative homocoupling pathway.Lower the reaction temperature. Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen). Consider a copper-free Sonogashira protocol if homocoupling remains a persistent issue.[5]
Multiple Unidentified Side Products High temperature is causing non-selective reactions or decomposition.Decrease the reaction temperature. If the reaction requires elevated temperatures to proceed, consider using a more active catalyst system that can operate under milder conditions.
Experimental Protocol: General Sonogashira Coupling with Temperature Optimization
  • To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper co-catalyst (e.g., CuI, 2-10 mol%).

  • Add a degassed solvent (e.g., THF, DMF, or an amine like triethylamine) and a suitable base (e.g., triethylamine or diisopropylamine, if not used as the solvent).

  • Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • If no significant conversion is observed, gradually increase the temperature to 40-50 °C and continue monitoring for another 2-4 hours.

  • If the reaction is still sluggish, further increase the temperature in 10-20 °C increments, holding at each temperature to assess the reaction progress and side product formation. A typical upper limit for many Sonogashira reactions is around 80-100 °C.[9]

  • Once the reaction is complete, cool to room temperature and proceed with the appropriate workup and purification.

Visualization: Sonogashira Temperature Optimization Workflow

Sonogashira_Optimization start Start Reaction at Room Temperature (20-25°C) monitor_rt Monitor Reaction (TLC/LC-MS) for 2-4h start->monitor_rt check_rt Sufficient Conversion? monitor_rt->check_rt increase_t1 Increase Temperature to 40-50°C check_rt->increase_t1 No workup Workup and Purification check_rt->workup Yes monitor_t1 Monitor Reaction for 2-4h increase_t1->monitor_t1 check_t1 Sufficient Conversion? monitor_t1->check_t1 increase_t2 Increase Temperature to 60-80°C check_t1->increase_t2 No check_t1->workup Yes monitor_t2 Monitor Reaction increase_t2->monitor_t2 check_t2 Reaction Complete? monitor_t2->check_t2 check_t2->workup Yes troubleshoot Troubleshoot: Check Reagents, Catalyst, Atmosphere check_t2->troubleshoot No

Caption: Decision workflow for temperature optimization in Sonogashira coupling.

Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC reaction, a prime example of "click chemistry," is a highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide.[2] This reaction is known for its mild conditions and high functional group tolerance.

Frequently Asked Questions (FAQs): CuAAC (Click Chemistry)

Q1: What is the standard temperature for a CuAAC reaction with this compound?

A1: The vast majority of CuAAC reactions are successfully conducted at room temperature (20-25 °C).[2][10] The reaction is often rapid, with significant product formation occurring within 15-60 minutes.[10] Therefore, starting at ambient temperature is the standard and recommended practice.

Q2: Are there any benefits to heating a CuAAC reaction?

A2: While not always necessary, moderate heating can be beneficial in certain situations:

  • Slow Reactions: If the reaction is sluggish at room temperature, which can occur with sterically hindered substrates or in the presence of coordinating solvents that may sequester the copper catalyst, a modest increase in temperature (e.g., to 30-50 °C) can significantly accelerate the reaction rate.[9]

  • Improving Solubility: In cases where one of the reactants has poor solubility in the chosen solvent system at room temperature, gentle heating can improve solubility and facilitate the reaction.

Q3: What are the potential downsides of heating a CuAAC reaction?

A3: Although the CuAAC reaction is generally robust, excessive heating can lead to:

  • Degradation of Sensitive Substrates: If your azide or other functional groups on your coupling partner are thermally sensitive, high temperatures should be avoided.

  • Increased Side Reactions: While the click reaction is highly specific, elevated temperatures can sometimes promote minor side reactions, depending on the other functionalities present in the molecules.

  • Solvent Evaporation: If using a low-boiling point solvent, heating will require a sealed reaction vessel or a condenser to prevent solvent loss.

Troubleshooting Guide: CuAAC (Click Chemistry)
Problem Potential Cause(s) Related to Temperature Suggested Solution(s)
Reaction is Slow or Stalled Insufficient thermal energy for sterically hindered substrates or suboptimal catalyst activity at room temperature.Gently warm the reaction to 30-40 °C. Monitor for progress. The CuAAC reaction can benefit greatly from even modest temperature increases.[9]
Low Yield Despite Complete Consumption of Starting Material Possible degradation of product or starting materials at elevated temperatures (if heating was applied).If heating, reduce the temperature or reaction time. If the reaction was performed at room temperature, temperature is unlikely to be the primary cause of low yield; investigate other factors such as reagent purity, catalyst activity, or workup procedure.
Inconsistent Reaction Times Fluctuations in ambient laboratory temperature.For sensitive or large-scale reactions requiring high reproducibility, consider using a temperature-controlled reaction block or water bath set to a consistent temperature (e.g., 25 °C).
Experimental Protocol: General CuAAC Reaction
  • In a reaction vessel, dissolve the azide (1.0 equiv) and this compound (1.0-1.1 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMSO).

  • Add the copper(II) sulfate solution (1-5 mol%) followed by the sodium ascorbate solution (5-10 mol%) to generate the active Cu(I) catalyst in situ. Alternatively, a pre-formed Cu(I) source can be used.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction is often complete within 1-4 hours, but can be left overnight.

  • Monitor the reaction by TLC or LC-MS.

  • If the reaction is proceeding slowly, it can be gently heated to 30-40 °C.

  • Upon completion, proceed with the appropriate workup, which may involve filtration to remove the copper catalyst or an extractive workup.

Visualization: CuAAC Temperature Decision Pathway

CuAAC_Optimization start Start Reaction at Room Temperature (20-25°C) monitor_rt Monitor Reaction (TLC/LC-MS) for 1-2h start->monitor_rt check_rt Reaction Complete or Progressing Well? monitor_rt->check_rt continue_rt Continue at Room Temperature Until Complete check_rt->continue_rt Yes heat_mildly Gently Heat to 30-40°C check_rt->heat_mildly No troubleshoot Troubleshoot: Check Reagents, Catalyst Activity check_rt->troubleshoot No, and no progress workup Workup and Purification continue_rt->workup monitor_heat Monitor Reaction heat_mildly->monitor_heat monitor_heat->workup

Caption: Decision pathway for temperature adjustment in CuAAC reactions.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2023, December 28). Sonogashira coupling. In Wikipedia. [Link]

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  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Retrieved January 23, 2026, from [Link]

  • Liu, Y., & Li, Y. (2017). Recent trends in click chemistry as a promising technology for virus-related research. Applied Microbiology and Biotechnology, 101(12), 4837–4847. [Link]

  • Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 30, 41. [Link]

  • ACS Publications. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Applied Materials & Interfaces, 12(36), 40756–40766. [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(16), 4887. [Link]

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  • Thieme E-Books & E-Journals. (n.d.). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of 2-methyl-5-ethyl pyridine.
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Validation & Comparative

A Comparative Guide to the Biological Activity of Pyridine-Based Kinase Inhibitors: A Focus on Isothiazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[1] While the specific biological activity of "2-Ethynyl-5-fluoro-3-methylpyridine" remains largely uncharacterized in publicly accessible literature, a compelling narrative of structure-activity relationships (SAR) emerges from the study of structurally related pyridine-based analogs. This guide provides a comprehensive comparison of a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, which have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, alongside other relevant pyridine-containing kinase inhibitors.[2]

The Pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in a multitude of FDA-approved drugs. Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a versatile scaffold for chemical modification makes it an ideal starting point for the design of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.

Isothiazolo[4,3-b]pyridines as Dual PIKfyve and PIP4K2C Inhibitors: A Case Study

Recent research has illuminated the potential of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as potent dual inhibitors of PIKfyve and PIP4K2C, lipid kinases implicated in various cellular processes, including endosomal trafficking and autophagy.[2][3] Inhibition of these kinases has shown promise in the development of broad-spectrum antiviral and anti-cancer agents.[2]

Structure-Activity Relationship (SAR) Analysis

A systematic exploration of substitutions on the isothiazolo[4,3-b]pyridine core has revealed key structural features that govern inhibitory potency. The primary assay guiding the synthetic chemistry was a biochemical PIKfyve assay, with several analogs also tested for their binding affinity to PIP4K2C.[2]

Table 1: Comparative Biological Activity of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridine Analogs [2]

Compound IDR (Substitution at position 6)X (Substitution on Pyridine Ring at position 3)PIKfyve IC50 (nM)PIP4K2C Binding Affinity (Kd, nM)
RMC-113 4-MethoxyphenylH825
Analog 1 4-CarboxamidophenylH1Not Reported
Analog 2 PhenylH1035
Analog 3 4-FluorophenylH7Not Reported
Analog 4 4-ChlorophenylH9Not Reported
Analog 5 4-Methoxyphenyl4-Methyl315
Analog 6 4-Methoxyphenyl4-Methoxy520

Data extracted from "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C".[2]

The data clearly indicates that the nature of the substituent at both the 3 and 6 positions of the isothiazolo[4,3-b]pyridine scaffold significantly influences the inhibitory activity against PIKfyve. Notably, the introduction of a carboxamide group at the 4-position of the aryl ring at position 6 resulted in the most potent analog (Analog 1) with an IC50 of 1 nM.[2] Furthermore, electron-donating groups such as methyl and methoxy on the pyridine ring at position 3 also yielded highly potent inhibitors.[2]

SAR_Isothiazolopyridines cluster_scaffold Isothiazolo[4,3-b]pyridine Core cluster_pos6 Position 6 Substitutions (Aryl Ring) cluster_pos3 Position 3 Substitutions (Pyridine Ring) Scaffold Isothiazolo[4,3-b]pyridine pos6_H Phenyl (Analog 2) IC50 = 10 nM Scaffold->pos6_H Substitution Effect pos6_OMe 4-Methoxyphenyl (RMC-113) IC50 = 8 nM Scaffold->pos6_OMe pos6_CONH2 4-Carboxamidophenyl (Analog 1) IC50 = 1 nM Scaffold->pos6_CONH2 pos3_H H (RMC-113) IC50 = 8 nM Scaffold->pos3_H Substitution Effect pos3_Me 4-Methyl (Analog 5) IC50 = 3 nM Scaffold->pos3_Me pos3_OMe 4-Methoxy (Analog 6) IC50 = 5 nM Scaffold->pos3_OMe

Figure 1: Structure-Activity Relationship of Isothiazolo[4,3-b]pyridine Analogs.

Other Pyridine-Based Kinase Inhibitors: A Broader Perspective

The principles of SAR observed in the isothiazolo[4,3-b]pyridine series are echoed in other classes of pyridine-based kinase inhibitors. For instance, pyrazolopyridine-based inhibitors have been successfully developed to target various kinases by acting as hinge-binding cores.[4] Similarly, the introduction of a methyl group into a pyridine scaffold has been shown to significantly improve the selectivity of certain kinase inhibitors.[5]

Experimental Methodologies: A Foundation for Discovery

The evaluation of these compounds relies on robust and reproducible experimental protocols. A fundamental assay in this context is the biochemical kinase inhibition assay.

Experimental Protocol: PIKfyve Biochemical Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory activity of compounds against PIKfyve, based on methodologies described in the literature.[2][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PIKfyve kinase.

Materials:

  • Recombinant human PIKfyve enzyme

  • Fluorescently labeled phosphatidylinositol 3-phosphate (PI(3)P) substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant PIKfyve enzyme and the fluorescently labeled PI(3)P substrate to their optimal concentrations in the assay buffer.

  • Assay Reaction: a. In a suitable microplate, add the test compound solution. b. Add the PIKfyve enzyme to each well and incubate for a pre-determined time at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the fluorescently labeled PI(3)P substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Measure the fluorescence of the product and the remaining substrate using a microplate reader. The ratio of product to substrate fluorescence is used to determine the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Test Compounds start->compound_prep enzyme_prep Prepare Enzyme and Substrate Solutions start->enzyme_prep reaction_setup Set up Assay Reaction: 1. Add Compound 2. Add Enzyme 3. Initiate with Substrate/ATP compound_prep->reaction_setup enzyme_prep->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation termination Terminate Reaction with EDTA incubation->termination detection Measure Fluorescence termination->detection analysis Data Analysis: Plot Dose-Response Curve and Determine IC50 detection->analysis end End analysis->end

Figure 2: Workflow for a typical biochemical kinase inhibition assay.

Conclusion and Future Directions

While the biological activity of "this compound" remains to be elucidated, the exploration of structurally related pyridine-based kinase inhibitors, particularly the 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridine series, provides a valuable framework for understanding the key determinants of inhibitory potency. The modular nature of the pyridine scaffold, coupled with established synthetic methodologies, offers a fertile ground for the design and development of novel kinase inhibitors with tailored selectivity and improved therapeutic profiles. Future investigations into the biological effects of "this compound" and its close analogs are warranted to determine their potential as therapeutic agents.

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  • PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2. bioRxiv.

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  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed.

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A Senior Application Scientist's Guide to 2-Ethynyl-5-fluoro-3-methylpyridine: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of Terminal Alkynes in Modern Chemistry

In the landscape of medicinal chemistry and materials science, terminal alkynes stand out as exceptionally versatile building blocks.[1][2][3][4] Their unique sp-hybridized carbon atoms grant them a linear geometry and a rich reactivity profile, making them indispensable for constructing complex molecular architectures.[1][5] The terminal C-H bond is weakly acidic (pKa ≈ 25), allowing for deprotonation and subsequent participation in a host of powerful carbon-carbon bond-forming reactions.[5][6] Among these, the Sonogashira cross-coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," are paramount.[7][8]

This guide provides an in-depth comparison of 2-Ethynyl-5-fluoro-3-methylpyridine with other common terminal alkynes. We will delve into how its unique structural and electronic features translate into tangible advantages in experimental settings, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Unique Profile of this compound

This compound (CAS: 1372103-93-9) is a highly functionalized heterocyclic compound designed for advanced synthetic applications.[9] Its utility stems from the strategic combination of four key structural motifs: the terminal alkyne, a pyridine ring, a fluorine substituent, and a methyl group.

  • Pyridine Ring: This nitrogen-containing heterocycle is a prevalent scaffold in pharmaceuticals.[10] The nitrogen atom influences the electronic distribution of the ring, making it electron-deficient, and can serve as a hydrogen bond acceptor, impacting molecular interactions and solubility.

  • Terminal Alkyne: This is the primary reactive handle of the molecule, enabling participation in a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions.[7][11] Its linear structure can act as a rigid spacer in molecular design.[5]

  • Fluorine Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[12][13] Its high electronegativity can enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity of nearby protons.[12] On a pyridine ring, fluorine substitution renders the attached carbon atom more positive, influencing the ring's overall electronic character and reactivity.[14][15]

  • Methyl Group: The methyl group at the 3-position provides steric bulk and can subtly influence the electronic nature of the pyridine ring through inductive effects.

The interplay of these features makes this compound a valuable reagent, particularly when seeking to introduce a fluorinated pyridine moiety into a target molecule, a common objective in the development of novel therapeutics and agrochemicals.[16]

A Comparative Landscape of Terminal Alkynes

To fully appreciate the characteristics of this compound, it is essential to compare it with other widely used terminal alkynes. The choice of alkyne can significantly impact reaction efficiency, scope, and the properties of the final product.

Below is a diagram illustrating the structural diversity of the alkynes discussed.

G cluster_main Focus Compound cluster_comparators Comparator Alkynes A This compound B Phenylacetylene A->B vs. Simple Aromatic C 2-Ethynylpyridine A->C vs. Unsubstituted Pyridine D 4-Ethynylanisole (Electron-Rich) A->D vs. Electron-Donating E 4-Ethynylbenzonitrile (Electron-Poor) A->E vs. Electron-Withdrawing

Caption: Structural comparison of the focus compound and selected terminal alkynes.

Table 1: Comparative Properties of Selected Terminal Alkynes

CompoundStructureMolecular Weight ( g/mol )Key Features & Electronic EffectsExpected Reactivity Profile
This compound FC1=C(C)C(C#C)=NC=C1137.14Electron-deficient pyridine ring due to N and F atoms. Offers a valuable fluorinated heteroaromatic building block.[12][15]Generally high reactivity in Sonogashira and click reactions. The electron-deficient nature can facilitate the coupling process.
Phenylacetylene C1=CC=C(C=C1)C#C102.13The benchmark aromatic alkyne. Phenyl group is weakly electron-withdrawing by induction but can donate via resonance.Standard reactivity. Widely used as a model substrate in reaction development.
2-Ethynylpyridine C1=CC=NC(=C1)C#C103.12Electron-deficient ring due to the nitrogen atom. Can act as a ligand for the metal catalyst, sometimes affecting reaction rates.[17]Good reactivity, often comparable to or slightly different from phenylacetylene depending on the specific catalytic system.
4-Ethynylanisole COC1=CC=C(C=C1)C#C132.16Electron-rich aromatic ring due to the electron-donating methoxy group (-OMe).May exhibit slightly slower reactivity in some oxidative addition steps of cross-coupling cycles compared to electron-neutral or -poor alkynes.
4-Ethynylbenzonitrile N#CC1=CC=C(C=C1)C#C127.14Electron-poor aromatic ring due to the strongly electron-withdrawing nitrile group (-CN).Often shows enhanced reactivity in Sonogashira couplings, as the electron-withdrawing group increases the acidity of the acetylenic proton.

Performance in Key Synthetic Transformations

The true measure of a terminal alkyne's utility is its performance in cornerstone synthetic reactions. We will focus on the Sonogashira coupling, a powerful method for forming sp-sp² carbon-carbon bonds.[7][18][19]

Sonogashira Cross-Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][20] The reaction proceeds through two interconnected catalytic cycles.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Add R¹-Pd(II)-X L₂ (Oxidative Addition) Pd0->Pd_Add R¹-X Pd_Trans R¹-Pd(II)-C≡CR² L₂ (Transmetalation) Pd_Add->Pd_Trans Cu-C≡CR² Product R¹-C≡CR² (Product) Pd_Trans->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR² (π-Alkyne Complex) CuX->Cu_Alkyne R²-C≡C-H, Base Cu_Alkyne->Pd_Trans Transfers alkyne to Palladium

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Causality in Experimental Choices:

  • Catalyst System: A Pd(0) source (like Pd(PPh₃)₄) or a Pd(II) precursor (like PdCl₂(PPh₃)₂) that reduces in situ is used.[18][21] The phosphine ligands stabilize the palladium center.

  • Copper(I) Co-catalyst: Typically CuI, it facilitates the deprotonation of the alkyne and formation of a copper(I) acetylide, which is the active species in the transmetalation step.[7]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is crucial. It serves to neutralize the hydrogen halide (HX) byproduct formed during the reaction and can also act as the solvent.[7]

  • Inert Atmosphere: Reactions are run under an inert atmosphere (Nitrogen or Argon) because the active Pd(0) catalyst is sensitive to oxidation by air, which can deactivate it. Oxygen also promotes the undesirable homocoupling of the alkyne.[7]

The electronic nature of the alkyne partner is critical. Electron-withdrawing groups on the alkyne, such as the fluorinated pyridine ring in our focus compound, increase the acidity of the terminal proton. This can facilitate the formation of the copper acetylide intermediate, potentially leading to faster reaction rates under mild conditions.

Experimental Methodologies

Trustworthy protocols are self-validating. The following section provides a detailed, step-by-step methodology for a representative Sonogashira coupling reaction.

General Protocol for Sonogashira Coupling

This protocol describes the coupling of This compound with iodobenzene as a model reaction.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Iodobenzene (1.1 mmol, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Toluene, anhydrous (5 mL)

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Workflow start Start setup Assemble dry Schlenk flask under inert atmosphere (N₂ or Ar). start->setup add_solids Add PdCl₂(PPh₃)₂, CuI, and alkyne. setup->add_solids add_liquids Add anhydrous toluene, Et₃N, and iodobenzene via syringe. add_solids->add_liquids react Stir at specified temperature (e.g., 60 °C). Monitor by TLC or GC-MS. add_liquids->react workup Cool to RT. Filter through Celite. Concentrate filtrate. react->workup extract Dissolve residue. Perform aqueous extraction (e.g., with EtOAc and water). workup->extract purify Dry organic layer (e.g., Na₂SO₄). Concentrate. Purify by column chromatography. extract->purify end Characterize Final Product purify->end

Caption: Standard experimental workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (137 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Solvent and Base Addition: Evacuate the flask and backfill with inert gas three times. Add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Aryl Halide Addition: Add iodobenzene (123 µL, 1.1 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired diarylalkyne.

Conclusion and Outlook

This compound is a sophisticated terminal alkyne that offers distinct advantages over simpler analogues. The presence of the electron-deficient, fluorinated pyridine core enhances its reactivity in crucial transformations like the Sonogashira coupling and installs a high-value chemical motif directly into target structures. This makes it an exemplary choice for applications in drug discovery and advanced materials, where fine-tuning of electronic properties, metabolic stability, and molecular interactions is paramount. By understanding the interplay of its structural components and applying robust experimental protocols, researchers can effectively leverage this powerful building block to accelerate the synthesis of novel and impactful molecules.

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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for "2-Ethynyl-5-fluoro-3-methylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Pyridine Derivative

In the landscape of pharmaceutical development, the pyridine scaffold is a cornerstone of many active pharmaceutical ingredients (APIs). "2-Ethynyl-5-fluoro-3-methylpyridine," a functionalized pyridine derivative, represents a class of molecules with significant potential in medicinal chemistry.[1] Its unique combination of a fluorine atom, a methyl group, and an ethynyl group presents specific analytical challenges and necessitates the development of robust, validated analytical methods. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose, ensuring product quality, consistency, and safety.[2]

This guide provides a comparative analysis of principal analytical techniques for the characterization and quantification of "this compound." We will delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry methods, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] Our focus will be on the causality behind experimental choices, providing researchers and drug development professionals with a framework for selecting and validating the most appropriate method for their specific application.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis

HPLC is often the premier choice for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for pyridine derivatives.[4] Its versatility in separation modes and detection methods allows for precise quantification of the API and its potential impurities.

Causality in Method Development: Why Reverse-Phase HPLC?

For "this compound," a reverse-phase (RP-HPLC) method is the logical starting point. The molecule possesses moderate polarity, making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The hydrophilic nature of many pyridine compounds can sometimes pose a challenge, but modern core-shell columns and appropriate mobile phase modifiers can achieve excellent peak shape and resolution without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[5]

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method for the quantification of "this compound."

1. Chromatographic Conditions:

  • Column: C18, 2.7 µm, 4.6 x 150 mm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

    • Rationale: Formic acid is a volatile modifier that aids in protonating the pyridine nitrogen, leading to sharper peaks and improved retention. It is also compatible with mass spectrometry detectors.

  • Gradient Program: 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-17.1 min (90-10% B), 17.1-20 min (10% B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 255 nm

    • Rationale: The pyridine ring provides strong UV absorbance, making UV detection a simple and robust choice for quantification.[5]

  • Injection Volume: 5 µL

2. Validation Parameters (as per ICH Q2(R1)): [3]

  • Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress). The method must resolve the main peak from all degradation products and placebo components.[6]

  • Linearity: A minimum of five concentrations of a reference standard are prepared, covering 80% to 120% of the expected sample concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Assessed by the recovery of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day with different equipment. The RSD between the two sets of results is evaluated.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) is evaluated to ensure the method's reliability during normal usage.

Data Presentation: Expected HPLC Validation Performance
Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the analyte's retention timePeak purity index > 0.999 for all stress conditions
Linearity (Range) r² ≥ 0.999 (80-120% of test concentration)r² = 0.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 3:1~0.05 µg/mL
LOQ S/N ≥ 10:1~0.15 µg/mL
Robustness No significant impact on resultsMethod remains within specifications
Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Report Finalization Dev Develop RP-HPLC Method (C18, ACN/H2O Gradient) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range (5 Levels, 80-120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (Parameter Variation) Limits->Robustness Report Validation Report & SOP Robustness->Report

Caption: Workflow for HPLC method validation.

Pillar 2: Gas Chromatography (GC) - The Choice for Volatile Analytes and Impurities

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds.[7] For "this compound," GC is an excellent alternative to HPLC, particularly for analyzing residual solvents or volatile impurities from the synthesis process. The compound's molecular weight (135.14 g/mol ) and structure suggest it has sufficient volatility for GC analysis, especially with modern capillary columns and high-temperature capabilities.[8]

Causality in Method Development: Why GC-FID?

A GC method coupled with a Flame Ionization Detector (FID) offers a robust and universally responsive system for organic molecules. FID provides high sensitivity and a wide linear range, making it ideal for both assay and impurity quantification.[9] The choice of a capillary column with a mid-polar phase (e.g., a 5% phenyl-methylpolysiloxane) provides good selectivity for a wide range of analytes, including the target compound and potential process-related impurities.

Experimental Protocol: A Validated GC-FID Method

1. Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

    • Rationale: A split injection prevents column overloading and ensures sharp peaks for the main analyte.

  • Oven Temperature Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Detector: FID at 300 °C.

  • Diluent: Dichloromethane or a suitable organic solvent.

2. Validation Parameters (as per ICH Q2(R1)): [3]

  • Specificity: The method must demonstrate resolution of the analyte from the solvent peak and any known impurities. If analyzing for impurities, spiking experiments are crucial. GC-Mass Spectrometry (GC-MS) can be used to confirm peak identity and purity.[10]

  • Linearity: Assessed over a range appropriate for the intended purpose (e.g., 50-150% for an assay, or from LOQ to 120% of the impurity specification limit).[3] Correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Determined by analyzing a sample of known concentration or by spiking a blank matrix.

  • Precision: Evaluated through repeatability (multiple injections of one sample) and intermediate precision (different days, analysts). RSD should typically be ≤ 3.0%.

  • LOD & LOQ: Established from the signal-to-noise ratio.

  • Robustness: Tested by varying parameters like flow rate, oven ramp rate, and injector temperature.

Data Presentation: Expected GC Validation Performance
Validation ParameterAcceptance CriteriaExpected Result
Specificity Baseline resolution (R > 1.5) from known impuritiesR > 2.0 for all relevant peaks
Linearity (Range) r² ≥ 0.995r² = 0.9989
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 101.8%
Precision (% RSD)
- Repeatability≤ 3.0%1.5%
- Intermediate Precision≤ 3.0%2.1%
LOD S/N ≥ 3:1~0.01 µg/mL
LOQ S/N ≥ 10:1~0.03 µg/mL
Robustness No significant impact on resultsMethod remains within specifications
Visualization: GC Validation Workflow

GC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Report Finalization Dev Develop GC-FID Method (DB-5, Temp Program) Specificity Specificity (Impurity Spiking, GC-MS) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & SOP Robustness->Report

Caption: Workflow for GC method validation.

Pillar 3: UV-Vis Spectrophotometry - A Rapid Screening Tool

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that is valuable for straightforward quantification in contexts where high specificity is not required, such as in-process checks or dissolution testing.[4] The pyridine ring in "this compound" will exhibit characteristic UV absorbance, allowing for direct measurement.[11]

Causality in Method Development: The Principle of Direct Absorbance

This method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The key is to identify the wavelength of maximum absorbance (λmax), where the method will have the highest sensitivity and to ensure that the chosen solvent does not interfere with the measurement.

Experimental Protocol: A Validated UV-Vis Method

1. Method Conditions:

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Solvent: Ethanol or Methanol.

    • Rationale: These solvents are UV-transparent in the relevant range and readily dissolve the analyte.

  • Wavelength Scan: A solution of the analyte is scanned from 200-400 nm to determine the λmax.

  • Analytical Wavelength: All subsequent measurements are performed at the determined λmax.

2. Validation Parameters (as per ICH Q2(R1)): [3]

  • Specificity: This is the primary limitation. The method cannot distinguish between the API and any impurities that also absorb at the λmax. Specificity must be addressed by demonstrating a lack of interference from excipients in the final formulation.

  • Linearity: A calibration curve is generated from at least five standard solutions. The absorbance should be linear with concentration, typically in the range of 0.2 to 0.8 absorbance units.

  • Accuracy & Precision: Determined by analyzing replicate preparations of a known standard.

Data Presentation: Expected UV-Vis Validation Performance
Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference from excipientsAcceptable if used for pure substance or specific formulations
Linearity (Range) r² ≥ 0.998r² = 0.9991
Accuracy (% Recovery) 97.0 - 103.0%98.9 - 102.1%
Precision (% RSD) ≤ 5.0%2.5%

Forced Degradation: The Key to a Stability-Indicating Method

A critical component of validation, especially for chromatographic methods, is the performance of forced degradation (or stress testing) studies.[6] These studies are essential to develop a stability-indicating method—one that can accurately measure the active ingredient without interference from its degradation products.[12]

As mandated by ICH guidelines (Q1A), the drug substance should be subjected to a variety of stress conditions:[6]

  • Acid/Base Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3% Hydrogen Peroxide at room temperature.

  • Thermal Stress: e.g., 80°C.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

The goal is to achieve 5-20% degradation of the API. The stressed samples are then analyzed by the proposed method (e.g., HPLC) to ensure that all degradant peaks are resolved from the parent peak, thus proving the method's specificity.

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods for "this compound" is a multi-faceted process that requires a deep understanding of both the analyte and the analytical techniques.

  • RP-HPLC stands out as the most powerful and versatile method, providing high specificity, accuracy, and precision for both API quantification and impurity profiling. It is the recommended method for release testing and stability studies.

  • GC-FID serves as an excellent complementary technique, particularly for the analysis of volatile impurities and residual solvents, which are critical quality attributes not easily assessed by HPLC.

  • UV-Vis Spectrophotometry offers a rapid and economical option for in-process controls or other applications where a highly specific, separation-based method is not required.

Ultimately, the choice of method depends on the specific application. A comprehensive analytical control strategy for "this compound" will likely employ a combination of these validated techniques to ensure the identity, strength, quality, and purity of the final drug product.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods for Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine (Partially Validated Method). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Retrieved from [Link]

  • Acta Chimica Slovenica. (2013). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-Ethynyl-5-fluoro-3-methylpyridine Derivatives as Potential mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-ethynyl-5-fluoro-3-methylpyridine derivatives, a class of compounds with potential as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). Given the absence of direct, extensive SAR studies on this specific scaffold, this document synthesizes findings from closely related and well-characterized mGluR5 NAMs, primarily 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), to infer the probable SAR drivers for the title compounds. This guide is intended to provide a robust framework for initiating drug discovery programs targeting mGluR5 with this novel chemical series.

Introduction: The Therapeutic Potential of mGluR5 Antagonism

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1][2] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and chronic pain.[3] Consequently, the development of selective mGluR5 antagonists has been a major focus of pharmaceutical research.

The ethynyl-pyridine scaffold has emerged as a privileged chemotype for potent and selective mGluR5 NAMs.[4] MPEP and MTEP are benchmark compounds that have been instrumental in elucidating the therapeutic potential of mGluR5 antagonism.[5][6] This guide will leverage the extensive SAR data available for these analogs to build a predictive model for the activity of this compound derivatives.

Core Scaffold Analysis and Inferred Structure-Activity Relationships

The this compound core can be dissected into four key components for SAR analysis: the pyridine core, the 2-ethynyl linker, the 3-methyl group, and the 5-fluoro substituent. The terminal group attached to the ethynyl linker is also a critical determinant of activity.

The Pyridine Core and Ethynyl Linker: Essential for High Affinity

The pyridine ring serves as a crucial anchoring point for interaction with the allosteric binding site of mGluR5. In MPEP and related analogs, the nitrogen atom of the pyridine ring is believed to form a key hydrogen bond with the receptor. The ethynyl linker is another critical structural feature, providing the correct geometry and rigidity to position the terminal aromatic or heteroaromatic ring in a favorable orientation within the binding pocket.[3]

The 3-Methyl Group: A Handle for Modulating Potency and Selectivity

While direct SAR on the 3-methyl group of the title scaffold is unavailable, studies on related compounds suggest that substitution at this position can significantly impact activity. For instance, in a series of 5-(phenylethynyl)pyrimidine derivatives, a 3-methyl group on the terminal phenyl ring resulted in a potent mGluR5 antagonist (IC50 = 7.5 nM).[1] This suggests that small alkyl groups at positions ortho to the ethynyl linker can be well-tolerated and may even enhance potency by optimizing van der Waals interactions within the binding site. It is hypothesized that the 3-methyl group in the this compound scaffold could play a similar role.

The 5-Fluoro Substituent: Enhancing Metabolic Stability and Potency

The incorporation of fluorine into drug candidates is a common strategy to improve their pharmacological properties.[7] Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the electronic properties of the pyridine ring, potentially influencing its interaction with the receptor and improving binding affinity. In the context of the title compounds, the 5-fluoro group is anticipated to enhance both the potency and the pharmacokinetic profile of the derivatives.

The Terminal Group: A Key Determinant of Activity

The nature of the substituent at the terminus of the ethynyl linker is a major driver of potency and selectivity. In MPEP, this is a phenyl group. In MTEP, it is a 2-methyl-1,3-thiazole group, which leads to improved potency and selectivity over MPEP.[6] For the this compound scaffold, it is anticipated that a range of aromatic and heteroaromatic groups could be tolerated at this position.

Table 1: Inferred Structure-Activity Relationships for this compound Derivatives

PositionModificationPredicted Effect on mGluR5 Antagonist ActivityRationale
Pyridine Core Replacement with other heterocyclesLikely to decrease activityThe pyridine nitrogen is critical for binding.
2-Ethynyl Linker Replacement with other linkers (e.g., ethenyl, amide)Generally detrimental to activityThe rigid ethynyl linker provides optimal geometry.
3-Methyl Group - Removal - Replacement with larger alkyl groups- May decrease potency - Likely to decrease potency- Loss of favorable van der Waals interactions. - Potential for steric clash.
5-Fluoro Group - Removal - Replacement with other halogens- May decrease potency and metabolic stability - Variable effects- Loss of beneficial electronic and metabolic properties. - Potency will depend on the size and electronics of the halogen.
Terminal Group Variation of aryl/heteroaryl substituentsSignificant impact on potency and selectivityThis group occupies a key region of the binding pocket. Exploration is crucial for optimization.

Comparative Analysis with MPEP and MTEP

MPEP and MTEP serve as excellent benchmarks for evaluating the potential of novel mGluR5 NAMs.

Table 2: Comparison of Physicochemical and Pharmacological Properties of MPEP, MTEP, and a Representative this compound Derivative

CompoundStructureIC50 (nM) for mGluR5Key Features
MPEP 2-methyl-6-(phenylethynyl)pyridine36The prototypical ethynyl-pyridine mGluR5 NAM.
MTEP 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine5Higher potency and selectivity compared to MPEP.[3]
Hypothetical Derivative 2-Ethynyl-5-fluoro-3-methyl-N-phenylpyridin-2-amineTo be determinedThe combination of the 3-methyl and 5-fluoro groups may offer improved potency and pharmacokinetic properties.

Experimental Protocols for Evaluation

To validate the predicted SAR and to identify lead compounds, the following experimental protocols are recommended.

Synthesis: The Sonogashira Coupling

The synthesis of this compound derivatives can be readily achieved via a Sonogashira coupling reaction between a suitable halogenated 5-fluoro-3-methylpyridine and a terminal alkyne.[4][8]

General Procedure for Sonogashira Coupling:

  • To a degassed solution of the halo-pyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • The reaction mixture is stirred at room temperature or heated until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to afford the desired this compound derivative.

In Vitro Evaluation: mGluR5 Antagonist Activity

This functional assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing mGluR5.[9][10]

Protocol Outline:

  • Plate HEK293 cells stably expressing recombinant rat or human mGluR5 in 96-well plates.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[11]

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with an EC₈₀ concentration of a known mGluR5 agonist (e.g., glutamate or quisqualate).

  • Measure the fluorescence intensity to determine the intracellular calcium concentration.

  • Calculate the IC₅₀ value for each compound by plotting the percent inhibition against the compound concentration.

This assay measures the affinity of a compound for the mGluR5 receptor by its ability to displace a radiolabeled mGluR5 ligand.[12][13]

Protocol Outline:

  • Prepare cell membranes from HEK293 cells expressing mGluR5.

  • Incubate the membranes with a fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [³H]MPEP or a more specific radioligand) and varying concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the Ki value for each compound from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Key Concepts

Proposed Binding Mode

G cluster_0 mGluR5 Allosteric Site Pyridine Pyridine Core H_Bond H-Bond Acceptor Pyridine->H_Bond Key Interaction Ethynyl Ethynyl Linker Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Ethynyl->Hydrophobic_Pocket_1 Positioning Methyl 3-Methyl Group Methyl->Hydrophobic_Pocket_1 van der Waals Fluoro 5-Fluoro Group Metabolic_Shield Metabolic Shielding Fluoro->Metabolic_Shield Improved PK Terminal Terminal Aryl/ Heteroaryl Group Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Terminal->Hydrophobic_Pocket_2 Potency/Selectivity

Caption: Proposed binding interactions of this compound derivatives at the mGluR5 allosteric site.

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation Start Design Analogs Synthesis Sonogashira Coupling Start->Synthesis Purification Purification & Characterization Synthesis->Purification Ca_Assay Calcium Mobilization Assay Purification->Ca_Assay Binding_Assay Radioligand Binding Assay Purification->Binding_Assay SAR_Analysis SAR Analysis & Lead Identification Ca_Assay->SAR_Analysis Binding_Assay->SAR_Analysis

Caption: A typical workflow for the synthesis and evaluation of novel mGluR5 antagonists.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel mGluR5 negative allosteric modulators. Based on the extensive SAR of related compounds, it is anticipated that derivatives with potent and selective mGluR5 antagonist activity can be identified. The key to success will be the systematic exploration of substituents at the terminus of the ethynyl linker, coupled with a thorough evaluation of their in vitro and in vivo properties. The experimental protocols provided in this guide offer a clear path forward for researchers in this exciting area of drug discovery. Future work should focus on obtaining quantitative data for a diverse library of analogs to build a robust, predictive SAR model for this chemical series.

References

  • Cosford, N. D. P., Tehrani, L., Roppe, J., Schweiger, E., Smith, N. D., Anderson, J., ... & Lindsley, C. W. (2003). 3-[(2-Methyl-1, 3-thiazol-4-yl) ethynyl]-pyridine: a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. Journal of medicinal chemistry, 46(2), 204-206.
  • Griebel, G., & Holsboer, F. (2012). Neuropeptide receptor ligands as drugs for psychiatric diseases: the end of the beginning?. Nature reviews Drug discovery, 11(6), 462-478.
  • Lea, P. M., & O'Leary, D. M. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British journal of pharmacology, 141(6), 1043-1052.
  • Lindsley, C. W., & Conn, P. J. (2003). Metabotropic glutamate receptor 5 (mGluR5) antagonists. Current topics in medicinal chemistry, 3(12), 1347-1361.
  • Sharma, S., Rodriguez, A. L., Conn, P. J., & Lindsley, C. W. (2008). Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl) pyrimidine scaffold. Bioorganic & medicinal chemistry letters, 18(14), 4098-4101.
  • Alagille, D., DaCosta, H., Chen, Y., Hemstapat, K., Rodriguez, A., Baldwin, R. M., ... & Tamagnan, G. D. (2011). Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3, 5-disubstituted-phenyl series. Bioorganic & medicinal chemistry letters, 21(11), 3243-3247.
  • Gasparini, F., Lingenhohl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., ... & Kuhn, R. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503.
  • Chiechi, A., & Lindsley, C. W. (2009). Sonogashira coupling in the synthesis of mGluR5 antagonists. Methods in molecular biology (Clifton, N.J.), 552, 19-32.
  • Fell, M. J., Svensson, K. A., Johnson, B. G., & Schoepp, D. D. (2003). Evidence for a role of metabotropic glutamate 5 (mGlu5) receptors in the anxiolytic-like effects of the mGlu5 antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP) in the rat elevated plus-maze. The Journal of pharmacology and experimental therapeutics, 306(1), 295-302.
  • Lindsley, C. W., Wisnoski, D. D., Leister, W. H., O'Brien, J. A., Lemaire, W., Williams Jr, D. L., ... & Conn, P. J. (2004). Discovery of a novel series of potent and selective mGluR5 antagonists. Bioorganic & medicinal chemistry letters, 14(16), 4223-4226.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Steckler, T., Olivé, M. F., & D'Souza, D. C. (2016). Negative allosteric modulators of metabotropic glutamate receptors subtype 5 in addiction: a therapeutic window.
  • U.S. Patent No. 3,846,435. (1974). Process for the production of 2-methyl-5-ethyl pyridine.
  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • de la Fuente, J. A., & Martín, V. S. (2001). The Sonogashira coupling reaction. In Modern allene chemistry (pp. 125-176). Wiley-VCH.
  • Scientific Research Publishing. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 6(3), 163-171.
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoropyridinamidoximes. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology-Lung cellular and molecular physiology, 265(4), L421-L429.
  • Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Morini, F., Zucchini, S., Pifl, C., & Simonato, M. (2000). Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones. Neuroscience letters, 280(1), 45-48.
  • Fiorillo, C. D., & Williams, J. T. (1998). Two intracellular pathways mediate metabotropic glutamate receptor-induced Ca2+ mobilization in dopamine neurons. Neuron, 20(5), 985-994.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic compound is paramount. In the context of drug discovery and development, even trace impurities can lead to unforeseen side effects, alter biological activity, or complicate regulatory approval. This guide provides an in-depth, technical comparison of analytical methods for assessing the purity of a key building block, 2-Ethynyl-5-fluoro-3-methylpyridine. The strategic incorporation of a fluorine atom and an ethynyl group into the pyridine scaffold makes this compound a valuable precursor in medicinal chemistry.[1][2][3] This guide will equip you with the knowledge to select and implement the most appropriate analytical techniques, ensuring the quality and reliability of your research.

The Criticality of Purity for this compound

The unique trifecta of a pyridine ring, a fluorine atom, and an ethynyl group in this compound makes it a highly versatile synthon for creating complex organic molecules with potential therapeutic applications.[4] However, the very reactivity that makes this compound attractive also presents challenges in its synthesis and purification, potentially leading to a range of impurities. The presence of these impurities can have significant consequences:

  • Altered Biological Activity: Impurities may possess their own pharmacological activity, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Even at low levels, certain impurities can be toxic, posing a safety risk in preclinical and clinical studies.

  • Inaccurate Quantification: The presence of impurities can lead to errors in determining the exact concentration of the active pharmaceutical ingredient (API), affecting dosing and efficacy studies.

  • Reaction Interference: In subsequent synthetic steps, impurities can interfere with reactions, leading to lower yields and the formation of new, undesired byproducts.

Given these critical considerations, a multi-faceted analytical approach is essential to comprehensively assess the purity of synthesized this compound.

A Multi-Pronged Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergistic use of several orthogonal methods, each providing a different piece of the puzzle. The following sections detail the most effective techniques and provide a comparative analysis to guide your selection.

Workflow for Purity Assessment

Purity Assessment Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Analysis cluster_2 Specific Impurity & Property Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV (Primary Method) NMR->HPLC Informs Method Development MS Mass Spectrometry (Identity Confirmation) MS->HPLC Final Purity Report Final Purity Report HPLC->Final Purity Report Quantitative Results GC GC-FID (Volatile Impurities) GC->Final Purity Report KF Karl Fischer Titration (Water Content) KF->Final Purity Report DSC DSC (Solid-State Purity) DSC->Final Purity Report Synthesized Compound Synthesized Compound Synthesized Compound->NMR Structural Integrity Synthesized Compound->MS Molecular Weight

Caption: A comprehensive workflow for assessing the purity of this compound.

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation and a powerful tool for purity assessment. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The presence of unexpected signals can indicate impurities. Quantitative ¹H NMR (qNMR) can be used for an absolute purity determination against a certified reference standard.

  • ¹³C NMR: Offers insights into the carbon framework of the molecule. While less sensitive than ¹H NMR, it is crucial for identifying isomeric impurities that may have similar proton spectra.

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for detecting fluorine-containing impurities.[5]

Trustworthiness: The high resolution and predictability of NMR spectra make it a self-validating system for structural confirmation. The integration of signals in ¹H NMR can provide a semi-quantitative assessment of purity.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate all signals and compare the chemical shifts and coupling constants with the expected values for this compound. Any signals that cannot be attributed to the main compound or the solvent should be investigated as potential impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry.[6][7] For a polar compound like a pyridine derivative, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice.[8][9] The ethynyl and pyridine moieties provide strong chromophores, making UV detection highly sensitive.

Trustworthiness: A well-developed and validated HPLC method provides a reliable and reproducible measure of purity. The use of a diode array detector (DAD) or photodiode array (PDA) detector allows for peak purity analysis by comparing UV spectra across a single chromatographic peak.

Experimental Protocol: RP-HPLC for Purity of this compound

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and dilute to 0.1 mg/mL with the mobile phase.

Gas Chromatography (GC)

Expertise & Experience: GC is particularly useful for detecting and quantifying volatile organic compounds (VOCs) that may be present as residual solvents from the synthesis and purification process.[10][11] A flame ionization detector (FID) is generally used for its high sensitivity to organic compounds.

Trustworthiness: GC is a highly sensitive and robust technique for volatile impurity analysis. Headspace GC is often employed to avoid contamination of the GC system with the non-volatile API.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Sample Preparation: Accurately weigh approximately 100 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • GC Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

Mass Spectrometry (MS)

Expertise & Experience: MS is essential for confirming the identity of the synthesized compound by providing its molecular weight.[12][13] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.[14][15]

Trustworthiness: The high mass accuracy of modern mass spectrometers provides unambiguous confirmation of the elemental composition of the parent ion and its fragments.

Karl Fischer Titration

Expertise & Experience: This technique is the gold standard for determining the water content in a sample.[16][17][18][19] Water can affect the stability and reactivity of the compound and can also impact the accuracy of other analytical measurements.

Trustworthiness: Karl Fischer titration is a highly specific and accurate method for water determination.[20]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow associated with thermal transitions in a material.[21][22][23][24][25] For highly pure crystalline solids (>98%), DSC can be used to determine purity based on the principle of melting point depression.

Trustworthiness: While a valuable tool, the accuracy of DSC for purity determination is dependent on the crystalline nature of the compound and the absence of solid solutions.

Comparison of Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
NMR Structure Elucidation, Purity AssessmentHigh structural resolution, quantitative capability (qNMR)Lower sensitivity than chromatographic methods for trace impurities
HPLC-UV Quantitative Purity AnalysisHigh sensitivity, high resolution, robust, widely applicableRequires a chromophore for UV detection
GC-FID Volatile Impurity AnalysisExcellent for residual solvents, high sensitivityNot suitable for non-volatile compounds
MS Identity Confirmation, Impurity IDHigh specificity, provides molecular weight informationNot inherently quantitative without chromatography and standards
Karl Fischer Water Content DeterminationHigh accuracy and specificity for waterOnly measures water content
DSC Solid-State PurityFast, requires small sample sizeOnly applicable to highly pure, crystalline solids

Conclusion

Assessing the purity of a synthesized compound like this compound requires a thoughtful and multi-faceted approach. While NMR and MS are indispensable for confirming the identity and structural integrity of the molecule, a combination of HPLC and GC is essential for the accurate quantification of organic impurities and residual solvents. Furthermore, Karl Fischer titration and DSC provide crucial information about water content and solid-state purity, respectively. By employing this comprehensive suite of analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their compounds, ultimately accelerating the path to new discoveries.

References

  • NIST. (n.d.). 2-Ethynyl pyridine. NIST WebBook. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • EPA. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

  • AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals?. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC). Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • MDPI. (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Retrieved from [Link]

  • YouTube. (2025). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). A novel trityl/acridine derivatization agent for analysis of thiols by (matrix-assisted)(nanowire-assisted)laser desorption/ionization and electrospray ionization mass spectrometry. Retrieved from [Link]

  • DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • Monograph. (n.d.). Water Determination by Karl Fischer Titration. Retrieved from [Link]

  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. Retrieved from [Link]

  • NIH. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Retrieved from [Link]

  • PubMed. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]

  • SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

  • Blog. (2026). Sourcing High-Purity 2-Fluoro-3-iodo-5-methylpyridine: A Guide for R&D. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Google Patents. (n.d.). Method for manufacturing high purity pyridine for electron material.
  • Chem-Station. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

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cross-reactivity studies of "2-Ethynyl-5-fluoro-3-methylpyridine" based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Target Analysis

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Expanding Search Parameters

I'm expanding my searches to cover established experimental protocols for assessing cross-reactivity like kinome scanning and CETSA, along with targeted proteomics techniques. I'm also preparing for the comparative analysis and looking for supporting experimental data such as IC50 and Ki values to build a robust comparison.

Refining Initial Searches

I'm now zeroing in on "2-Ethynyl -5-fluoro-3-methylpyridine" compound information using refined Google searches. My focus is on cross-reactivity data, and I'm looking for kinase inhibitor off-targets and structurally similar compounds. I'm also finding experimental protocols for assessing cross-reactivity like kinome scans and CETSA, as well as considering targeted proteomics. I'm gathering IC50/Ki values to help with comparisons. I will be structuring the comparison, including cross-reactivity in drug development and properties of the compounds. I plan to use a tabular format for the comparison analysis, and then provide experimental protocols and Graphviz diagrams. Finally, I'm aiming to synthesize everything into a comprehensive guide.

Analyzing Chemical Identity

Refining Target Search

The lack of direct biological data for "2-Ethynyl-5-fluoro-3-methyl pyridine" necessitates a shift to a broader strategy. I'm focusing on fluorinated pyridine derivatives as potential kinase inhibitors. My plan includes researching the fluorinated pyridine scaffold's role, identifying similar kinase inhibitors, and outlining cross-reactivity study methods. I aim to build a conceptual guide, rather than a data-specific one, covering established methods and illustrative examples.

Expanding Research Scope

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Analyzing Pyridine's Significance

I've been looking at "2-Ethynyl-5-fluoro-3-methylpyridine" and the search confirms the pyridine scaffold is key. It's a "privileged scaffold" for drug discovery, especially in kinase inhibitors, although this compound itself isn't well documented. This is a very interesting avenue to pursue further.

Expanding on the Scaffold

I'm now diving deeper into the pyridine scaffold's role, especially with fluorination, and its impact on kinase inhibitor design. The literature confirms its broad applicability in marketed drugs and clinical candidates, particularly in oncology. I'm focusing on methodologies for assessing kinase inhibitor cross-reactivity, including Kinome Scanning, CETSA, and chemical proteomics for a fuller understanding.

Structuring the Guide Content

I'm structuring the guide, now. I will compare methodologies for cross-reactivity assessment, using examples from the literature since specific data on the compound is scarce. Tables, protocols, and Graphviz diagrams will be included for clarity. A thorough reference list will also be created.

mechanistic studies of reactions involving "2-Ethynyl-5-fluoro-3-methylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanistic Landscape of 2-Ethynyl-5-fluoro-3-methylpyridine in Modern Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated heterocycles is a cornerstone of modern molecular design. The this compound scaffold represents a particularly valuable building block, merging the metabolic stability and unique electronic properties conferred by fluorine with the versatile reactivity of a terminal alkyne. This guide provides an in-depth comparison of the key reaction classes involving this moiety, grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore the causality behind experimental choices, offering field-proven insights to empower your synthetic strategies.

The Strategic Advantage of the this compound Scaffold

The utility of this molecule stems from the synergistic interplay of its functional groups:

  • Terminal Alkyne: A highly versatile handle for carbon-carbon bond formation, enabling access to a vast chemical space through reactions like cross-couplings and cycloadditions.

  • Fluorinated Pyridine Ring: The strongly electronegative fluorine atom at the 5-position significantly modulates the electronic character of the pyridine ring. This influences the acidity of the alkyne proton, the molecule's reactivity in metal-catalyzed processes, and its pharmacokinetic profile in potential drug candidates by blocking metabolic degradation sites.[1]

  • 3-Methyl Group: This electron-donating group provides steric definition and subtly tunes the electronic nature of the ring, offering a point of differentiation from other pyridine-based reagents.

This unique combination makes this compound an attractive starting point for generating libraries of complex molecules for screening and development.

Section 1: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction, a coupling between a terminal alkyne and an aryl or vinyl halide, is arguably the most critical transformation for this scaffold.[2] Understanding its mechanism is key to optimizing reaction conditions and overcoming potential challenges.

Mechanistic Considerations

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X). The terminal alkyne, activated by the copper cycle, is then transferred to the palladium center in a process called transmetalation, forming a Pd(II)-alkynyl complex. The final step is reductive elimination, which forms the C-C bond of the product (R¹-alkyne) and regenerates the catalytically active Pd(0) species.[4]

  • Copper Cycle: Copper(I) acetylide is formed by the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base. This copper acetylide is the key intermediate that participates in the transmetalation step with the palladium complex.

The electronic nature of the this compound influences this process. The electron-withdrawing effect of the fluorinated pyridine ring increases the acidity of the acetylenic proton, potentially facilitating the formation of the copper acetylide intermediate. However, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium or copper center and influencing the kinetics of the catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_Aryl R¹-Pd(II)L₂-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR² PdII_Both R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product R¹-C≡C-R² RE->Product CuX Cu(I)X Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide H-C≡CR² Base Alkyne H-C≡CR² Base Base Cu_Acetylide->Transmetalation Transfers Acetylide caption Fig. 1: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Fig. 1: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Performance Comparison: Predictive Analysis

Direct comparative experimental data for this compound is scarce in peer-reviewed literature. However, based on established mechanistic principles, we can construct a predictive comparison of its performance against common alternatives.

SubstrateKey FeaturePredicted ReactivityRationalePotential Challenges
This compound Electron-deficient, coordinatingHighIncreased alkyne acidity facilitates Cu-acetylide formation.Pyridine nitrogen may inhibit catalyst activity at high concentrations.
Phenylacetylene Neutral, non-coordinatingModerate (Baseline)Standard reactivity for aryl acetylenes.Lacks electronic activation.
4-Ethynylanisole Electron-rich, non-coordinatingLow to ModerateDecreased alkyne acidity can slow the copper cycle.May require stronger base or higher catalyst loading.
2-Ethynylpyridine Coordinating, less electron-deficientModerate to HighCoordinating effects are present, but lacks the activating fluorine.Potential for catalyst inhibition.
Experimental Protocol: Sonogashira Coupling

This protocol is a robust starting point for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, Pd(PPh₃)₄, and CuI under an inert atmosphere (Argon or Nitrogen).

  • Solvent & Base: Add the anhydrous, degassed solvent, followed by the amine base. Stir for 5 minutes at room temperature. Causality: The base is crucial for scavenging the H-X byproduct and facilitating the formation of the copper acetylide.

  • Alkyne Addition: Add the this compound dropwise via syringe.

  • Reaction: Heat the reaction to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution to remove copper salts. Wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: [3+2] Cycloaddition Reactions

The terminal alkyne of this compound serves as an excellent dipolarophile for [3+2] cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This "click chemistry" reaction is prized for its high efficiency, mild conditions, and broad functional group tolerance.

Mechanistic Insights

In the presence of a copper(I) catalyst, the terminal alkyne and an organic azide react to regioselectively form a 1,4-disubstituted triazole. The electron-deficient nature of the alkyne in this compound makes it a highly reactive substrate for this transformation, as it enhances the orbital interaction with the highest occupied molecular orbital (HOMO) of the azide.

CuAAC_Workflow Start Reactants Reactants This compound + Organic Azide (R-N₃) Start->Reactants Conditions Reaction Conditions Reactants->Conditions Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Conditions->Catalyst Solvent Solvent (e.g., tBuOH/H₂O) Conditions->Solvent Analysis Reaction Monitoring (TLC or LC-MS) Catalyst->Analysis Solvent->Analysis Workup Aqueous Workup & Extraction Analysis->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product 1,4-Disubstituted Triazole Product Purification->Product caption Fig. 2: Experimental workflow for a CuAAC 'Click' Reaction.

Fig. 2: Experimental workflow for a CuAAC 'Click' Reaction.
Performance Comparison: Predictive Analysis

The electronic activation of the alkyne is a key determinant of reaction rate in cycloadditions.

Alkyne SubstrateKey FeaturePredicted Reactivity in CuAACRationale
This compound Electron-deficientVery HighThe electron-withdrawing fluoropyridine ring lowers the alkyne's LUMO energy, accelerating the reaction with the azide's HOMO.
Propargyl Alcohol Electron-neutralHighA standard, reactive alkyne for CuAAC.
Phenylacetylene Conjugated, neutralModerateConjugation can slightly alter orbital energies, but it is generally less reactive than activated alkynes.
1-Octyne Electron-rich (alkyl)Moderate to LowThe electron-donating alkyl group raises the alkyne's LUMO energy, slowing the reaction.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a reliable method for synthesizing triazoles from this compound.

Materials:

  • This compound (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • Dissolution: In a vial, dissolve the this compound and the organic azide in the t-BuOH/H₂O solvent mixture.

  • Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed immediately by the CuSO₄ solution. Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ. Adding it first ensures the catalyst is ready to engage the substrates.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The product is often pure enough after workup, but can be further purified by recrystallization or column chromatography if necessary.

Conclusion

This compound is a powerful and versatile building block for drug discovery and materials science. Its reactivity is dominated by the terminal alkyne, which readily participates in robust C-C bond-forming reactions.

  • In Sonogashira couplings , its electron-deficient nature is predicted to enhance reactivity, though the potential for catalyst inhibition by the pyridine nitrogen must be considered when optimizing conditions.

  • In [3+2] cycloadditions , it is an exemplary substrate, with the fluorinated ring providing strong electronic activation for rapid and efficient formation of highly valuable triazole products.

By understanding the mechanistic underpinnings of these transformations, researchers can leverage the unique properties of this scaffold to its fullest potential, accelerating the discovery of novel chemical entities.

References

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
  • 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | PubChem. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands - ResearchGate. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Functionalized pyridine in pyclen-based iron(III) complexes: evaluation of fundamental properties - RSC Publishing. (URL: [Link])

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. (URL: [Link])

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - Chemistry – A European Journal. (URL: [Link])

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI. (URL: [Link])

  • Functionalized pyridine in pyclen-based iron( iii ) complexes: evaluation of fundamental properties - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Study of mechanistic pathways in cross-linking reactions with palladium. (URL: [Link])

  • Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides - Chemical Science (RSC Publishing). (URL: [Link])

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. (URL: [Link])

  • Palladium-Catalyzed Reactions - MDPI. (URL: [Link])

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (URL: [Link])

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF - ResearchGate. (URL: [Link])

  • 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol - MDPI. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (URL: [Link])

  • Mechanistic insights into two-photon-driven photocatalysis in organic synthesis - RSC Publishing. (URL: [Link])

  • Process for the production of 2-methyl-5-ethyl pyridine - Google P
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  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed Central. (URL: [Link])

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  • The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine - NINGBO INNO PHARMCHEM CO.,LTD.. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethynyl-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethynyl-5-fluoro-3-methylpyridine is a substituted pyridine derivative utilized in complex organic synthesis, particularly within pharmaceutical and materials science research. Its structure, which incorporates a fluorinated pyridine ring and an ethynyl group, dictates its reactivity and, consequently, its hazard profile. The responsible management and disposal of this compound are not merely procedural formalities; they are critical safety functions that protect researchers, support staff, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established chemical safety principles and regulatory standards.

Part 1: Hazard Profile and Core Disposal Principles

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. The causality behind the stringent disposal protocols for this compound stems from its toxicological and chemical properties.

Hazard Identification

Based on data for the compound and structurally similar pyridine derivatives, the following hazards are identified:

Hazard ClassificationGHS Hazard CodeDescriptionRationale and Safety Implication
Acute Oral Toxicity H301Toxic if swallowed.The primary hazard, indicated by the GHS06 pictogram (skull and crossbones), necessitates stringent containment to prevent accidental ingestion.
Skin Corrosion/Irritation H315 (Inferred)Causes skin irritation.[1]Pyridine and its derivatives can be irritating or corrosive, causing local tissue damage upon contact.[2]
Serious Eye Damage/Irritation H319 (Inferred)Causes serious eye irritation.[1]Direct contact with the eyes can lead to significant and potentially permanent damage.
Respiratory Irritation H335 (Inferred)May cause respiratory irritation.[1]Inhalation of dust or vapors can irritate the respiratory tract.
Halogenated Organic Compound N/AContains a carbon-fluorine bond.This classifies the compound as a halogenated organic waste, which has specific, regulated disposal pathways due to the potential for forming harmful byproducts during incineration if not performed correctly.[3][4][5]
Flammability/Combustibility InferredCombustible solid.While not highly flammable, it can burn. Many related pyridine compounds are flammable liquids.[2][6] Therefore, ignition sources should be controlled.

Core Disposal Principles: The "Why" Behind the Protocol

  • NEVER Drain Dispose: This compound's toxicity and persistence pose a significant threat to aquatic ecosystems. Standard wastewater treatment facilities are not equipped to neutralize such complex organic molecules.[7][8]

  • SEGREGATE Waste Streams: As a halogenated organic compound, it must be kept separate from non-halogenated chemical waste.[4][5] Co-mingling complicates the disposal process and significantly increases costs, as halogenated waste requires specialized high-temperature incineration.[5]

  • CONTAINERIZE Securely: All waste must be stored in designated, chemically compatible, and leak-proof containers that are kept closed except when adding waste.[4][9] This prevents the release of vapors and protects against spills.

  • LABEL Clearly and Completely: Proper labeling is a cornerstone of laboratory safety and regulatory compliance. Every waste container must be accurately labeled from the moment the first drop of waste is added.

  • CONSULT Institutional EHS: Always follow the specific procedures and guidelines established by your institution's Environmental Health and Safety (EHS) department. They are the final authority on waste management in your facility.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from the point of waste generation to its final removal from the laboratory.

Workflow Visualization: Waste Characterization and Segregation

The first critical step is to correctly characterize and segregate the waste.

G start Waste Generated (Pure compound, solutions, or contaminated items) is_halogenated Does the waste contain This compound? start->is_halogenated halogenated_waste YES: Classify as 'HALOGENATED ORGANIC WASTE' is_halogenated->halogenated_waste Yes non_halogenated_waste NO: Follow standard procedure for NON-HALOGENATED WASTE is_halogenated->non_halogenated_waste No next_step Proceed to Container Selection and Labeling Protocol halogenated_waste->next_step

Caption: Decision workflow for waste segregation.

Procedural Steps

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the waste, ensure you are wearing appropriate PPE:

    • Nitrile gloves (check manufacturer's compatibility chart for breakthrough time).[7]

    • Safety goggles or a face shield.[7]

    • A properly fitted lab coat.[7]

2. Waste Container Selection:

  • Select a clean, designated hazardous waste container that is compatible with organic compounds (e.g., glass or high-density polyethylene).

  • Ensure the container has a secure, vapor-tight screw cap.[4][9]

  • The container must be in good condition, free of cracks or defects.

3. Waste Labeling:

  • Obtain a hazardous waste tag from your EHS department.

  • Affix the tag to the container before adding any waste.

  • Fill out the label completely and legibly:

    • Write the full, unabbreviated chemical name: "Waste this compound".

    • List all other constituents and their approximate percentages if it is a mixed waste stream.

    • Clearly check the boxes for "Toxic" and "Halogenated."

    • Indicate the start date of accumulation.

4. Waste Accumulation:

  • For Pure Compound/Residue: Carefully transfer any remaining solid into the designated waste container using a dedicated spatula or funnel.

  • For Contaminated Solvents: If the compound is in a solvent, pour the solution into the designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.[5]

  • For Contaminated Labware (e.g., gloves, weigh boats, silica gel):

    • Grossly contaminated items should be placed in a designated solid waste container or a sealed, heavy-duty plastic bag.

    • This container must also be labeled as "Solid Hazardous Waste" with the chemical name listed.

  • Keep the waste container closed at all times, except when actively adding waste.[4]

5. Storage of Waste Container:

  • Store the waste container in a designated satellite accumulation area (SAA), such as a secondary containment bin within a ventilated cabinet.

  • The storage location must be away from heat, sparks, or open flames.[10]

  • Ensure it is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[10]

6. Arranging for Disposal:

  • Once the waste container is full or you have finished the project, complete the hazardous waste tag with the end date.

  • Submit a chemical waste pickup request to your institution's EHS department following their specific online or paper-based procedure.

  • Do not allow hazardous waste to accumulate in the lab for extended periods.

Disposal Workflow Visualization

G A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Select & Pre-Label 'Halogenated Waste' Container A->B C 3. Transfer Waste (Pure solid, solutions, or contaminated labware) B->C D 4. Securely Close Container C->D E 5. Store in Designated Satellite Accumulation Area (SAA) D->E F 6. Complete Waste Tag & Request EHS Pickup E->F G 7. EHS Transports for Approved Disposal (Incineration) F->G

Caption: Step-by-step laboratory disposal process.

Part 3: Spill Management and Regulatory Context

Emergency Procedures for Spills

Accidents happen. A swift and correct response is critical.

  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS immediately.

  • CONTAIN: For a small, manageable spill, prevent its spread by enclosing the area with an absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels.

  • NEUTRALIZE/ABSORB: Cover the spill with the absorbent material.

  • COLLECT: Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • CLEAN & DECONTAMINATE: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and paper towels. Place all cleaning materials into the same solid hazardous waste container.

  • DISPOSE: Label the container as "Spill Debris containing this compound" and arrange for EHS pickup.

Regulatory Framework

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound, due to its toxic nature and classification as a halogenated organic compound, falls under these regulations.[3] Pyridine itself is listed as a hazardous waste (U196), and its derivatives are managed with similar stringency.[11] The ultimate disposal method for such compounds is typically high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction.[12][13]

By adhering to the protocols in this guide, you ensure the safety of your laboratory and maintain compliance with these critical regulations.

References

  • 2-Methyl-5-ethylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • 2-Fluoro-3-methylpyridine | 2369-18-8. TCI Chemicals.

  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

  • This compound. Sigma-Aldrich.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

  • SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine. Fisher Scientific.

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • This compound. Frontier Specialty Chemicals.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.

  • Chemwatch GHS SDS 1282 - Pyridine. Sdfine.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.

  • SAFETY DATA SHEET - 2-Fluoro-5-nitropyridine. Fisher Scientific.

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • 5-Ethynyl-2-fluoro-3-methylpyridine | 1824113-64-5. Biosynth.

  • 2-Ethynyl-3-fluoro-5-methylpyridine. Lead Sciences.

  • 1372103-91-7|2-Ethynyl-3-fluoro-5-methylpyridine. BLD Pharm.

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Comprehensive Guide to Handling 2-Ethynyl-5-fluoro-3-methylpyridine: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethynyl-5-fluoro-3-methylpyridine is publicly available. This guide is meticulously constructed based on an expert evaluation of structurally analogous compounds, including various fluorinated, ethylated, and ethynyl pyridine derivatives. The recommendations herein are founded on established principles of chemical safety and laboratory best practices.

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. This compound, a halogenated pyridine with an ethynyl functional group, presents a unique combination of chemical properties that demand a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for its handling, from initial risk assessment to final disposal, ensuring the well-being of researchers and the integrity of the experimental environment.

Hazard Assessment: A Synthesis of Structural Analogues

The hazard profile of this compound can be inferred from its constituent parts: the pyridine ring, the fluorine substituent, the methyl group, and the ethynyl group. Analysis of safety data for similar compounds suggests the following potential hazards:

  • Flammability: Like many pyridine derivatives, this compound is likely a flammable liquid and vapor.[1][2] Proper grounding and the avoidance of ignition sources are paramount.[1][3]

  • Acute Toxicity: There is a strong likelihood of toxicity upon ingestion, skin contact, or inhalation.[1][2][4] Pyridine and its derivatives can cause a range of adverse health effects, including nausea, headache, and irritation of the skin, eyes, and respiratory tract.[4]

  • Skin and Eye Irritation/Corrosion: Direct contact may cause serious skin and eye irritation, and potentially chemical burns.[1][4]

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[2]

  • Reactivity of the Ethynyl Group: The ethynyl group can be reactive and may pose additional hazards under certain conditions, such as in the presence of certain metals or upon heating.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (in a fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene).Fully buttoned laboratory coat.Not generally required if performed in a certified chemical fume hood.
Solution Preparation and Transfers (in a fume hood) Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (double-gloving is recommended).Chemical-resistant apron over a laboratory coat.Not generally required if performed in a certified chemical fume hood with proper airflow.
Running Reactions (in a fume hood) Chemical splash goggles and face shield.Chemical-resistant gloves.Flame-retardant laboratory coat.On standby for emergency use (e.g., cartridge respirator with organic vapor cartridges).
Handling Spills Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is the most effective way to ensure safety.

3.1. Preparation and Pre-Handling:

  • Information Review: Before any work begins, thoroughly review this guide and any available safety information for structurally similar compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The face velocity should be adequate to contain any vapors.

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, within the fume hood.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.[5]

3.2. Handling and Experimental Work:

  • Work in a Fume Hood: All manipulations of this compound, including weighing, transferring, and mixing, must be conducted in a certified chemical fume hood.[6]

  • Avoid Inhalation and Contact: Use caution to avoid inhaling vapors or allowing the chemical to come into contact with skin or eyes.[7][8]

  • Grounding: When transferring the liquid, use proper grounding and bonding techniques to prevent static discharge, which could be an ignition source.[1][3]

  • Controlled Environment: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][5][9]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_info Review Safety Guide prep_hood Verify Fume Hood prep_info->prep_hood prep_materials Gather PPE & Spill Kit prep_hood->prep_materials prep_emergency Locate Safety Shower/Eyewash prep_materials->prep_emergency handle_weigh Weighing & Aliquoting prep_emergency->handle_weigh Proceed to Handling handle_transfer Solution Preparation & Transfer handle_weigh->handle_transfer handle_reaction Running Reaction handle_transfer->handle_reaction disp_collect Collect in Designated Halogenated Waste Container handle_reaction->disp_collect Proceed to Disposal disp_label Label Waste Container disp_collect->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_request Request Professional Disposal disp_store->disp_request

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures: Spill and Exposure Response

4.1. Minor Spill (Contained within the fume hood):

  • Alert Personnel: Immediately notify others in the laboratory.

  • Isolate the Area: Restrict access to the fume hood.

  • Absorb the Spill: Use a chemical absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

4.2. Major Spill (Outside of the fume hood):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Activate Alarm: Activate the nearest fire alarm to alert emergency services.

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department.

  • Do Not Re-enter: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

4.3. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste containing this compound, including reaction residues, contaminated materials, and rinsates, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable, Toxic).

  • Halogenated Waste Stream: As a fluorinated compound, this waste should be disposed of in the halogenated organic waste stream. Consult your institution's specific guidelines.

  • Professional Disposal: Never dispose of this chemical down the drain or in the regular trash.[7] All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[2][4]

By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly work with this compound, fostering a culture of safety and scientific excellence.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Methyl-5-ethylpyridine Safety Data Sheet.
  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2012, March 7). 5-Ethyl-2-methylpyridine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (n.d.). 4-Ethynylpyridine hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2011, June 17). 2-Fluoro-5-methylpyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 22). 2-Ethynylpyridine Safety Data Sheet.
  • Carl ROTH. (n.d.). Pyridine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 5-Ethynylpyridine-3-carboxylic acid Safety Data Sheet.
  • Halogen Tin Addition Agent Safety Data Sheet. (2020, April 29).
  • TCI Chemicals. (2025, January 2). 2-Amino-5-chloro-6-methylpyridine Safety Data Sheet.
  • Fisher Scientific. (n.d.). Pyridine, 2-fluoro- Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.
  • TCI Chemicals. (n.d.). 2-Fluoro-3-methylpyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.